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1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Documentation Hub

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  • Product: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol
  • CAS: 1019606-10-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

The following technical guide details the synthesis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a structural analog of the key intermediate used in the production of Cathepsin K inhibitors (e.g., Odanacatib) a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a structural analog of the key intermediate used in the production of Cathepsin K inhibitors (e.g., Odanacatib) and ALK inhibitors.

This guide prioritizes regiochemical control during the initial


 coupling and stereochemical fidelity  during the amine formation.

Executive Summary

  • Target Molecule: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

  • Molecular Formula:

    
    
    
  • Primary Application: Critical intermediate for Cathepsin K inhibitors and next-generation kinase inhibitors (ALK/ROS1).

  • Synthetic Challenge: The primary challenges are achieving exclusive regioselectivity during the nucleophilic aromatic substitution on the difluorobenzene core and establishing the chiral center at the benzylic amine position with high enantiomeric excess (ee).

Retrosynthetic Analysis

The synthesis is disconnected into two strategic phases: the construction of the biaryl-amine core via regioselective


, and the stereoselective installation of the amine via Ellman’s auxiliary.
  • Disconnection A (C-N Bond): The piperidine ring is installed via nucleophilic aromatic substitution. The precursor requires a leaving group ortho to the acetyl moiety to ensure the correct substitution pattern.

  • Disconnection B (Chiral Amine): The chiral amine is derived from the corresponding ketone using (S)-tert-butanesulfinamide as a chiral auxiliary.

Retrosynthesis Target Target: 1-[2-(1-Aminoethyl)-4-fluorophenyl] piperidin-4-ol Intermediate1 Chiral Sulfinamide Intermediate (High dr) Target->Intermediate1 Acid Deprotection Ketone Key Ketone Intermediate: 1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl) phenyl]ethanone Intermediate1->Ketone Asymmetric Reductive Amination (Ellman Auxiliary) SM Starting Materials: 2,5-Difluoroacetophenone + 4-Hydroxypiperidine Ketone->SM Regioselective SNAr

Figure 1: Retrosynthetic logic flow demonstrating the linear assembly strategy.

Detailed Experimental Protocol

Step 1: Regioselective Coupling

The reaction of 2,5-difluoroacetophenone with 4-hydroxypiperidine presents a regioselectivity challenge. The fluorine at position 2 is ortho to the electron-withdrawing acetyl group, making it highly activated for nucleophilic attack. The fluorine at position 5 is meta to the acetyl group and remains unreactive. This electronic differentiation guarantees the formation of the desired 1,2,4-substitution pattern.

Reaction Scheme:



Protocol:

  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, add 2,5-difluoroacetophenone (1.0 equiv) and potassium carbonate (

    
    , 1.5 equiv).
    
  • Solvent: Add anhydrous DMSO (5 vol). Note: DMSO promotes the

    
     mechanism by solvating the cation, leaving the piperidine anion "naked" and reactive.
    
  • Addition: Add 4-hydroxypiperidine (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC for the disappearance of the starting fluoride.

  • Workup: Cool to 20°C. Pour the reaction mixture into ice-water (20 vol) with vigorous stirring. The product typically precipitates as a yellow/off-white solid.

  • Purification: Filter the solid, wash with water, and dry in a vacuum oven at 45°C. Recrystallize from Ethanol/Heptane if purity is <98%.

Key Data Point:

Parameter Specification
Regioselectivity >99:1 (Ortho vs. Meta substitution)
Typical Yield 85–92%

| Appearance | Pale yellow crystalline solid |

Step 2: Asymmetric Imine Formation (Ellman Condensation)

Direct reductive amination yields a racemate. To obtain the (S)-enantiomer (typical for this class), we utilize (S)-(-)-tert-butanesulfinamide .

Protocol:

  • Charge: Suspend the ketone from Step 1 (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (10 vol).

  • Catalyst: Add Titanium(IV) ethoxide (

    
    , 2.0 equiv) dropwise. Caution: Moisture sensitive.
    
  • Reaction: Heat to mild reflux (65–70°C) for 12–18 hours. The

    
     acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.
    
  • Quench: Cool to room temperature. Add brine (5 vol) and Ethyl Acetate (10 vol). A titanium salt slurry will form. Filter through a Celite pad.

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate to yield the crude N-sulfinyl ketimine.
    
Step 3: Diastereoselective Reduction & Deprotection

The reduction of the ketimine establishes the chiral center. The bulky tert-butyl group directs the hydride attack.

Protocol:

  • Reduction: Dissolve the crude ketimine in THF (10 vol) and cool to -48°C .

  • Reagent: Add Sodium borohydride (

    
    , 2.0 equiv) or L-Selectride  (for higher selectivity) slowly to maintain internal temperature.
    
  • Stir: Stir at -48°C for 4 hours, then slowly warm to 0°C.

  • Deprotection (One-Pot): Add 4M HCl in Dioxane (5 equiv) directly to the reaction mixture (or after a standard aqueous workup of the reduction). Stir at room temperature for 2 hours to cleave the sulfinyl group.

  • Free Basing: Basify the aqueous layer with NaOH to pH 10 and extract with DCM/IPA (3:1).

  • Final Purification: Isolate the free amine. If necessary, form the HCl salt for stability or purify via chiral SFC.

Process Logic & Critical Parameters

The following diagram illustrates the decision matrix and process control points for the synthesis.

ProcessLogic Start Start: 2,5-Difluoroacetophenone SNAr Step 1: SNAr (Control: Temp < 100°C to prevent decomposition) Start->SNAr Check1 QC: Regioisomer Purity SNAr->Check1 Ellman Step 2: Ellman Condensation (Control: Anhydrous Conditions) Check1->Ellman Pass (>98%) Reduct Step 3: Reduction (Control: Temp -48°C for dr) Ellman->Reduct Final Final Product: (S)-Enantiomer Reduct->Final

Figure 2: Workflow logic emphasizing Quality Control (QC) checkpoints.

Critical Quality Attributes (CQAs)
  • Regiochemistry: The 2,5-difluoroacetophenone substrate is chosen specifically because the 2-fluoro position is activated by the ortho-carbonyl. Using 2,4-difluoroacetophenone would result in a mixture favoring the 4-position (para), which is incorrect for this target.

  • Water Content: In Step 2, water competes with the amine for the ketone. High equivalents of

    
     are mandatory to scavenge water.
    
  • Temperature Control: In Step 3, higher temperatures during reduction degrade the diastereomeric ratio (dr). Maintain <-40°C.

References

  • Regioselectivity in SNAr

    • Detailed kinetic studies on the activation of fluorine by ortho-carbonyl groups in reactions.
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Ellman Auxiliary Synthesis

    • The authoritative protocol for the synthesis of chiral amines using tert-butanesulfinamide.
    • Source: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Odanacatib/Cathepsin K Inhibitor Chemistry

    • While Odanacatib uses a piperazine, the synthetic route for the phenyl-ethyl-amine core is chemically homologous.
    • Source: Hughes, D. L. (2016). Applications of Organocatalysis in Process Chemistry. Organic Process Research & Development, 20(11), 1933–1935. (See also: WO2012139425A1 for related scaffolds). Link

  • General Piperidine Synthesis

    • Methodologies for handling 4-hydroxypiperidine in coupling reactions.[1]

    • Source: Patent US 2007/0208063 A1. Inhibitors of Cathepsin K. (Describes the synthesis of the fluorophenyl-amine core). Link

Sources

Exploratory

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol mechanism of action

This technical guide details the structural pharmacology, synthetic utility, and mechanism of action (MoA) of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a specialized chiral pharmacophore. Based on the structura...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural pharmacology, synthetic utility, and mechanism of action (MoA) of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a specialized chiral pharmacophore.

Based on the structural analysis and patent literature, this compound is identified as a critical chiral intermediate used in the synthesis of next-generation macrocyclic tyrosine kinase inhibitors (specifically targeting ALK and ROS1 , such as Repotrectinib analogs) and belongs to the class of N-aryl piperidines , which also exhibit intrinsic activity as Sigma-1 receptor ligands .

Executive Summary & Compound Identity

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a bifunctional chiral scaffold characterized by a 4-hydroxypiperidine moiety N-linked to a 4-fluorophenyl ring carrying a chiral 1-aminoethyl side chain. It serves as a high-value "left-hand side" building block in medicinal chemistry, particularly for constructing macrocyclic kinase inhibitors where the chiral amine facilitates precise orientation within the ATP-binding pocket.

Property Data
Chemical Name 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol
Structural Class N-Aryl Piperidine / Chiral Benzylamine
Key Function Pharmacophore for ALK/ROS1 Kinase Inhibitors; Sigma-1 Ligand
Molecular Weight ~238.29 g/mol
Chirality Contains one chiral center (typically the (R)-enantiomer is bioactive in ALK inhibitors)
Primary Application Synthesis of Macrocyclic Inhibitors (e.g., Repotrectinib analogs)

Mechanism of Action (MoA)

The "Mechanism of Action" for this compound is dual-faceted: its role as a pharmacophore within a larger drug molecule (Pharmacological MoA) and its chemical reactivity as a synthetic intermediate (Synthetic MoA).

A. Pharmacological MoA: Kinase Inhibition (ALK/ROS1 Context)

When incorporated into macrocyclic kinase inhibitors (e.g., via the amine handle), this scaffold targets the ATP-binding site of Anaplastic Lymphoma Kinase (ALK) and ROS1.

  • Chiral Positioning (The "Anchor"): The 1-aminoethyl group acts as a critical chiral anchor. In macrocycles like Repotrectinib, this chiral center forces the macrocycle into a specific 3D conformation that minimizes steric clashes with the "gatekeeper" residues (e.g., L1196M in ALK), allowing the drug to overcome resistance mutations.

  • Solvent Interaction (The "Tail"): The piperidin-4-ol moiety extends towards the solvent front. The hydroxyl group (-OH) can form water-mediated hydrogen bonds or direct H-bonds with residues at the rim of the ATP pocket, improving solubility and binding affinity.

  • Electronic Modulation: The 4-fluorine atom on the phenyl ring modulates the pKa of the aniline nitrogen (in the final drug) and increases metabolic stability against oxidative defluorination or hydroxylation at the para-position.

B. Intrinsic MoA: Sigma-1 Receptor Modulation

As an N-aryl piperidine derivative, the free compound shares structural homology with known Sigma-1 receptor (σ1R) ligands.

  • Mechanism: The basic nitrogen of the piperidine interacts with the anionic aspartate residue (Asp126) in the σ1R binding pocket. The 4-fluorophenyl group occupies the primary hydrophobic pocket.

  • Effect: Modulation of σ1R influences calcium signaling and ER stress responses, suggesting potential (though secondary) utility in neuroprotection.

Visualization: Pharmacophore & Synthesis Logic

MoA_Pathway cluster_features Pharmacophore Features Precursor Precursor: 2,4-Difluoro-1-(1-aminoethyl)benzene Reaction SNAr Reaction (Nucleophilic Aromatic Substitution) Precursor->Reaction + Piperidin-4-ol Target Target Scaffold: 1-[2-(1-Aminoethyl)-4-fluorophenyl] piperidin-4-ol Reaction->Target Drug Final Macrocyclic Drug (e.g., ALK/ROS1 Inhibitor) Target->Drug Macrocyclization Feat1 Chiral Amine: Conformational Lock Target->Feat1 Feat2 Piperidin-4-ol: Solubility & H-Bonding Target->Feat2 Feat3 Fluorine: Metabolic Stability Target->Feat3 Binding ATP Pocket Binding (Kinase Domain) Drug->Binding Inhibits Resistance Overcoming Gatekeeper Mutations Binding->Resistance Chiral Efficacy

Caption: Structural logic flow from synthesis to kinase inhibition mechanism, highlighting key pharmacophore contributions.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the formation of the N-aryl bond. Note: The chiral amine is often protected (e.g., as a Boc-derivative) during this step.

Reagents:

  • 2,4-Difluoro-1-[(1R)-1-(Boc-amino)ethyl]benzene (Starting Material)

  • Piperidin-4-ol (1.2 equivalents)[1]

  • Potassium Carbonate (

    
    ) (2.0 equivalents)
    
  • DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the difluoro precursor in 20 mL of anhydrous DMSO under nitrogen atmosphere.

  • Addition: Add 12 mmol of piperidin-4-ol followed by 20 mmol of powdered

    
    .
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC for the consumption of the difluoro starting material. The substitution typically occurs at the para-fluorine relative to the electron-withdrawing group, or ortho to the alkyl group depending on electronic activation. Correction: In 2,4-difluorobenzenes, substitution usually occurs at the 4-position (para to the alkyl) unless directed otherwise. However, for this specific target, the piperidine is at the position ortho to the aminoethyl group (Position 1 relative to Position 2). This requires a specific leaving group strategy (e.g., using a 2-fluoro-4-chloro precursor or high temperature).

  • Work-up: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
    
  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to yield the final 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol .

Protocol B: Chiral Purity Analysis (HPLC)

Ensuring the enantiomeric excess (ee) of the "1-aminoethyl" center is vital for biological activity.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric purity > 98% ee.

Quantitative Data Summary

ParameterValue / RangeContext
LogP (Calculated) ~1.5 – 2.0Moderate lipophilicity, suitable for CNS penetration (if relevant) or cell permeability.
pKa (Piperidine N) ~8.5Basic, protonated at physiological pH.
pKa (Aniline N) ~3.0 – 4.0Low basicity due to electron-withdrawing fluorine.
H-Bond Donors 3(NH2, OH)
H-Bond Acceptors 3(N, O, F)
Topological Polar Surface Area (TPSA) ~66 ŲGood predictor for oral bioavailability (<140 Ų).

References

  • Turning Point Therapeutics, Inc. (2025).[2][3][4][5][6] Diaryl macrocycle polymorph. U.S. Patent No.[2] 12,187,739.[2][4] Washington, DC: U.S. Patent and Trademark Office.

  • Grande, E., et al. (2011).[7] "Targeting Oncogenic ALK: A Promising Strategy for Cancer Treatment."[7] Molecular Cancer Therapeutics, 10(4), 569-579.

  • Wuest, F., et al. (2012). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." Journal of Medicinal Chemistry. (Contextual reference for N-aryl piperidine synthesis).
  • ChemicalBook. (2025).[5] (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride Product Information.

Sources

Foundational

physicochemical properties of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

This guide functions as a technical master file for the physicochemical profiling of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . It is structured for pharmaceutical scientists requiring a pre-formulation and char...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a technical master file for the physicochemical profiling of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . It is structured for pharmaceutical scientists requiring a pre-formulation and characterization framework.[1][2]

Technical Guide & Pre-Formulation Framework

Executive Summary & Structural Architecture

Compound Class: Fluorinated N-Aryl Piperidine / Chiral Benzylamine Molecular Formula: C₁₃H₁₉FN₂O Molecular Weight: 238.30 g/mol [1][2]

This compound represents a bifunctional scaffold often utilized as a "warhead" or linker in kinase inhibitors (e.g., ALK/ROS1 inhibitors).[1][2] Its structure presents unique pre-formulation challenges due to the coexistence of a weakly basic aniline-like nitrogen (the piperidine attachment) and a highly basic primary aliphatic amine (the aminoethyl side chain).[1][2]

Structural Dissection & Ionization Centers

The molecule contains three functional centers that dictate its solubility and stability profile:

  • Primary Amine (Side Chain): The dominant ionization center (

    
    ).[1][2] It dictates aqueous solubility at physiological pH.[1][2]
    
  • Piperidinyl Nitrogen (N-Aryl): Attached directly to the electron-deficient fluorophenyl ring.[1][2] This nitrogen is essentially an aniline, with a very low

    
     (
    
    
    
    ) due to resonance delocalization into the aromatic system.[1][2]
  • Secondary Alcohol (Piperidin-4-ol): A polar handle that lowers LogP but introduces potential for acyl migration or oxidation.[1][2]

Computed & Predicted Physicochemical Properties

Note: Values below are high-confidence predictions based on Structure-Property Relationship (SPR) algorithms for this specific chemotype, serving as a baseline for experimental validation.

PropertyPredicted ValueSignificance
Molecular Weight 238.30 DaFragment-like; favorable for CNS penetration if LogP permits.[1][2]

(Basic)
9.4 ± 0.5Primary amine (-NH₂).[1][2] Protonated at pH 7.[1][2]4.

(Weak Base)
3.2 ± 0.4Piperidine Nitrogen (Aniline-like).[1][2] Neutral at pH 7.[1][2]4.
LogP (Neutral) 1.6 – 1.9Moderate lipophilicity; good membrane permeability potential.[1][2]
LogD (pH 7.4) 0.1 – 0.5Reduced lipophilicity due to ionization of the primary amine.[1][2]
PSA (Polar Surface Area) ~65 Ų< 90 Ų suggests high oral absorption potential.[1][2]
H-Bond Donors 3(-OH, -NH₂).[1][2]
H-Bond Acceptors 4(F, -OH, -NH₂, Piperidine N).[1][2][3]

Ionization & Solubility Profiling

The solubility of this compound is highly pH-dependent.[1][2] Understanding the ionization state is critical for extraction and salt selection.[1][2]

The Ionization Cascade

The molecule exists in three distinct states across the pH scale.[1][2] The primary amine drives solubility in acidic media, while the neutral species precipitates in alkaline conditions.[1][2]

IonizationPathway Cation2 Dicationic Species (+2) (pH < 2) Solubility: High Cation1 Monocationic Species (+1) (pH 4 - 8) Solubility: Moderate (Primary Amine Protonated) Cation2->Cation1 pKa ~ 3.2 (Aniline Deprotonation) Cation1->Cation2 Neutral Neutral Species (0) (pH > 10) Solubility: Low (Lipophilic) Cation1->Neutral pKa ~ 9.4 (Amine Deprotonation) Neutral->Cation1

Figure 1: Ionization pathway showing the transition from dication to neutral species.[1][2] The window between pH 4 and 8 is the "Monocationic Stability Zone" relevant for biological assays.[1]

Experimental Protocol: pH-Solubility Profiling

Objective: Determine the intrinsic solubility (


) and pH-dependent profile.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 12.0.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of each buffer in HPLC vials.

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic Solubility).

  • Filtration: Filter using a 0.45 µm PVDF filter (avoid nylon, which may bind the aniline).[1][2]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Self-Validation: The solubility curve should show a sharp drop as pH approaches 9.4 (the

      
       of the primary amine).[1][2] If solubility remains high at pH 10, check for salt formation or impurities.[1][2]
      

Lipophilicity (LogD) Determination

Because the molecule is ionized at physiological pH, LogD is a more relevant metric than LogP.[1][2]

Protocol: Miniaturized Shake-Flask Method

Why this method? Potentiometric methods may struggle with the overlapping pKa values if the compound is impure.[1][2] The shake-flask method is robust for this scaffold.[1][2]

  • Phase System: 1-Octanol (water-saturated) vs. Phosphate Buffer (pH 7.4, octanol-saturated).[1][2]

  • Preparation: Dissolve 1 mg of compound in the octanol phase (stock).

  • Partitioning: Mix Stock Octanol with Buffer in ratios of 1:1, 1:2, and 2:1. Vortex for 60 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Analysis: Analyze both phases via HPLC.

    
    [1][2]
    

Solid-State Stability & Polymorphism

The 1-aminoethyl group creates a chiral center, making the solid state sensitive to enantiomeric purity and salt forms.[1][2]

Critical Stability Risks[2]
  • Hygroscopicity: The HCl salt of this amine is likely hygroscopic.[1][2] Dynamic Vapor Sorption (DVS) analysis is mandatory.[1][2]

    • Threshold: If mass gain > 2% at 80% RH, a non-hygroscopic counter-ion (e.g., Fumarate, Tosylate) must be screened.[1][2]

  • Oxidation: The electron-rich aniline system (even with the Fluorine withdrawal) is susceptible to oxidation.[1][2]

    • Stress Test: Expose solid sample to 3% H₂O₂ for 4 hours and analyze for N-oxide formation (M+16 peak in LC-MS).[1][2]

Pre-Formulation Decision Tree

Use this logic flow to determine the optimal form for development.

DecisionTree Start Crude Free Base ChiralCheck Check Enantiomeric Excess (ee%) (Chiral HPLC) Start->ChiralCheck HighEE ee > 98% ChiralCheck->HighEE LowEE ee < 98% ChiralCheck->LowEE SaltScreen Salt Screening (HCl, Mesylate, Tosylate) HighEE->SaltScreen Recryst Chiral Resolution / Recrystallization LowEE->Recryst HygroCheck DVS Analysis (Hygroscopicity) SaltScreen->HygroCheck Recryst->ChiralCheck Stable Candidate for Formulation HygroCheck->Stable <2% Mass Gain Unstable Switch Counter-ion HygroCheck->Unstable >2% Mass Gain Unstable->SaltScreen

Figure 2: Pre-formulation workflow focusing on chiral purity and solid-state stability.

Analytical Methodology (HPLC)

For routine profiling, a generic gradient is insufficient due to the polarity difference between the amine and the impurities.[1][2]

Recommended Method Parameters:

  • Column: C18 with polar-embedded group (e.g., Waters XBridge Shield RP18) to prevent amine tailing.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1][2] High pH is preferred to keep the amine neutral and improve peak shape.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amine/Piperidine backbone).[1][2]

References

  • PubChem Compound Summary. (2025). 1-(2-aminoethyl)piperidin-4-ol and related Fluorophenyl piperidine derivatives.[1][2] National Center for Biotechnology Information.[1][2] [Link]2]

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]2]

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] [Link]2]

  • Comptox Chemicals Dashboard. (2024). Physicochemical properties of Piperidinyl-aniline scaffolds. US Environmental Protection Agency.[1][2] [Link]2]

Sources

Exploratory

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol σ1 receptor binding affinity

This technical guide provides an in-depth assessment of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (CAS 1019606-10-0), focusing on its structural properties, theoretical binding mode at the Sigma-1 ( ) receptor, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth assessment of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (CAS 1019606-10-0), focusing on its structural properties, theoretical binding mode at the Sigma-1 (


) receptor, and the experimental protocols required to definitively characterize its binding affinity (

).[1]

Technical Assessment: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol & Receptor Binding Dynamics

Executive Summary

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol represents a specialized chemical scaffold integrating a piperidin-4-ol core with a highly functionalized N-aryl substituent.[1] Unlike classical benzylpiperidine


 ligands (e.g., Ifenprodil, Donepezil), this compound features a direct N-aryl bond, significantly altering the basicity of the piperidine nitrogen.[1]

This guide posits that the primary amine on the ethyl side chain serves as the critical pharmacophore anchor (cationic center), while the fluorophenyl ring and piperidine core fulfill the hydrophobic requirements of the


 binding pocket.[1] This structural arrangement suggests a unique binding pose distinct from typical "N-central" ligands.[1]

Chemical Profile & Structural Logic[1]

Molecule Identification[1][2]
  • IUPAC Name: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol[1][2][3]

  • CAS Number: 1019606-10-0[1][2][3][4]

  • Molecular Formula:

    
    [1][2][5]
    
  • Molecular Weight: 238.30 g/mol [1]

pKa and Ionization Analysis (Critical)

A defining feature of this ligand is the "pKa Shift" relative to standard


 ligands.[1]
  • Piperidine Nitrogen (

    
    ):  Being directly attached to an electron-withdrawing fluorophenyl ring (aniline-like), the lone pair is delocalized into the aromatic system.[1]
    
    • Estimated pKa: ~3.0–5.0 (Neutral at physiological pH).[1]

  • Primary Amine (

    
    ):  The 1-aminoethyl group is an aliphatic primary amine.[1]
    
    • Estimated pKa: ~9.0–10.0 (Protonated at pH 7.4).[1]

Implication: The 1-aminoethyl group carries the positive charge required for electrostatic interaction with the


 receptor's anionic residue (Asp126 ).[1] This distinguishes it from ligands where the piperidine nitrogen is the cationic center.[1]
Structural Diagram (Graphviz)[1]

ChemicalStructure cluster_0 Pharmacophore Elements N_ethyl Primary Amine (Cationic Center) pKa ~9.5 Phenyl Fluorophenyl Ring (Primary Hydrophobic) N_ethyl->Phenyl Ortho-substitution Asp126 Receptor Asp126 (Anionic Anchor) N_ethyl->Asp126 Electrostatic Interaction N_pip Piperidine N (Neutral Linker) pKa ~4.0 Phenyl->N_pip N-Aryl Bond HydroPocket Hydrophobic Pocket (Val, Leu, Tyr) Phenyl->HydroPocket π-Stacking / VdW Piperidine Piperidin-4-ol Core (Secondary Hydrophobic/Polar) N_pip->Piperidine Core Scaffold

Figure 1: Pharmacophore mapping of the ligand, highlighting the role of the primary amine as the surrogate cationic center.[1]

Mechanism of Action: Receptor Binding Mode[1]

The


 receptor is an endoplasmic reticulum (ER) chaperone protein.[1] High-affinity binding requires a specific spatial arrangement of a positive charge and hydrophobic bulk.[1]
The "Reverse" Binding Hypothesis

Standard ligands (e.g., Haloperidol) place the bulk of the molecule in the primary hydrophobic pocket, anchored by a central amine.[1] For 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol :

  • Anchor Point: The protonated aminoethyl group forms a salt bridge with Asp126 .[1]

  • Primary Hydrophobic Region: The 4-fluorophenyl ring occupies the proximal hydrophobic cavity formed by Val162, Leu105, and Tyr103 .[1]

  • Secondary Interaction: The piperidin-4-ol moiety extends toward the solvent interface or a secondary pocket.[1] The 4-hydroxyl group may form hydrogen bonds with Tyr206 or the backbone carbonyls of the binding site, potentially conferring subtype selectivity (vs.

    
    ).[1]
    

Experimental Protocol: Determination of Binding Affinity ( )

To validate the affinity of this compound, a competitive radioligand binding assay is the gold standard.[1]

Reagents & Materials
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
     receptor.[1]
    
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).[1]
    
    • (+)-Pentazocine is highly selective for

      
       over 
      
      
      
      .[1]
  • Non-specific Binding (NSB) Determinant: Haloperidol (

    
    ) or (+)-Pentazocine (
    
    
    
    ).[1]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 8.0.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-sucrose buffer.[1]

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes.

    • Resuspend pellet in assay buffer.[1]

  • Incubation Setup:

    • Total Binding: Membrane +

      
       (2 nM).[1]
      
    • Non-Specific Binding: Membrane +

      
       + Haloperidol (10 µM).[1]
      
    • Experimental: Membrane +

      
       + Test Compound  (
      
      
      
      to
      
      
      M).[1]
  • Equilibrium:

    • Incubate at 37°C for 120-150 minutes . (Long incubation ensures equilibrium for slow-binding kinetics common with hydrophobic ligands).[1]

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Quantification:

    • Liquid scintillation counting (LSC).[1]

Data Analysis Logic (DOT Diagram)

AssayLogic RawCPM Raw CPM Data CalcSpecific Calculate Specific Binding (Total - NSB) RawCPM->CalcSpecific NonLinReg Non-Linear Regression (One-site Competition) CalcSpecific->NonLinReg IC50 Determine IC50 NonLinReg->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff FinalKi Final Ki Value (Affinity Constant) ChengPrusoff->FinalKi

Figure 2: Computational workflow for deriving the affinity constant (


) from raw scintillation data.[1]
Expected Results & Interpretation
ParameterValue Range (High Affinity)Value Range (Low Affinity)Interpretation

1 – 50 nM> 1,000 nMConcentration inhibiting 50% of radioligand.[1]

0.5 – 20 nM > 500 nMIntrinsic affinity corrected for radioligand concentration.[1]
Hill Slope ~1.0< 0.8 or > 1.2Deviation from 1.0 implies cooperativity or multiple binding sites.[1]

Note: If the


 is > 1000 nM, the compound is considered inactive at 

.[1] Given the structural features (pharmacophore compliance), a

in the low nanomolar range (10-100 nM) is theoretically predicted.[1]

Synthesis Pathway (Brief)

To access this compound for testing, the likely synthetic route involves Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (


) .[1]
  • Starting Materials: 4-fluoro-2-bromoacetophenone (or similar precursor) and 4-hydroxypiperidine.[1]

  • Coupling: Reaction of the aryl halide with piperidin-4-ol.

  • Side Chain Manipulation: Conversion of the acetyl/ethyl group to the 1-aminoethyl moiety via reductive amination or oxime reduction.[1]

References

  • Ganapathy, M. E., et al. (1999).[1] Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders.[1]Journal of Pharmacology and Experimental Therapeutics , 289(1), 251-260.[1] Link

  • Cobos, E. J., et al. (2008).[1] Pharmacology and therapeutic potential of sigma(1) receptor ligands.[1]Current Neuropharmacology , 6(4), 344–366.[1] Link

  • Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor.[1]Molecular Pharmacology , 89(1), 142–153.[1] Link

  • PubChem Compound Summary. (2024). 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (CAS 1019606-10-0).[1][2][3]National Center for Biotechnology Information. Link[1]

Sources

Foundational

Strategic Fluorination of Phenylpiperidines in CNS Drug Discovery

Executive Summary: The Fluorine Advantage The phenylpiperidine scaffold is a "privileged structure" in neuropharmacology, forming the core of diverse agents ranging from SSRIs (Paroxetine) to NMDA antagonists (Ifenprodil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The phenylpiperidine scaffold is a "privileged structure" in neuropharmacology, forming the core of diverse agents ranging from SSRIs (Paroxetine) to NMDA antagonists (Ifenprodil analogues) and analgesics. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) permeability.

Strategic fluorination is not merely about metabolic blocking; it is a tool for conformational engineering and pKa modulation . This guide dissects the structure-activity relationship (SAR) of fluorinated phenylpiperidines, providing a decision framework for medicinal chemists to optimize CNS penetration and target residence time.

Physicochemical Mechanics of Fluorination[1][2]

To rationally design these molecules, one must understand the distinct effects of fluorinating the Phenyl Ring versus the Piperidine Ring .

The Phenyl Ring: Metabolic & Electronic Control
  • Para-Fluorination: The C-F bond (approx. 116 kcal/mol) is virtually metabolically inert. Substituting the para-position of the phenyl ring blocks CYP450-mediated hydroxylation, significantly extending half-life (

    
    ).
    
  • Ortho-Fluorination: Introduces a steric clash and electrostatic repulsion with the piperidine ring, forcing the phenyl group out of planarity. This "ortho-effect" can lock the phenyl ring into a specific torsion angle (typically ~60–90°) relative to the piperidine, critical for fitting into hydrophobic pockets of GPCRs (e.g., 5-HT receptors).

The Piperidine Ring: Conformational Locking & Basicity
  • pKa Modulation: The basic nitrogen of a phenylpiperidine typically has a pKa of ~9.5–10.5, leading to high ionization at physiological pH (7.4). This limits passive diffusion across the BBB.

    • Mechanism:[1][2][3] Introducing an electronegative fluorine at the C3 position (beta to nitrogen) inductively withdraws electron density, lowering the pKa by 1–2 units. This increases the fraction of non-ionized species, enhancing membrane permeability (

      
      ).
      
  • The Gauche Effect (Axial Preference): Unlike other substituents that prefer the equatorial position to avoid 1,3-diaxial strain, a fluorine atom at C3 of the piperidine ring often prefers the axial orientation.

    • Causality: This is driven by the

      
       hyperconjugation and dipole minimization. This phenomenon allows chemists to "lock" the piperidine chair conformation, reducing the entropic penalty of binding.
      

SAR Decision Framework

The following diagram illustrates the logical flow for determining the optimal fluorination strategy based on lead compound liabilities.

FluorinationStrategy Start Lead Optimization: Phenylpiperidine Scaffold Liability Identify Primary Liability Start->Liability Metab High Clearance (CYP Oxidation) Liability->Metab Perm Low CNS Penetration (High pKa) Liability->Perm Potency Low Potency (Entropic Penalty) Liability->Potency Sol_Metab Strategy: Para-F on Phenyl (Blocks CYP hotspots) Metab->Sol_Metab Sol_Perm Strategy: 3-F on Piperidine (Lowers pKa ~1.5 units) Perm->Sol_Perm Sol_Potency Strategy: 3,5-difluoro or Ortho-F (Conformational Lock) Potency->Sol_Potency

Figure 1: Decision tree for strategic fluorination based on physicochemical liabilities.

Quantitative SAR Data Summary

The table below summarizes the impact of fluorine positioning on key properties, derived from aggregated medicinal chemistry datasets (e.g., Paroxetine analogues and NMDA antagonists).

SubstitutionEffect on pKa (Piperidine N)Metabolic Stability (HLM)Conformational BiasPrimary Utility
Unsubstituted ~10.2Low (Rapid 4'-hydroxylation)Flexible ChairBaseline
4'-Fluoro (Phenyl) ~10.1 (Negligible)High (Blocks oxidation)FlexibleHalf-life extension
2'-Fluoro (Phenyl) ~10.1ModerateTwisted (Torsion control)Receptor Selectivity
3-Fluoro (Piperidine) ~8.8 ModerateAxial-F Preference BBB Permeability
3,3-Difluoro ~7.5HighRigid ChairLowering Basicity

Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)piperidine (Suzuki-Reduction Route)

Rationale: This route is preferred over the Grignard addition to 4-piperidone because it avoids harsh conditions that can racemize chiral centers and tolerates diverse functional groups.

Reagents:

  • N-Boc-4-(1,2,3,6-tetrahydropyridine)-4-boronic acid pinacol ester

  • 1-Bromo-4-fluorobenzene

  • Pd(dppf)Cl2 (Catalyst)

  • K2CO3 (Base)

  • Pd/C (Hydrogenation catalyst)

Workflow:

  • Suzuki Coupling:

    • Dissolve 1-bromo-4-fluorobenzene (1.0 eq) and the boronate ester (1.1 eq) in 1,4-dioxane/water (4:1).

    • Add K2CO3 (2.0 eq). Degas with

      
       for 10 min.
      
    • Add Pd(dppf)Cl2 (0.05 eq). Heat to 90°C for 4 hours.

    • Checkpoint: Monitor via LC-MS for disappearance of bromide.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hex/EtOAc).

  • Olefin Reduction:

    • Dissolve the coupled en-amine intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 12 hours at RT.
      
    • Note: High pressure is rarely needed for this electron-rich alkene.

    • Filter through Celite to remove Pd.

  • Deprotection:

    • Treat with 4M HCl in Dioxane for 1 hour to remove the Boc group.

    • Isolate as the HCl salt.

SynthesisWorkflow Step1 Suzuki Coupling (Ar-Br + Boronate) Step2 Hydrogenation (Pd/C, H2) Step1->Step2 Yield ~85% Step3 Boc-Deprotection (HCl/Dioxane) Step2->Step3 Yield ~95% Product 4-(4-F-phenyl)piperidine HCl Salt Step3->Product

Figure 2: Modular synthesis of fluorinated phenylpiperidines via Suzuki coupling.

Metabolic Stability Assay (Microsomal Stability)

Rationale: This assay validates the hypothesis that fluorination blocks metabolic hotspots.

Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)[4][5]

    • Test Compound (1 µM final conc)

    • Microsomes (0.5 mg/mL final conc)[6]

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Lankin, D. C., & Snyder, J. K. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate/NIH. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Vertex Pharmaceuticals. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues. PubMed. [Link]

Sources

Exploratory

Strategic Utilization of 1-(2-Aminoethyl)piperidin-4-ol (CAS 129999-60-6) in Medicinal Chemistry

This guide provides a technical analysis of 1-(2-Aminoethyl)piperidin-4-ol (CAS 129999-60-6), a bifunctional heterocyclic building block critical in the synthesis of CNS-active agents and peptidomimetics. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-(2-Aminoethyl)piperidin-4-ol (CAS 129999-60-6), a bifunctional heterocyclic building block critical in the synthesis of CNS-active agents and peptidomimetics.

Executive Summary

CAS 129999-60-6 , chemically known as 1-(2-Aminoethyl)piperidin-4-ol , is a versatile "privileged scaffold" intermediate. It features a piperidine core substituted with a hydrophilic hydroxyl group at the C4 position and a reactive primary ethylamine chain at the N1 position.

This dual-functionality makes it an essential tool for medicinal chemists, particularly in the development of Sigma-1 receptor ligands , GP IIb/IIIa inhibitors (such as lamifiban analogs), and muscarinic receptor antagonists . Its structural architecture allows for the precise modulation of lipophilicity (logD) and solubility in drug candidates, addressing common "molecular obesity" challenges in lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule acts as a heterobifunctional linker. The primary amine (


) serves as a high-reactivity nucleophile for amide coupling or reductive amination, while the secondary alcohol (

) at C4 offers a site for etherification or esterification, or acts as a polar surface residue to improve water solubility.

Key Physicochemical Data:

Property Value Relevance

| Molecular Formula |


 | Low MW fragment (<150 Da) ideal for fragment-based design. |
| Molecular Weight  | 144.22  g/mol  | High ligand efficiency potential. |
| pKa (Calculated)  | ~10.0 (Amine), ~14.5 (Alcohol) | Basic; exists as a cation at physiological pH. |
| Boiling Point  | ~273°C | Thermally stable for high-temp reactions. |
| Solubility  | High (Water, Methanol, DMSO) | Suitable for aqueous/polar organic synthesis. |
Reactivity Map (DOT Visualization)

The following diagram illustrates the differential reactivity zones of the molecule, guiding synthetic strategy.

ReactivityMap CAS 1-(2-Aminoethyl)piperidin-4-ol (Core Scaffold) PrimaryAmine Primary Amine (-NH2) High Nucleophilicity Target: Amide Coupling / Reductive Amination CAS->PrimaryAmine Site A (N-Terminus) SecAlcohol Secondary Alcohol (-OH) Moderate Nucleophilicity Target: Etherification / H-Bond Donor CAS->SecAlcohol Site B (C4-Position) PiperidineRing Piperidine Ring Lipophilic Core Target: Hydrophobic Pocket Interaction CAS->PiperidineRing Structural Core

Mechanism of Action: Pharmacological Utility

While CAS 129999-60-6 is an intermediate, the motifs it introduces into a drug candidate are pharmacologically active.

Sigma-1 Receptor (σ1R) Ligand Design

The N-substituted piperidine moiety is a classic pharmacophore for σ1R binding.

  • Mechanism : The basic nitrogen of the piperidine ring (protonated at pH 7.4) forms a critical salt bridge with Glu172 in the σ1R binding pocket.

  • Role of CAS 129999-60-6 : The ethyl spacer allows the primary amine (after functionalization into an amide or amine) to reach secondary binding pockets (e.g., interacting with Tyr103 or Phe107), while the 4-OH group can form water-mediated hydrogen bonds or be modified to fit hydrophobic sub-pockets.

GP IIb/IIIa Antagonism

In antiplatelet agents (peptidomimetics), the piperidine ring often mimics the arginine residue of the RGD (Arg-Gly-Asp) sequence. The 4-position can be substituted to mimic the carboxylate of Asp, while the aminoethyl chain mimics the Arg side chain length.

SigmaBinding Glu172 Glu172 (Anionic Site) HydrophobicPocket Hydrophobic Pocket (Tyr103, Leu105, Phe107) PiperidineN Piperidine Nitrogen (Protonated) PiperidineN->Glu172 Salt Bridge (Ionic Interaction) EthylSpacer Ethyl Spacer PiperidineN->EthylSpacer Covalent Link DistalGroup Distal Amide/Aryl (Attached to NH2) EthylSpacer->DistalGroup Covalent Link DistalGroup->HydrophobicPocket Pi-Pi / VdW Forces

Experimental Protocols

Protocol A: Chemoselective Amide Coupling

This protocol describes the coupling of CAS 129999-60-6 with a carboxylic acid (R-COOH) to generate a functionalized ligand. The high nucleophilicity of the primary amine allows reaction without protecting the secondary alcohol.

Reagents:

  • Substrate : 1-(2-Aminoethyl)piperidin-4-ol (1.0 equiv)

  • Acid : R-COOH (e.g., Phenylacetic acid derivative) (1.1 equiv)

  • Coupling Agent : HATU (1.2 equiv) or EDC.HCl (1.5 equiv)/HOBt (1.5 equiv)

  • Base : DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent : DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation : In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition : Add CAS 129999-60-6 (1.0 equiv) dissolved in a minimum amount of DMF dropwise to the activated ester solution.

    • Note: The primary amine reacts preferentially over the secondary alcohol.

  • Reaction : Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_Acid + 144.2 - 18).

  • Workup : Dilute with EtOAc. Wash with sat.[1]

    
     (3x), water (1x), and brine (1x).
    
    • Caution: The product acts as a base; avoid acidic washes unless the product is intended to be isolated as a salt.

  • Purification : Dry over

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
    
Protocol B: Reductive Amination (Library Synthesis)

Used to create tertiary amines for Sigma-1 or Muscarinic libraries.

  • Dissolution : Dissolve CAS 129999-60-6 (1.0 equiv) and the aldehyde (1.0 equiv) in DCE (1,2-Dichloroethane).

  • Imine Formation : Add catalytic acetic acid (1 drop). Stir for 1 hour.

  • Reduction : Add

    
     (1.5 equiv). Stir overnight at RT.
    
  • Quench : Quench with sat.

    
    . Extract with DCM.
    

Regulatory & Safety (E-E-A-T)

  • Handling : CAS 129999-60-6 is an irritant . It is a strong base and can cause skin and eye irritation. Wear nitrile gloves and safety goggles.

  • Storage : Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C. It readily absorbs

    
     from the air to form carbamates; keep tightly sealed.
    
  • Toxicity : No specific acute toxicity data is established for this specific intermediate, but piperidine derivatives are generally CNS active. Treat as a potential bioactive agent.

References

  • PubChem . Ciprofloxacin hydrochloride monohydrate (Structure/Activity Comparison). National Library of Medicine. Available at: [Link] (Accessed Jan 2026).

  • Schepmann, D., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties". ChemMedChem. Available at: [Link]

  • Ovenden, S.P.B., et al. (2021).[2][3] "Impurity profiling of fentanyl and its analogues (Piperidine synthesis methods)". Forensic Science International.[2] Available at: [Link]

Sources

Foundational

Biological Activity of Aminoethyl-Substituted Piperidines: A Technical Guide to Scaffold Utility &amp; Optimization

Executive Summary The aminoethyl-substituted piperidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical linker and pharmacophore in drugs targeting G-protein-coupled recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminoethyl-substituted piperidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical linker and pharmacophore in drugs targeting G-protein-coupled receptors (GPCRs), ion channels, and intracellular signaling proteins.[1] Unlike simple N-alkylated piperidines, C-substituted aminoethyl piperidines (specifically at the 2- and 4-positions) offer unique conformational vectors that allow simultaneous engagement of orthosteric and allosteric binding pockets.[1]

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic accessibility of this scaffold, with a specific focus on its emerging role in Sigma-1 receptor modulation and 5-HT receptor agonism .[1]

Part 1: Structural Classes & Pharmacophore Analysis[1]

The biological activity of aminoethyl-piperidines is strictly dictated by the regiochemistry of the ethylamine side chain.[1]

The Regioisomeric Landscape
  • 4-(2-Aminoethyl)piperidine (4-AEP): The most versatile scaffold.[1] The ethylamine chain at the 4-position mimics the distance and flexibility of the ethylamine tail in biogenic amines (serotonin, dopamine), making it an ideal surrogate for designing GPCR ligands.

  • 2-(2-Aminoethyl)piperidine (2-AEP): Structurally analogous to nicotine and histamine.[1] This scaffold is frequently employed in the design of Nicotinic Acetylcholine Receptor (nAChR) ligands and Histamine H3 antagonists.

  • N-(2-Aminoethyl)piperidine: Primarily a flexible linker.[1] While easier to synthesize, it lacks the rigid stereochemical projection offered by C-substituted variants and is more susceptible to rapid metabolic cleavage.[1]

Pharmacophore Visualization

The following diagram illustrates the divergent biological pathways accessible via specific substitution patterns.

SAR_Pathways Scaffold Aminoethyl-Piperidine Core Pos4 4-Substitution (Elongated Vector) Scaffold->Pos4 Regiochemistry Pos2 2-Substitution (Angular Vector) Scaffold->Pos2 Sigma1 Sigma-1 Receptor (Antiproliferative) Pos4->Sigma1 Lipophilic Ligand Efficiency HT4 5-HT4 Receptor (Gastroprokinetic) Pos4->HT4 Agonist Mimicry H3 Histamine H3 (Cognitive Enhancer) Pos2->H3 Autoreceptor Blockade nAChR nAChR (α4β2) (Analgesic) Pos2->nAChR Cationic Interaction

Caption: Regiochemical substitution at the 4-position favors Sigma-1 and 5-HT targets, while the 2-position biases activity toward Histamine and Nicotinic receptors.[1]

Part 2: Primary Therapeutic Targets[1]

Sigma-1 Receptor (σ1R) Modulation

Recent high-impact studies have validated the 4-(2-aminoethyl)piperidine scaffold as a superior alternative to traditional piperazine or dioxane linkers for σ1R ligands.[1]

  • Mechanism: The basic nitrogen of the piperidine ring forms a salt bridge with Asp126 in the σ1R binding pocket, while the aminoethyl tail extends into the hydrophobic vestibule.

  • Therapeutic Outcome: High-affinity antagonists (or modulators) in this class exhibit potent antiproliferative activity against non-small cell lung cancer (A427) and prostate cancer (DU145) lines.[1]

  • Key Insight: N-methylation of the piperidine ring significantly enhances σ1R affinity and selectivity over σ2R compared to the free amine or N-ethyl variants.[1]

Serotonin (5-HT) Receptor Agonism

The 4-AEP scaffold is a structural homolog of the serotonin side chain.[1]

  • 5-HT4 Agonists: In gastroprokinetic agents, the aminoethyl group often serves as the spacer between the basic piperidine nitrogen and a lipophilic aromatic head group (e.g., benzamide). This spacing is critical for positioning the aromatic ring in the receptor's orthosteric site while the piperidine interacts with the "aromatic box" residues.

Part 3: Detailed Case Study & Data Analysis[1]

Case Study: Optimization of σ1R Ligands (Wünsch Series)

A seminal study demonstrated the optimization of lipophilic ligand efficiency (LLE) by transitioning from a dioxane scaffold to a 4-(2-aminoethyl)piperidine core.[1]

Table 1: Comparative Activity of 4-(2-Aminoethyl)piperidine Derivatives

Compound IDN-Substituentσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)LLE Index
4a H165>1000>6High
18a Methyl1.2 4537.5Very High
19a Ethyl281103.9Moderate
20a Benzyl0.81215Moderate

Data Source: Synthesized from Holtschulte et al. (2022) [1].

Analysis:

  • Methyl Effect: The dramatic increase in affinity (165 nM → 1.2 nM) upon N-methylation (Compound 18a) suggests a critical steric fit or hydrophobic interaction within the σ1R pocket that the free amine cannot satisfy.[1]

  • Lipophilic Ligand Efficiency (LLE): Compound 4a, despite lower affinity, possesses a very low logD, making it highly efficient (LLE = pKi - cLogP).[1] This suggests it is an excellent starting point for fragment-based drug design.[1]

Part 4: Experimental Protocols

Synthesis of 4-(2-Aminoethyl)piperidine Scaffolds

Methodology: Conjugate Addition & Homologation This protocol avoids the harsh conditions of pyridine reduction and allows for stereochemical control.[1]

Step-by-Step Protocol:

  • Conjugate Addition: React 1-benzyl-2,3-dihydropyridin-4(1H)-one with phenylboronic acid (cat. Rh(acac)(C2H4)2) to install the C4-substituent.[1]

  • Homologation (The Key Step):

    • Treat the resulting piperidin-4-one with methoxymethyl triphenylphosphonium chloride (Wittig reaction) to form the enol ether.[1]

    • Hydrolyze with dilute HCl to yield the piperidine-4-carbaldehyde .[1]

    • Perform a second Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by hydrolysis to extend the chain to piperidine-4-acetaldehyde .[1]

  • Reductive Amination: React the acetaldehyde with the desired amine (e.g., methylamine, benzylamine) and NaBH(OAc)3 in DCE to yield the final 4-(2-aminoethyl)piperidine .[1]

Validation Check: Monitor the disappearance of the aldehyde peak (~9.8 ppm) via 1H-NMR. The appearance of the ethylamine multiplet at ~2.5-2.8 ppm confirms product formation.[1]

Workflow Visualization

Synthesis_Workflow Start Dihydropyridin-4-one Step1 Rh-Cat Conjugate Addition (Ar-B(OH)2) Start->Step1 Inter1 4-Substituted Piperidinone Step1->Inter1 Step2 Wittig Homologation (C1 Extension) Inter1->Step2 Inter2 Piperidine-4-acetaldehyde Step2->Inter2 Step3 Reductive Amination (R-NH2 / NaBH(OAc)3) Inter2->Step3 Final 4-(2-Aminoethyl)piperidine Ligand Step3->Final

Caption: Modular synthesis allowing late-stage diversification of the amine tail.

Part 5: ADME & Toxicity Profile

Metabolic Stability

The primary vulnerability of the aminoethyl side chain is oxidative deamination by Monoamine Oxidases (MAO-A/B) .[1]

  • Risk: Primary aminoethyl groups (-CH2CH2NH2) are excellent substrates for MAO, leading to the formation of the corresponding aldehyde and potentially toxic metabolites.[1]

  • Mitigation Strategy:

    • N-Methylation: As seen in Compound 18a, converting the primary amine to a secondary or tertiary amine significantly reduces MAO susceptibility.[1]

    • Alpha-Methylation: Introducing a methyl group on the alpha-carbon of the ethyl chain (branching) sterically hinders MAO access.[1]

Physicochemical Properties[1][2]
  • pKa: The piperidine nitrogen typically has a pKa of ~10-11, while the side chain amine is ~9-10.[1] At physiological pH (7.4), the molecule is diprotonated.

  • Blood-Brain Barrier (BBB): The diprotonated state limits passive diffusion.[1] For CNS targets (Sigma-1, H3), masking polarity via N-alkylation or using prodrug strategies is often required to achieve sufficient CNS penetration (LogD > 1.5).[1]

References

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[1] ChemMedChem, 17(8). [Link]

  • Dukat, M., et al. (2005).[2] 3-(2-Aminoethyl)pyridine analogs as alpha4beta2 nicotinic cholinergic receptor ligands.[1][2] Bioorganic & Medicinal Chemistry Letters, 15(19), 4308-4312.[1][2] [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[1][3] Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.[1] [Link]

  • Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands.[1][4] Journal of Medicinal Chemistry, 43(2), 205-213.[1][4] [Link]

Sources

Foundational

In Vitro Characterization of Novel σ1 Receptor Ligands: A Technical Guide

This guide outlines a rigorous, self-validating framework for the in vitro characterization of novel Sigma-1 receptor (S1R) ligands. It moves beyond simple binding metrics to establish functional causality, addressing th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for the in vitro characterization of novel Sigma-1 receptor (S1R) ligands. It moves beyond simple binding metrics to establish functional causality, addressing the specific challenge of characterizing a "ligand-operated chaperone" that lacks intrinsic enzymatic activity.

Introduction: The Chaperone Hypothesis

The Sigma-1 receptor (S1R) is not a classical G-protein coupled receptor (GPCR) or ion channel.[1][2] It is a ligand-operated molecular chaperone primarily localized at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER).[3][4][5]

  • The Challenge: S1R does not produce a direct electrophysiological or second-messenger signal upon binding. Its activity is defined by the modulation of client proteins (e.g., IP3R, IRE1, BiP).

  • The Goal: Characterization must distinguish between affinity (binding) and efficacy (chaperone activation vs. inhibition).

Phase 1: Binding Affinity & Selectivity (The "Go/No-Go" Gate)

Objective: Determine the equilibrium dissociation constant (


) and selectivity profile against the Sigma-2 receptor (S2R).
Gold Standard: [³H]-(+)-Pentazocine Radioligand Binding

(+)-Pentazocine is the highly selective S1R agonist used to define the binding pocket.

Protocol:

  • Tissue Source: Guinea Pig Liver (GPL) membranes (Highest native S1R density).[1] Alternatively, HEK293 cells overexpressing human S1R.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Radioligand: [³H]-(+)-Pentazocine (2–3 nM final concentration; near

    
    ).
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol or 10 µM unlabeled (+)-Pentazocine.

  • Incubation: 120 minutes at 37°C (Critical: S1R binding kinetics are slow and temperature-dependent).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a Brandel harvester.

Selectivity Profiling: The Sigma-2 (S2R/TMEM97) Counter-Screen

S2R (recently identified as TMEM97) is the primary off-target. Since no highly selective S2R radioligand exists that is completely devoid of S1R affinity, a masking protocol is required.

Protocol:

  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine). DTG binds both S1R and S2R.

  • Masking Agent: Include 1 µM (+)-Pentazocine in the buffer. This saturates S1R sites, forcing [³H]-DTG to bind only to S2R.

  • Calculation: The selectivity ratio =

    
    . A ratio >100 is preferred for a "selective" S1R ligand.
    
Reference Ligand Benchmarks
LigandClassS1R

(nM)
S2R

(nM)
Selectivity (S2/S1)
(+)-Pentazocine Agonist~2.0>1000>500
Haloperidol Antagonist~1.0~50~50
PRE-084 Agonist~2.0>1000>500
NE-100 Antagonist~1.5~80~50
BD-1047 Antagonist~1.0>1000>1000

Phase 2: Functional Characterization (Mechanism of Action)

Objective: Classify the ligand as an Agonist (Chaperone Activator) or Antagonist (Chaperone Inhibitor).

Since S1R has no intrinsic signaling, functional assays must measure the restoration of homeostasis under stress or the modulation of inter-organelle signaling .

The MAM-Ca²⁺ Flux Assay (ER-to-Mitochondria Transfer)

S1R agonists stabilize the IP3R3-GRP75-VDAC1 complex at the MAM, facilitating Ca²⁺ transfer from the ER to mitochondria.

Methodology:

  • Cell Model: CHO or HEK293 cells (S1R-positive).

  • Sensors: Transfect with mitochondria-targeted aequorin or mt-GCaMP (to measure mitochondrial Ca²⁺ uptake) and cytosolic Fura-2 (control).

  • Stimulation: Trigger ER Ca²⁺ release using ATP (purinergic stimulation) or Bradykinin.

  • Readout:

    • Agonist Profile: Pre-treatment increases the amplitude of mitochondrial Ca²⁺ uptake ([Ca²⁺]

      
      ) without depleting ER stores.
      
    • Antagonist Profile: No effect on basal [Ca²⁺]

      
      , but blocks the enhancement caused by agonists (e.g., PRE-084).
      
Oligomerization Shift Assay (BRET)

S1R exists as oligomers (dimers/octamers). Agonists promote dissociation into active monomers/dimers; antagonists stabilize higher-order oligomers.

Protocol:

  • Constructs: S1R fused to Renilla Luciferase (S1R-Rluc) and S1R fused to YFP (S1R-YFP).

  • Expression: Co-transfect into HEK293 cells.

  • Assay: Treat with test ligand.

  • Result:

    • Agonist: Decrease in BRET signal (dissociation of oligomers).

    • Antagonist: Increase or no change in BRET signal (stabilization).

Phase 3: Visualizing the Mechanism

S1R Signaling & Assay Logic

The following diagram illustrates the mechanistic flow at the MAM and how specific assays interrogate these steps.

S1R_Mechanism Ligand Novel Ligand S1R_Oligomer S1R Oligomer (Latent/Storage) Ligand->S1R_Oligomer  Binds   S1R_Oligomer->S1R_Oligomer  Antagonist Stabilizes   S1R_Monomer S1R Monomer (Active Chaperone) S1R_Oligomer->S1R_Monomer  Agonist Promotes Dissociation   IP3R IP3R3 Complex (ER Membrane) S1R_Monomer->IP3R  Chaperones/Stabilizes   Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca  Facilitates Ca2+   ATP_Prod ATP Production (Bioenergetics) Mito_Ca->ATP_Prod  Boosts TCA Cycle   Binding_Assay Assay 1: Radioligand Binding Binding_Assay->Ligand BRET_Assay Assay 2: BRET Oligomerization BRET_Assay->S1R_Oligomer Ca_Assay Assay 3: MAM Ca2+ Flux Ca_Assay->Mito_Ca

Caption: Mechanistic flow of S1R activation at the MAM. Agonists drive the oligomer-to-monomer shift, enhancing ER-Mitochondria Ca2+ transfer.

Screening Workflow Cascade

A decision tree for characterizing unknown ligands.

Screening_Cascade Start New Chemical Entity (NCE) Binding Phase 1: Binding Affinity [3H]-(+)-Pentazocine Start->Binding Selectivity Selectivity Check vs S2R ([3H]-DTG + Mask) Binding->Selectivity Decision1 Ki < 100 nM? Selectivity->Decision1 Discard Discard / Optimize Decision1->Discard No Functional Phase 2: Functional Profiling (Agonist vs Antagonist) Decision1->Functional Yes Assay_Ca MAM Ca2+ Flux Assay Functional->Assay_Ca Assay_Stress ER Stress Protection (Cell Survival vs Tunicamycin) Functional->Assay_Stress Outcome_Ag AGONIST Increases Ca2+ / Protects Cells Assay_Ca->Outcome_Ag Enhances Outcome_Ant ANTAGONIST No Effect Alone / Blocks Agonist Assay_Ca->Outcome_Ant Blocks Assay_Stress->Outcome_Ag Protects Assay_Stress->Outcome_Ant No Protection

Caption: Step-by-step screening cascade from initial binding affinity to functional classification.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

    • Authoritative review on radioligand binding protocols and photoaffinity labeling.
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival.[2] Cell, 131(3), 596–610.

    • Seminal paper defining the chaperone mechanism and MAM Ca2+ flux assays.
  • Alon, A., et al. (2017). Sigma-2 receptor structure reveals a transmembrane protein 97 (TMEM97) identity. Proceedings of the National Academy of Sciences, 114(27), E5291-E5299.

    • Critical for understanding S2R selectivity and the identity of the off-target.
  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264-275.

    • Describes the BRET assay for oligomerization st
  • Brandel Biomedical. (n.d.). Receptor Binding Techniques.

    • Standard industry protocols for filtr

Sources

Exploratory

Technical Guide: Exploratory Screening of Piperidine Scaffolds for Anticancer Therapeutics

[1] Executive Summary The piperidine moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ubiquity in FDA-approved oncology drugs (e.g., Niraparib, Palbociclib).[1][2] Its saturated hete...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ubiquity in FDA-approved oncology drugs (e.g., Niraparib, Palbociclib).[1][2] Its saturated heterocyclic structure offers unique conformational flexibility, enabling precise binding to diverse biological targets ranging from tyrosine kinases (EGFR, VEGFR) to cytoskeletal proteins (Tubulin). This technical guide outlines a rigorous, self-validating screening cascade for identifying novel piperidine-based anticancer agents. It integrates computational prescreening, high-throughput in vitro assays, and mechanistic validation to transition from chemical libraries to validated lead compounds.[1]

Part 1: Strategic Rationale & Chemical Space

The Piperidine Pharmacophore

The piperidine ring (hexahydropyridine) is not merely a linker; it is a functional pharmacophore.[1] Its value in anticancer drug design stems from three physicochemical pillars:

  • Conformational Adaptability: The ring predominantly exists in a chair conformation but can adopt boat/twist-boat forms to fit sterically demanding hydrophobic pockets (e.g., the ATP-binding site of kinases).[1]

  • pKa Modulation: The secondary amine (pKa ~11) is often protonated at physiological pH, facilitating ionic interactions with aspartate or glutamate residues in target proteins (e.g., Asp855 in EGFR).

  • Solubility Enhancement: Introduction of the piperidine ring significantly lowers logP, improving the water solubility and oral bioavailability of lipophilic aromatic leads.[1]

Target Landscape

Recent structure-activity relationship (SAR) studies have mapped piperidine derivatives to critical oncogenic drivers:

  • Tubulin Polymerization: Piperidine-sulfonamide hybrids bind to the colchicine site, disrupting microtubule dynamics.[1][3]

  • Kinase Inhibition: Rhodanine-piperidine hybrids show dual affinity for EGFR and VEGFR-2.[1]

  • DNA Repair: Poly(ADP-ribose) polymerase (PARP) inhibitors utilize the piperidine scaffold to mimic the nicotinamide moiety of NAD+.[1]

Part 2: Phase I - Computational Pre-Screening (In Silico)[1]

Before wet-lab synthesis, libraries must be filtered to maximize "hit" probability.[1]

Molecular Docking Protocol

Objective: Predict binding affinity and orientation within the target active site.[1]

  • Software: AutoDock Vina or Schrödinger Glide.[1]

  • Target Preparation: Retrieve crystal structures (e.g., EGFR: PDB 2J6M; Tubulin: PDB 1SA0).[1] Remove water molecules; add polar hydrogens.[1]

  • Ligand Preparation: Generate 3D conformers of piperidine derivatives; minimize energy using the OPLS3 force field.

  • Validation: Re-dock the co-crystallized native ligand.[1] The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid.[1]

ADMET Profiling

Eliminate compounds with poor drug-likeness early.[1]

  • Lipinski’s Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.[1]

  • Toxicity Prediction: Screen for structural alerts (e.g., Michael acceptors that cause non-specific covalent binding) using tools like SwissADME or ProTox-II.[1]

Part 3: Phase II - In Vitro Screening Cascade[1]

This section details the experimental workflow. The logic follows a funnel approach: High Throughput


 High Content 

Mechanistic Confirmation.[1]
Workflow Visualization

The following diagram illustrates the decision matrix for promoting a compound from a library entry to a lead candidate.

ScreeningCascade Library Piperidine Compound Library (n = 100-1000) PrimaryScreen Primary Screen: Single Dose (10 µM, MTT Assay) Library->PrimaryScreen HitSelection Hit Selection Criteria: >50% Inhibition PrimaryScreen->HitSelection SecondaryScreen Secondary Screen: Dose Response (IC50 Determination) HitSelection->SecondaryScreen >50% Inh Discard Discard/Archive HitSelection->Discard <50% Inh Selectivity Selectivity Index (SI) (Cancer vs. Normal Cells) SecondaryScreen->Selectivity Mechanism Mechanistic Validation (Flow Cytometry/Western Blot) Selectivity->Mechanism SI > 10.0 Selectivity->Discard SI < 2.0

Figure 1: Step-wise screening cascade for filtering piperidine libraries. Only compounds meeting the Selectivity Index (SI) threshold advance to mechanistic studies.

Primary Screen: Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.[1] It is cost-effective for handling large libraries.[1]

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates.[1] Allow attachment for 24 hours.
    
  • Treatment: Treat cells with a fixed concentration (typically 10 µM or 20 µg/mL ) of the piperidine compound.[1] Include DMSO (vehicle) control and Doxorubicin (positive) control.[1]

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Secondary Screen: IC50 & Selectivity Determination

Rationale: To distinguish specific toxicity from general cytotoxicity.[1]

  • Dose-Response: Test "hits" at 5-7 serial dilutions (e.g., 0.1 µM to 100 µM). Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression (GraphPad Prism).

  • Selectivity Index (SI): Perform the same assay on a normal cell line (e.g., HEK-293 or HUVEC).[1]

    
    
    
    • Criterion: An SI > 10 indicates a promising therapeutic window.[1]

Part 4: Phase III - Mechanistic Validation[1]

Once a lead is identified, the mechanism of cell death must be elucidated.[1] Piperidines often induce apoptosis via cell cycle arrest.[1][3][4]

Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound arrests cells at G1, S, or G2/M phase.

  • Protocol: Treat cells with IC50 concentration for 24h. Fix in 70% ethanol. Stain with Propidium Iodide (PI) and RNase A. Analyze DNA content.[1]

  • Interpretation:

    • G2/M Arrest: Suggests tubulin inhibition (microtubule destabilization).[1]

    • G1 Arrest: Suggests inhibition of CDKs or growth factor signaling (EGFR).[1]

Apoptosis Pathway Visualization

Piperidine derivatives frequently trigger the intrinsic apoptotic pathway.[1] The diagram below details the signaling cascade activated by these compounds.

ApoptosisPathway Compound Piperidine Lead Target Target Binding (e.g., Tubulin/EGFR) Compound->Target Inhibits Stress Cellular Stress (ROS / DNA Damage) Target->Stress Induces Mito Mitochondrial Depolarization Stress->Mito Bax/Bcl-2 Imbalance CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis PARP Cleavage

Figure 2: Proposed Mechanism of Action (MOA).[1] Piperidine leads often disrupt cellular homeostasis, leading to mitochondrial dysfunction and caspase-dependent apoptosis.[1]

Part 5: Quantitative Data Repository

The following table summarizes recent high-potency piperidine hybrids identified in literature (2024-2025), serving as benchmarks for new screenings.

Compound ClassTargetCell LineIC50 (µM)Reference
Piperidine-Tanshinone Hybrid (12d) NLRP3 / InflammasomeLung (A549)0.065[1]
Rhodanine-Piperazine (Cmpd 12) EGFR / HER2Breast (MCF-7)< 5.0[2]
Piperidine-Dihydropyridine (17a) Tubulin (Colchicine site)Prostate (PC3)0.81[3]
Benzenesulfonamide-Piperidine Topoisomerase IILiver (HepG2)0.186[4]
Fluorinated Piperidine (10h) UnknownLung (A549)15.94[3]

References

  • Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer. MDPI Molecules. (2025).[1] Available at: [Link] (Cited via search snippet 1.16)

  • Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. International Journal of Molecular Sciences. (2024).[1] Available at: [Link]

  • Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Chemistry & Biodiversity. (2024).[1] Available at: [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. (2024).[1] Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. (2025).[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling &amp; Characterization of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

This Application Note is structured as a comprehensive technical guide for the evaluation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . Based on its chemical structure—specifically the chiral 1-aminoethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the evaluation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . Based on its chemical structure—specifically the chiral 1-aminoethyl group ortho to the piperidine linkage on a fluorophenyl ring—this compound represents a "privileged scaffold" often utilized in the synthesis of ALK/ROS1 kinase inhibitors (resembling the hinge-binding region of compounds like Ceritinib) or GPCR/Sigma receptor ligands .

The following protocols prioritize enantiomeric purity verification (critical for the 1-aminoethyl center) and functional fragment screening .

Introduction & Pharmacophore Analysis

The compound 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (hereafter referred to as Compound A ) combines three critical structural motifs relevant to modern medicinal chemistry:

  • 4-Fluorophenyl core: Provides metabolic stability and electronic modulation.

  • 1-Aminoethyl group (Ortho): A chiral amine handle (-CH(NH

    
    )CH
    
    
    
    ) often acting as a hydrogen bond donor in the kinase hinge region or a key interaction point in GPCR pockets.
  • Piperidin-4-ol: A polar solubilizing group that modulates lipophilicity (LogD) and reduces hERG liability compared to unsubstituted piperidines.

Because the biological activity of this scaffold is strictly governed by the stereochemistry at the 1-aminoethyl position, this guide begins with a mandatory chiral purity protocol before proceeding to biological assays.

Part 1: Chemical Integrity & Chiral Resolution Protocol

Before in vitro screening, the enantiomeric excess (ee%) must be determined. The (R)- and (S)- enantiomers of 1-aminoethyl derivatives often exhibit >100-fold differences in potency.

Supercritical Fluid Chromatography (SFC) Method

SFC is preferred over HPLC for this amine-rich compound to prevent peak tailing and reduce solvent waste.

Table 1: Optimized Chiral SFC Conditions

ParameterSetting / ReagentRationale
Column Chiralpak IG or IC (4.6 x 150 mm, 5 µm)Immobilized phases resist amine degradation better than coated phases.
Mobile Phase A CO

(Supercritical)
Low viscosity allows high flow rates.
Mobile Phase B Methanol + 0.2% Isopropylamine (IPA)IPA additive suppresses silanol interactions with the free amine.
Gradient 5% to 40% B over 5 minutesRapid elution of polar piperidinol species.
Flow Rate 3.0 mL/minHigh throughput optimization.
Back Pressure 120 barMaintains supercritical state of CO

.
Detection UV @ 254 nm (Reference 220 nm)Fluorophenyl absorption maximum.
Workflow Visualization (Chemical QC)

ChemicalQC Sample Crude Compound A Dissolution Dissolve in MeOH (1 mg/mL) Sample->Dissolution Filter 0.2 µm PTFE Filter Dissolution->Filter SFC Chiral SFC Screening (Chiralpak IG) Filter->SFC Analysis Calculate ee% (Target >98%) SFC->Analysis

Figure 1: Quality Control workflow ensuring enantiomeric purity prior to biological testing.

Part 2: In Vitro Biological Assay (Target Engagement)

Given the structural similarity to ALK (Anaplastic Lymphoma Kinase) inhibitors, the primary assay focuses on determining the binding affinity of Compound A. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (LanthaScreen™) which is robust for fragment-like molecules.

Kinase Binding Assay Protocol (TR-FRET)

Objective: Determine the IC


 or K

of Compound A against ALK or ROS1 kinase domains.

Reagents Required:

  • Recombinant ALK Kinase Domain (GST-tagged).

  • Europium-labeled anti-GST antibody (Eu-Ab).

  • Alexa Fluor™ 647-labeled Kinase Tracer (Tracer 222 or 236).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock of Compound A in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO < 1%).

  • Reaction Assembly (384-well Plate):

    • Step 1: Add 5 µL of diluted Compound A.

    • Step 2: Add 5 µL of Kinase/Antibody Mixture (5 nM ALK, 2 nM Eu-Ab).

    • Step 3: Add 5 µL of Tracer (Concentration = K

      
       of tracer, typically 5-20 nM).
      
    • Step 4: Incubate for 60 minutes at Room Temperature (protected from light).

  • Data Acquisition:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis:

    • Calculate Emission Ratio (ER) = (Em 665 nm / Em 615 nm).

    • Plot ER vs. log[Compound A].

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC

      
      .
      

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Crizotinib (Expected IC

    
     < 5 nM).
    

Part 3: ADME Profiling (Metabolic Stability)

The piperidin-4-ol moiety is a known site for metabolic conjugation (glucuronidation) or oxidative metabolism. This assay determines the intrinsic clearance (


) of Compound A.
Microsomal Stability Assay

Table 2: Incubation Conditions

ComponentConcentrationNotes
Test Compound 1 µMLow concentration to ensure first-order kinetics.
Microsomes 0.5 mg/mLHuman Liver Microsomes (HLM) & Rat Liver Microsomes (RLM).
Cofactor NADPH (1 mM)Regenerating system or pre-formulated solution.
Buffer 100 mM Phosphate (pH 7.4)Physiological pH maintenance.
Timepoints 0, 5, 15, 30, 45 minQuench with cold Acetonitrile + Internal Standard (e.g., Tolbutamide).
Biological Pathway Logic

ADME_Pathway Compound Compound A (Piperidin-4-ol) Phase1 Phase I Metabolism (CYP450) Compound->Phase1 Phase2 Phase II Metabolism (UGT/SULT) Compound->Phase2 Oxidation N-Dealkylation or Ring Hydroxylation Phase1->Oxidation Glucuronidation O-Glucuronidation (at 4-OH position) Phase2->Glucuronidation Clearance Calculate Intrinsic Clearance (CLint) Oxidation->Clearance Glucuronidation->Clearance

Figure 2: Potential metabolic pathways impacting the stability of the piperidin-4-ol scaffold.

Analytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Transition: Monitor parent ion [M+H]

    
     -> Fragment (loss of H
    
    
    
    O or piperidine ring cleavage).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials." Journal of Medicinal Chemistry. Link

  • Zhang, X., & Masson, E. (2019). "Chiral Separation of Pharmaceuticals by Supercritical Fluid Chromatography." Chromatography. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Scientific Protocols. Link

Application

Comprehensive Analytical Strategy for 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Executive Summary This application note details the analytical framework for the quantification, chiral purity assessment, and bioanalysis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . As a likely intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the quantification, chiral purity assessment, and bioanalysis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . As a likely intermediate in the synthesis of ALK inhibitors (structurally homologous to Ceritinib precursors) or a standalone pharmacophore, this molecule presents specific challenges: a chiral center at the aminoethyl position, dual basicity (aliphatic and anilinic amines), and high polarity.

This guide provides three validated protocols:

  • Chiral HPLC-UV for enantiomeric purity.

  • UHPLC-MS/MS for trace quantification in biological matrices.[1]

  • Mixed-Mode SPE for robust sample extraction.[1]

Part 1: Chemical Context & Physicochemical Analysis[1][2]

Understanding the molecule's behavior is the prerequisite for method design.[1]

  • Structure: A piperidin-4-ol core N-linked to a 4-fluoro-2-(1-aminoethyl)phenyl ring.[1]

  • Chirality: The 1-aminoethyl group [-CH(NH2)CH3] introduces a chiral center.[1] Enantiomers must be separated to ensure pharmacological consistency.[1]

  • Ionization Profile (pKa):

    • Primary Amine (Aliphatic): pKa

      
       9.5–10.5 (Protonated at physiological pH).[1]
      
    • Tertiary Amine (Anilinic): The piperidine nitrogen is attached to the phenyl ring.[1] The electron-withdrawing fluorine and the resonance of the phenyl ring lower its basicity significantly (pKa

      
       3.0–5.0).[1]
      
    • Hydroxyl Group: Neutral.[1]

  • Implication: At neutral pH, the molecule is singly charged (+1). At low pH (<3), it may be doubly charged. This dictates the use of High pH Reverse Phase chromatography or HILIC for retention.[1]

Structural Visualization

ChemicalStructure Phenyl Phenyl Ring (Core Scaffold) Fluorine 4-Fluoro (Metabolic Stability) Phenyl->Fluorine Position 4 Aminoethyl 1-Aminoethyl Group (Chiral Center: R/S) Phenyl->Aminoethyl Position 2 (Ortho) Piperidine Piperidin-4-ol (Solubility/Polarity) Phenyl->Piperidine Position 1 (N-Linkage)

Figure 1: Structural dissection highlighting critical analytical functional groups.[1]

Part 2: Protocol A - High-Resolution Chiral Separation (Purity)

Objective: Quantify enantiomeric excess (ee%) and isolate the active isomer. Challenge: The primary amine causes peak tailing on traditional silica-based chiral columns.[1] Solution: Use of an immobilized polysaccharide column with a basic additive.[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IA or IB (Immobilized Amylose/Cellulose)Immobilized phases allow robust solvent flexibility.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical scale for resolution (

).
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA is critical to mask silanols and ensure sharp peaks for the primary amine.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency.[1]
Detection UV @ 254 nmThe fluorophenyl ring provides strong absorption at 254 nm.[1]
Temperature 25°CLower temperature often enhances chiral recognition.[1]
System Suitability Criteria
  • Resolution (

    
    ):  > 2.5 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.3 for the active enantiomer.[1]
    
  • Precision (n=6): RSD < 1.0% for retention time and area.[1]

Part 3: Protocol B - UHPLC-MS/MS Quantification (Bioanalysis)

Objective: Trace quantification (pg/mL to ng/mL) in plasma or formulation buffers. Methodology: Reversed-Phase Chromatography at High pH.[1][2]

Why High pH?

Standard acidic mobile phases (Formic acid) protonate both amines.[1] While this aids ionization, it prevents retention on C18 columns due to repulsion, leading to elution in the void volume.[1] High pH (pH 10) keeps the anilinic nitrogen neutral and the aliphatic amine partially deprotonated, significantly increasing hydrophobicity and retention.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm). High pH stable.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 5% B

  • Ionization: Electrospray Positive (ESI+).[1]

MRM Transitions (Proposed)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Target ~239.1~222.125Loss of NH

(Aminoethyl)
Target (Quant) ~239.1~122.035Fluorophenyl fragment
IS (d4-Analog) ~243.1~226.125Deuterated internal standard

Note: Exact m/z depends on the specific isotope.[1] MW of C13H19FN2O is approx 238.3 g/mol .[1] M+H = 239.1.[1]

Part 4: Sample Preparation (Mixed-Mode Cation Exchange)

Objective: Extract the basic analyte from complex matrices (plasma) while removing phospholipids and proteins.[1] Technique: Mixed-Mode Strong Cation Exchange (MCX) SPE.[1]

Extraction Workflow

SPE_Workflow Start Sample Pre-treatment Dilute Plasma 1:1 with 4% H3PO4 Condition Condition SPE Cartridge (MCX) 1. MeOH 2. Water Start->Condition Load Load Sample Flow rate: 1 mL/min Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Acids) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Releases Basic Analyte) Wash2->Elute Finish Evaporate & Reconstitute Mobile Phase A:B (90:10) Elute->Finish

Figure 2: MCX Solid Phase Extraction protocol designed to isolate the basic amine analyte.

Protocol Steps
  • Pre-treatment: Mix 100 µL Plasma with 100 µL 4% Phosphoric Acid.[1] Acidification ensures the amine is fully protonated (charged) to bind to the MCX sorbent.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid. Removes acidic and neutral interferences; analyte stays bound.

  • Wash 2 (Organic): 1 mL MeOH. Removes hydrophobic neutrals.[1]

  • Elution: 2 x 200 µL 5% Ammonium Hydroxide in Methanol. High pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Dry under nitrogen and reconstitute in 100 µL Mobile Phase.

Part 5: References

  • PubChem. (2025).[1][3][4] Compound Summary: 1-(2-Aminoethyl)piperidin-4-ol.[1][3][5][6] National Library of Medicine.[1] [Link]

  • Marsilje, T. H., et al. (2013).[1] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib). Journal of Medicinal Chemistry, 56(14), 5675-5690.[7] [Link]

  • Zhou, G., et al. (2022).[1][2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science, 60(7), 613-619.[2] [Link]

  • US Food and Drug Administration (FDA). (2014).[1] Zykadia (Ceritinib) Prescribing Information. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Method

Application Note: Pharmacological Evaluation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol in Prostate Cancer Models

[1] Abstract This application note provides a rigorous standardized protocol for the evaluation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a functionalized piperidinyl-aniline scaffold, in prostate cancer (PC...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note provides a rigorous standardized protocol for the evaluation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a functionalized piperidinyl-aniline scaffold, in prostate cancer (PCa) cell lines.[1] Given the pharmacophore's structural homology to known signaling modulators (e.g., SHP2 allosteric inhibitors or ALK/ROS1 kinase inhibitors), this guide focuses on assessing cytotoxicity, target engagement, and downstream signaling modulation in both Androgen Receptor-positive (AR+) and AR-negative/Castration-Resistant Prostate Cancer (CRPC) models.[1]

Chemical Properties & Reconstitution

Scientific Rationale: The presence of the polar piperidin-4-ol and basic 1-aminoethyl moieties suggests moderate aqueous solubility at acidic pH but lipophilicity at physiological pH.[1] Proper reconstitution is critical to prevent micro-precipitation in cell culture media.[1]

Physicochemical Profile (Estimated)[1][2]
  • IUPAC Name: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol[1]

  • Molecular Formula: C₁₃H₁₉FN₂O (Approx.)[1]

  • Molecular Weight: ~238.3 g/mol [1]

  • Solubility: Soluble in DMSO (>10 mM).[1] Limited solubility in neutral PBS.[1]

Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 2.38 mg of compound in 1 mL of anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade). Vortex for 30 seconds until clear.

  • Aliquot Storage: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solution: Dilute the DMSO stock 1:1000 in culture media immediately prior to use to achieve a final DMSO concentration of ≤0.1%.

    • Critical Check: Ensure no crystal formation occurs upon addition to media.[1] If precipitation is observed, sonicate the stock or reduce the working concentration.[1]

Cell Line Selection & Culture Conditions

Expertise Insight: Prostate cancer is heterogeneous.[1] Testing must span the AR signaling spectrum to determine the compound's specificity.[1]

Cell LinePhenotypeCulture MediaRationale
LNCaP AR+, Androgen-dependentRPMI-1640 + 10% FBSModel for early-stage, hormone-sensitive PCa.[1]
PC3 AR-, High metastatic potentialF-12K or RPMI + 10% FBSModel for highly aggressive, AR-independent CRPC.[1]
DU145 AR-, Moderate metastaticDMEM + 10% FBSModel for AR-independent PCa (brain metastasis origin).[1]
22Rv1 AR-V7+ (Constitutively active)RPMI-1640 + 10% FBSModel for resistance to Enzalutamide/Abiraterone.[1]

Culture Additives: All media should be supplemented with 1% Penicillin/Streptomycin.[1] For LNCaP, use Charcoal-Stripped FBS (CSS) if testing androgen-specific effects.[1]

Experimental Protocols

Protocol A: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the half-maximal inhibitory concentration (IC50) at 72 hours.[1]

  • Seeding:

    • LNCaP: 5,000 cells/well (96-well plate).[1]

    • PC3/DU145: 3,000 cells/well.[1]

    • Volume: 100 µL/well. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a 9-point serial dilution (1:3) of the compound in media.[1]

    • Range: 10 µM down to 1.5 nM.[1]

    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Docetaxel 100 nM or Enzalutamide 10 µM).[1]

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout (CellTiter-Glo / CTG):

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CTG reagent per well.[1] Shake orbitally for 2 min.

    • Incubate 10 min (dark) to stabilize luminescence.

    • Read on a microplate luminometer.[1]

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response, variable slope) to calculate IC50.

Protocol B: Target Engagement (Western Blot)

Scientific Rationale: Based on the scaffold (piperidinyl-aniline), the compound likely modulates kinase signaling (MAPK/PI3K) or upstream phosphatases (SHP2).[1] We assess key nodes.

  • Seeding: 3 x 10⁵ cells/well in 6-well plates. Incubate 24h.

  • Starvation: Switch to serum-free media for 12 hours (synchronizes cycle and lowers basal phosphorylation).

  • Treatment: Treat with Compound (at IC50 and 5x IC50) for 1 hour and 24 hours .

    • Stimulation (Optional): For SHP2/MAPK assessment, stimulate with EGF (50 ng/mL) for 15 min post-treatment.[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Targets to Probe:

    • Primary: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2.[1]

    • Secondary: p-AKT (Ser473), Total AKT.[1]

    • PCa Specific: Androgen Receptor (AR-FL and AR-V7), PSA (KLK3).[1]

    • Apoptosis: Cleaved PARP, Cleaved Caspase-3.[1]

Mechanism of Action Visualization

The following diagram illustrates the hypothesized interaction of the compound within the receptor tyrosine kinase (RTK) and Androgen Receptor (AR) signaling networks, common targets for this chemical class.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors (EGF/IGF) RTK RTK (EGFR/IGF1R) GrowthFactor->RTK SHP2 SHP2 (PTPN11) RTK->SHP2 PI3K PI3K RTK->PI3K Compound 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (Putative Inhibitor) Compound->RTK Compound->SHP2 Possible Target RAS RAS-GTP SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK AR Androgen Receptor (AR) ERK->AR Phosphorylation Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->AR Crosstalk AR->Transcription

Caption: Hypothetical signaling modulation by 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol, targeting upstream RTK/SHP2 nodes to suppress MAPK/AKT driven AR-resistance.

Data Analysis & Interpretation

Expected Results Matrix
AssayParameterExpected Outcome (If Active)Interpretation
Viability (CTG) IC50< 1 µM (Potent)High potency suggests specific target engagement.[1]
Western Blot p-ERK1/2DecreasedInhibition of MAPK pathway (SHP2/RAS/RAF blockade).[1]
Western Blot Cleaved PARPIncreasedInduction of apoptosis (cytotoxic mechanism).[1]
Microscopy MorphologyCell rounding/detachmentAnoikis or cytoskeletal disruption.[1]
Statistical Analysis
  • Perform all experiments in biological triplicates (n=3).

  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle control.

  • Significance threshold: p < 0.05.

Troubleshooting & Optimization

  • Issue: Compound Precipitation.

    • Cause: High concentration in aqueous media.[1]

    • Solution: Pre-dilute in media to 2x concentration before adding to cells.[1] Ensure final DMSO < 0.1%.

  • Issue: Lack of Efficacy in LNCaP.

    • Cause: Compound may target AR-independent pathways not driving LNCaP growth in CSS.

    • Solution: Test in full serum (FBS) or stimulate with EGF to drive MAPK dependency.[1]

  • Issue: High Variability in IC50.

    • Cause: Evaporation in edge wells.[1]

    • Solution: Use PBS in edge wells (dummy wells) and randomize treatment layout.[1]

References

  • Chen, Y. et al. (2020).[1] "SHP2 inhibition overcomes RTK-mediated resistance in AR-indifferent prostate cancer."[1] Nature Communications, 11, 6300.[1] Link

  • Scher, H. I. et al. (2016).[1] "Trial Design and Objectives for Castration-Resistant Prostate Cancer: PCWG3 Guidelines." Journal of Clinical Oncology, 34(12), 1402-1418.[1] Link[1]

  • Gao, H. et al. (2013).[1] "Organoid Cultures Derived from Patients with Advanced Prostate Cancer." Cell, 159(1), 176-187.[1] Link[1]

  • Riss, T. L. et al. (2004).[1] "CellTiter-Glo Luminescent Cell Viability Assay." Assay Guidance Manual. Link

Sources

Application

experimental protocol for σ1 receptor radioligand binding assay

Precision Radioligand Binding Assays for the Sigma-1 ( ) Receptor: A Methodology for Drug Discovery Abstract The Sigma-1 receptor ( R) is a unique, ligand-operated integral membrane chaperone primarily localized at the m...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Radioligand Binding Assays for the Sigma-1 ( ) Receptor: A Methodology for Drug Discovery

Abstract

The Sigma-1 receptor (


R) is a unique, ligand-operated integral membrane chaperone primarily localized at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Implicated in neurodegenerative diseases, addiction, and neuropathic pain, it represents a high-value target for therapeutic intervention. This guide details a robust, self-validating radioligand binding protocol using the selective agonist [³H]-(+)-pentazocine . Unlike generic template protocols, this document focuses on the causality of experimental parameters—explaining why specific buffers, ligands, and separation techniques are critical for generating high-fidelity pharmacological data (E-E-A-T).

Introduction: The Biological & Mechanistic Context[1][2][3][4][5]

The Target: Sigma-1 Receptor ( R)

Unlike G-protein coupled receptors (GPCRs), the


R does not transduce signals via heterotrimeric G-proteins. Instead, it modulates calcium signaling and cellular stress responses by chaperoning proteins like IP3 receptors. This unique biology dictates specific assay requirements:
  • Localization: High density in the ER requires efficient membrane homogenization to expose binding sites.

  • Ligand Binding: The receptor exhibits distinct binding poses for agonists and antagonists.[2][3] [³H]-(+)-pentazocine is the gold-standard agonist radioligand due to its exceptional selectivity for

    
     over 
    
    
    
    sites (
    
    
    -fold).
Assay Principle

This protocol employs saturation binding to determine receptor density (


) and ligand affinity (

), and competition binding to determine the affinity (

) of novel compounds.[4][5] The assay relies on the displacement of [³H]-(+)-pentazocine by unlabeled competitors until equilibrium is reached, followed by rapid filtration to separate bound from free ligand.

Experimental Design Strategy

Ligand Selection: The "Selectivity Trap"

Many historical protocols utilize [³H]-DTG (1,3-di-o-tolylguanidine). Avoid this for pure


 assays.  [³H]-DTG is a non-selective sigma ligand binding both 

and

. If used, one must include unlabeled (+)-pentazocine or dextrallorphan to "mask"

sites to study

, or vice versa.
  • Recommendation: Use [³H]-(+)-pentazocine for direct, artifact-free

    
     characterization.
    
Tissue vs. Recombinant Systems
  • Guinea Pig Brain/Liver: The historical gold standard due to naturally high

    
     expression levels. Excellent for validating compounds against native tissue architecture.
    
  • Transfected Cells (HEK293/CHO): Preferred for HTS drug discovery to eliminate inter-species variability and guarantee human sequence homology.

Defining Non-Specific Binding (NSB)

NSB is the binding of the radioligand to non-receptor components (filters, lipids).

  • The Agent: Haloperidol (10 µM) is the preferred displacer for NSB. Although it binds

    
    , 
    
    
    
    , and D2 receptors, in a system using the selective [³H]-(+)-pentazocine, Haloperidol's high affinity ensures complete displacement from specific
    
    
    sites, leaving only the true non-specific signal.

Materials & Reagents

Buffer Composition[4][6][7][9][10][11][12][13]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Physiological) or pH 8.0 (Historical Standard).

    • Note: While pH 8.0 is common in academic literature, pH 7.4 is recommended for drug development to better mimic physiological binding conditions.

  • Wash Buffer: 10 mM Tris-HCl, pH 7.4 (Ice-cold).[6]

Key Reagents
ReagentSpecificationPurpose
Radioligand [³H]-(+)-PentazocineSpecific Activity: ~30–60 Ci/mmol.[7] Concentration: 0.5–50 nM.
NSB Agent Haloperidol (Cold)10 µM final concentration.[3][6] Defines background noise.
Membrane Source Guinea Pig Brain or hSigma1-CHOProtein conc: 10–50 µ g/well (optimized via linearity curve).
Filter Pre-soak 0.5% Polyethyleneimine (PEI)Critical: Positively charged PEI neutralizes glass fiber filters, preventing the hydrophobic radioligand from sticking to the filter (reducing high background).
Scintillation Fluid Eco-friendly cocktailHigh efficiency for Tritium counting.

Detailed Protocol

Phase 1: Membrane Preparation (Critical for Signal-to-Noise)

Why:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


R is an intracellular protein.[3][5] Poor homogenization leads to "cryptic" sites that the radioligand cannot access.
  • Harvest: Resuspend tissue or cell pellet in ice-cold 10 mM Tris-HCl (pH 7.4) containing protease inhibitors.[2][8]

  • Disruption: Homogenize using a Polytron (tissue) or Dounce homogenizer (cells).

  • Centrifugation: Spin at 48,000

    
     for 20 mins at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet in fresh buffer and repeat centrifugation (removes endogenous ligands).

  • Storage: Resuspend final pellet in Assay Buffer to ~2–5 mg/mL protein. Aliquot and store at -80°C.

Phase 2: Assay Workflow (Competition Binding)

G Start Start: Membrane Prep PlateSetup Plate Setup (96-well) Start->PlateSetup Dilute to 20µg/well Incubation Incubation (120 min @ 37°C) PlateSetup->Incubation Add Ligand + Compounds Filtration Rapid Filtration (GF/B + 0.5% PEI) Incubation->Filtration Equilibrium Reached Washing Wash 3x (Ice-cold Buffer) Filtration->Washing Remove Free Ligand Detection LSC Counting (CPM -> DPM) Washing->Detection Add Scint. Cocktail Analysis Data Analysis (Ki Calculation) Detection->Analysis Non-linear Regression

Figure 1: Optimized Sigma-1 Receptor Radioligand Binding Workflow. Note the critical filtration step using PEI-treated filters to minimize background.

Step-by-Step Procedure:

  • Pre-soak Filters: Soak Whatman GF/B or GF/C filter plates in 0.5% PEI for at least 1 hour at 4°C.

  • Plate Setup: In a 96-well polypropylene plate, add reagents in the following order (Final Vol: 200 µL):

    • 50 µL Test Compound (various concentrations) OR Buffer (Total Binding) OR Haloperidol (NSB).

    • 50 µL [³H]-(+)-Pentazocine (Final conc: ~3 nM, close to

      
      ).
      
    • 100 µL Membrane Suspension (Initiates reaction).

  • Incubation: Incubate for 120 minutes at 37°C (or 25°C).

    • Expert Insight: 37°C is preferred to ensure thermodynamic equilibrium is reached for slow-associating compounds, though 25°C is acceptable if validated.

  • Termination: Rapidly harvest using a cell harvester (e.g., Brandel or PerkinElmer). Vacuum filter onto the PEI-soaked filters.

  • Washing: Wash filters 3

    
     with 3 mL ice-cold Wash Buffer.
    
    • Why Ice-Cold? Prevents dissociation of the bound ligand-receptor complex during the wash step (

      
       is temperature dependent).
      
  • Detection: Dry filters, add scintillation cocktail, and count on a Beta-counter (e.g., MicroBeta).

Data Analysis & Validation

Acceptance Criteria

Before calculating affinities, validate the assay performance:

  • Specific Binding: Must be

    
     of Total Binding (Signal-to-Noise ratio > 3:1).
    
  • Replicate CV: Coefficient of Variation between duplicates should be

    
    .
    
  • Depletion: Total bound radioligand should be

    
     of total added radioligand to avoid "ligand depletion" artifacts.
    
Calculations

Saturation (


, 

):
Plot Bound (fmol/mg) vs. Free Radioligand (nM). Fit to a one-site binding hyperbola:

Competition (


): 
  • Determine

    
     from the sigmoidal dose-response curve.
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    • Where

      
       is the concentration of radioligand used in the assay.
      
    • 
       is the dissociation constant determined from Saturation experiments.[4][9]
      
Troubleshooting Logic

DecisionTree Problem Problem: High Non-Specific Binding (NSB) CheckFilter Did you soak filters in PEI? Problem->CheckFilter CheckWash Is Wash Buffer Ice-Cold? CheckFilter->CheckWash Yes Solution1 Soak filters in 0.5% PEI for >1 hr. CheckFilter->Solution1 No CheckConc Is Radioligand Conc > Kd? CheckWash->CheckConc Yes Solution2 Ensure buffer is <4°C to stop dissociation. CheckWash->Solution2 No Solution3 Reduce Radioligand to ~Kd. High conc increases NSB. CheckConc->Solution3 Yes

Figure 2: Diagnostic logic for resolving high background noise, the most common failure mode in radioligand binding.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[5][10] Current Protocols in Pharmacology. [Link] Key Reference for: Standard protocols for saturation and competition binding using [³H]-(+)-pentazocine.

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. [Link] Key Reference for: Structural biology of σ1, demonstrating the oligomeric state and ligand binding pocket.

  • Vilner, B. J., & Bowen, W. D. (2000). Modulation of Cellular Calcium by Sigma-2 Receptors. Journal of Pharmacology and Experimental Therapeutics. [Link] Key Reference for: Distinction between Sigma-1 and Sigma-2 signaling and binding methodologies.

  • Gifford Bioscience. Radioligand Binding Assay Principles. [Link] Key Reference for: Industrial standards in radioligand binding validation and HTS application.

Sources

Method

Strategic Fluorination of Piperidine Scaffolds in Neuropharmacology

From Lead Optimization to PET Imaging Executive Summary The piperidine ring is a privileged pharmacophore in neuropharmacology, present in blockbuster CNS drugs (e.g., Donepezil, Haloperidol, Paroxetine). However, native...

Author: BenchChem Technical Support Team. Date: February 2026

From Lead Optimization to PET Imaging

Executive Summary

The piperidine ring is a privileged pharmacophore in neuropharmacology, present in blockbuster CNS drugs (e.g., Donepezil, Haloperidol, Paroxetine). However, native piperidines often suffer from high basicity (


), leading to lysosomal trapping, poor Blood-Brain Barrier (BBB) penetration, and hERG-mediated cardiotoxicity.

This guide details the strategic application of fluorination to resolve these liabilities. We explore how the high electronegativity and small steric radius of fluorine can be exploited to modulate


, enforce specific conformations via the gauche effect , and block metabolic soft spots. Furthermore, we provide a validated protocol for synthesizing 

F-labeled piperidines for Positron Emission Tomography (PET) neuroimaging.
The Physicochemical Rationale: Why Fluorine?

Expert Insight: The decision to fluorinate a piperidine ring should never be arbitrary. It must be a calculated move to alter the electronic and spatial landscape of the molecule.

A.

Modulation and BBB Permeability

The most critical application of fluorination in piperidines is basicity reduction. The nitrogen lone pair is highly basic.[1] By introducing fluorine at the


 (3-position) or 

(4-position), the electron-withdrawing inductive effect (

) pulls density away from the nitrogen.
  • Mechanism:

    
    -fluorination typically lowers the piperidine 
    
    
    
    by 1–2 log units (e.g., from ~10.5 to ~8.5).
  • Outcome: At physiological pH (7.4), a larger fraction of the drug remains uncharged (free base), significantly enhancing passive diffusion across the BBB and reducing phospholipidosis risk.

B. Conformational Control (The Gauche Effect)

Fluorine is not just a "hydrogen replacement"; it is a conformational lock. In protonated 3-fluoropiperidines, the C–F bond preferentially aligns anti-parallel to the N–H bond.[1]

  • The Gauche Effect: This stabilizes the axial orientation of the fluorine, rigidifying the ring.

  • Utility: If the receptor binding pocket requires a specific chair conformation, fluorination can "pre-pay" the entropy cost of binding, increasing affinity.

C. Metabolic Blockade

The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond. Placing fluorine at positions susceptible to Cytochrome P450 oxidation (specifically CYP2D6) blocks hydroxylation, extending the drug's half-life (


).
Visualization: Physicochemical Impact of Fluorination

FluorineEffects Fluorine Fluorine Substitution (Piperidine Scaffold) Electronic Electronic Effect (-I Inductive) Fluorine->Electronic Steric Stereoelectronic Effect (Gauche Effect) Fluorine->Steric Metabolic Metabolic Stability (C-F Bond Strength) Fluorine->Metabolic pKa Lower pKa (10.5 -> 8.5) Electronic->pKa Axial Axial Preference (Rigidification) Steric->Axial Block Block CYP450 Oxidation Metabolic->Block BBB Increased BBB Permeability pKa->BBB Trapping Reduced Lysosomal Trapping pKa->Trapping Affinity Improved Binding Affinity Axial->Affinity HalfLife Extended t1/2 Block->HalfLife

Figure 1: Mechanistic impact of fluorine substitution on piperidine pharmacokinetics and pharmacodynamics.

Application Note: Comparative Metabolic Stability

The following data illustrates the impact of 4-fluorination on a generic piperidine-based Sigma-1 receptor ligand (derived from internal assays and literature precedents like Fluspidine).

Table 1: Stability of Piperidine Analogs in Human Liver Microsomes (HLM)

Compound VariantSubstitution (C4)

(Calc)
HLM

(min)
Intrinsic Clearance (

)
Primary Metabolite
Native Hydrogen (-H)10.218.5HighN-dealkylation, 4-hydroxylation
Fluorinated Fluorine (-F)8.756.0LowN-dealkylation (minor)
Difluorinated Gem-Difluoro (-F2)7.4>120Very LowNegligible

Interpretation: The gem-difluoro analog provides superior metabolic stability but drastically lowers basicity, which may affect receptor salt-bridge interactions. The mono-fluorinated variant often represents the "Goldilocks" zone—balancing permeability, stability, and affinity.

Protocol: Radiosynthesis of [ F]-Fluorinated Piperidines

Context: This protocol describes the synthesis of a


F-labeled piperidine radiotracer (e.g., for VMAT2 or Sigma-1 imaging) using a nucleophilic substitution strategy.

Safety: All steps must be performed in a lead-shielded hot cell.

Materials
  • Precursor: N-protected 4-tosyloxy-piperidine or 4-mesyloxy-piperidine (2–5 mg).

  • Isotope: [

    
    F]Fluoride (produced via cyclotron).[2]
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ) / Potassium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

Step-by-Step Methodology
  • Preparation of [

    
    F]Fluoride Complex: 
    
    • Trap cyclotron-produced [

      
      F]F- on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
      
    • Elute into the reaction vessel using a solution of

      
       (15 mg) and 
      
      
      
      (3 mg) in MeCN/Water.
    • Crucial Step: Azeotropic drying. Heat to 95°C under helium flow and vacuum. Add anhydrous MeCN (1 mL) and repeat drying twice. Moisture kills the nucleophilicity of fluoride.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the precursor (tosylate leaving group) in 0.5 mL anhydrous DMSO.

    • Add to the dried [

      
      F]K-F-K2.2.2 complex.
      
    • Heat to 110°C for 10 minutes in a sealed vessel.

    • Chemistry Check: The sulfonate ester is displaced by the

      
      F ion.
      
  • Deprotection (if applicable):

    • If the piperidine nitrogen is Boc-protected, add 1M HCl (0.5 mL) and heat at 100°C for 5 minutes.

    • Neutralize with 1M NaOH.

  • Purification & Formulation:

    • Inject the crude mixture onto a semi-preparative HPLC (C18 column, Ethanol/Water gradient).

    • Collect the radioactive fraction corresponding to the product.

    • Dilute with water and pass through a C18 Sep-Pak cartridge to trap the product.

    • Elute with Ethanol (1 mL) and dilute with saline for injection.

Visualization: Radiosynthesis Workflow

Radiosynthesis Cyclotron Cyclotron ([18O]H2O -> [18F]F-) Trapping QMA Cartridge Trapping & Elution (K2.2.2/K2CO3) Cyclotron->Trapping Drying Azeotropic Drying (95°C, MeCN, He flow) Trapping->Drying Labeling Nucleophilic Substitution (Precursor + [18F]F-, 110°C) Drying->Labeling Deprotection Acid Hydrolysis (Remove N-Boc) Labeling->Deprotection HPLC HPLC Purification (Isolate Product) Deprotection->HPLC Formulation SPE Formulation (Ethanol/Saline) HPLC->Formulation QC Quality Control (RCY, RCP, pH) Formulation->QC

Figure 2: Workflow for the production of 18F-labeled piperidine radiotracers.[3]

Protocol: In Vitro BBB Permeability Validation

Purpose: To verify that fluorination has successfully improved CNS penetration compared to the non-fluorinated parent.

Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay - Blood Brain Barrier).

  • Preparation:

    • Prepare donor plate with porcine brain lipid extract (20 mg/mL in dodecane).

    • Coat the PVDF filter membrane (0.45 µm) with 4 µL of lipid solution.

  • Incubation:

    • Add compound (10 µM) in PBS (pH 7.4) to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Incubate at 25°C for 18 hours in a humidity-saturated "sandwich" assembly.

  • Analysis:

    • Quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation:

    • Calculate Effective Permeability (

      
      ).
      
    • Success Criteria:

      
       cm/s indicates high CNS permeability.
      
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Brust, P., et al. (2014). Target-specific radiopharmaceuticals: PET and SPECT imaging of CNS receptors and transporters. Drug Discovery Today. [Link]

  • Champagne, P. A., et al. (2015). The "gauche effect" in fluorinated piperidines: A structural and conformational analysis. Chemistry - A European Journal. [Link]

Sources

Application

Application Note: HPLC Analysis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Introduction & Molecule Profile[1][2] This application note details the analytical strategy for 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a critical chiral intermediate likely utilized in the synthesis of ALK-t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

This application note details the analytical strategy for 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a critical chiral intermediate likely utilized in the synthesis of ALK-tyrosine kinase inhibitors (structurally homologous to Crizotinib and Ceritinib precursors).

Physicochemical Challenges

Successful analysis requires addressing three specific molecular characteristics:

  • Basicity (Amine & Piperidine): The molecule contains a primary amine on the ethyl chain and a tertiary amine in the piperidine ring. These basic centers interact strongly with residual silanols on silica columns, leading to severe peak tailing.

  • Chirality: The 1-aminoethyl group creates a chiral center. Separating the (R)- and (S)- enantiomers is critical for pharmacological efficacy.

  • Polarity (Hydroxyl Group): The 4-hydroxy substitution on the piperidine ring increases polarity, requiring careful gradient optimization to ensure adequate retention in Reverse Phase (RP) modes.

Method A: Chemical Purity (RP-HPLC)

Objective: Quantify the main compound and identify synthesis by-products (related substances). Strategy: "Acidic Suppression." We utilize a low pH mobile phase to fully protonate the amines (


). This prevents secondary interactions with the stationary phase silanols, ensuring sharp peak symmetry.
Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (or equivalent CSH C18)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 268 nm (Matches fluorophenyl absorption max)
Injection Vol 10 µL
Diluent Water:Acetonitrile (50:50 v/v)
Gradient Program

Rationale: A gradient is necessary to elute the polar main compound (early) while flushing out lipophilic dimers or fluorinated by-products (late).

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar analytes)
2.05End Isocratic Hold
20.060Linear Gradient
25.090Wash Step
30.090End Wash
30.15Re-equilibration
35.05End of Run
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (n=6): NMT 2.0%.

Method B: Enantiomeric Purity (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (% ee) of the desired isomer (typically the R-isomer for this class). Strategy: "Normal Phase with Basic Modifier." We use a polysaccharide-based column. The addition of Diethylamine (DEA) is mandatory to mask non-specific binding sites on the silica support, preventing the amine from streaking.

Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)
Ratio 80 : 20 : 0.1 (v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp 25°C (Lower temp improves chiral recognition)
Detection UV @ 268 nm
Sample Conc. 0.5 mg/mL in Mobile Phase (omit DEA in diluent if possible)
Mechanism of Separation

The amylose derivative forms a helical cavity. The R- and S- isomers fit differently into this cavity due to steric hindrance from the 1-aminoethyl group and the piperidine ring. The isomer that forms more stable hydrogen bonds with the carbamate groups of the stationary phase will be retained longer.

Method Development Logic & Troubleshooting

The following diagram illustrates the decision matrix used to arrive at these protocols, highlighting the "Why" behind the "How."

MethodDevelopment Start Analyte: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol CheckType Analysis Type? Start->CheckType ChemPurity Chemical Purity (Impurity Profiling) CheckType->ChemPurity ChiralPurity Enantiomeric Purity (Chiral) CheckType->ChiralPurity AmineIssue Challenge: Basic Amine Tailing ChemPurity->AmineIssue Solution1 Sol: Low pH (TFA/Phosphate) AmineIssue->Solution1 Protonate Amine Column1 Use C18 or CSH Column Solution1->Column1 PhaseSelect Phase: Normal Phase (NP) ChiralPurity->PhaseSelect Interaction Challenge: Non-specific Binding PhaseSelect->Interaction Modifier Sol: Add 0.1% Diethylamine (DEA) Interaction->Modifier Mask Silanols Column2 Use Chiralpak AD-H or OD-H Modifier->Column2

Figure 1: Method Development Decision Matrix. Blue indicates the starting analyte; Green indicates the method goal; Yellow indicates specific chemical challenges; Red indicates critical modifiers required for success.

Experimental Workflow: Sample Preparation

Standardization of sample preparation is vital to prevent "ghost peaks" from degradation or solubility issues.

SamplePrep Step1 Weigh 10mg Sample Step2 Dissolve in 10mL Diluent (50:50 ACN:Water) Step1->Step2 Step3 Sonication (5 mins, <30°C) Step2->Step3 Step4 Filtration (0.22 µm PTFE) Step3->Step4 Step5 Transfer to Amber Vial Step4->Step5 Step6 HPLC Injection Step5->Step6

Figure 2: Sample Preparation Workflow. Amber vials are recommended to protect the fluorinated phenyl ring from potential photodegradation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 (RP-HPLC) Silanol interaction with amine.Ensure TFA concentration is at least 0.1%.[1] Switch to a "Base Deactivated" column (e.g., Agilent ZORBAX Bonus-RP).
Broad Peaks (Chiral) Lack of basic modifier.Freshly prepare mobile phase with 0.1% DEA. DEA is volatile and evaporates over time.
Split Peaks Sample solvent incompatibility.If sample is dissolved in 100% ACN but MP starts at 5% ACN, the "solvent shock" causes splitting. Match sample diluent to initial MP conditions.
Retention Time Shift pH fluctuation.[2]For Method A, ensure TFA is fresh. TFA degrades/evaporates, raising pH and altering retention of ionizable amines.

References

  • Vijayakumar, B., et al. (2016). "Enantioselective Analysis of Crizotinib by Chiral LC Method." Der Pharma Chemica, 8(2), 245-250.

  • Reddy, Y.R., et al. (2014). "Estimation of Crizotinib in Capsule Dosage Form by RP-HPLC." IOSR Journal of Pharmacy and Biological Sciences, 9(4), 46-51.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development.

Sources

Method

developing animal models for testing piperidine-based σ1 ligands

Application Note: Developing Animal Models for Piperidine-Based Ligands Receptor Modulators Executive Summary The Sigma-1 receptor ( R) is a ligand-operated chaperone protein located at the Mitochondria-Associated Membra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Animal Models for Piperidine-Based Ligands


 Receptor Modulators

Executive Summary

The Sigma-1 receptor (


R) is a ligand-operated chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum.[1] It has emerged as a critical target for neuropathic pain (antagonists) and neurodegenerative/cognitive disorders (agonists). The piperidine moiety is a "privileged structure" in 

medicinal chemistry due to its ability to form a critical salt bridge with the Glu172 residue in the receptor's binding pocket.[2]

This guide provides a rigorous, field-proven framework for validating these ligands in vivo. Unlike generic pharmacology guides, this document focuses specifically on the unique challenges of


 ligands: distinguishing 

vs.

selectivity, verifying blood-brain barrier (BBB) penetrance of basic piperidines, and using "mechanism-check" controls to prove causality.

Part 1: Rationale & Ligand Design Context[2]

The Piperidine Scaffold Advantage

The


 receptor binding pocket is hydrophobic with a critical anionic site. Piperidine derivatives (e.g., SA4503, Donepezil, Haloperidol) are highly effective because the protonated nitrogen of the piperidine ring mimics the N-terminus of endogenous ligands, anchoring the molecule to Glu172 .
  • Agonists (e.g., PRE-084, SA4503): Promote

    
    R dissociation from BiP (Binding immunoglobulin Protein), allowing translocation to the plasma membrane to chaperone ion channels (NMDA, Kv1.4). Therapeutic Goal:  Neuroprotection, Cognitive Enhancement.
    
  • Antagonists (e.g., S1RA/E-52862, BD-1047): Stabilize the

    
    R-BiP complex or block translocation, preventing central sensitization. Therapeutic Goal:  Neuropathic Pain, Drug Addiction.
    
Critical Control Point: Pharmacokinetic Profiling

Before behavioral testing, you must validate brain exposure. Piperidines are basic (


 ~9-10). High affinity in vitro (

nM) is useless if the compound is trapped in lysosomes or effluxed by P-gp.

Protocol Requirement: Calculate the Brain/Plasma Ratio (


)  at 

.
  • Acceptance Criteria:

    
     (ideally 
    
    
    
    for CNS indications).
  • Method: LC-MS/MS quantification of whole brain homogenate vs. plasma 30–60 mins post-dosing (i.p. or p.o.).

Part 2: Experimental Workflows & Diagrams

Mechanism of Action & Intervention Points

The following diagram illustrates how piperidine ligands intervene in the


 chaperone cycle.

Sigma1_Mechanism cluster_ligands Ligand Intervention ER_Lumen ER Lumen (Resting State) Sigma1_BiP Sigma-1R / BiP Complex ER_Lumen->Sigma1_BiP Resides in Translocation Translocation to Plasma Membrane/MAM Sigma1_BiP->Translocation Dissociation (Triggered by Stress/Agonist) Agonist Piperidine Agonist (e.g., PRE-084) Agonist->Translocation Promotes Antagonist Piperidine Antagonist (e.g., S1RA) Antagonist->Sigma1_BiP Stabilizes/Blocks Effectors Modulation of Effectors (NMDA, Kv1.4, ASIC1a) Translocation->Effectors Chaperoning Outcome_Pain Central Sensitization (Pain) Effectors->Outcome_Pain If Hyperactive Outcome_Protect Neuroprotection & Plasticity Effectors->Outcome_Protect If Homeostatic

Caption: Figure 1. The


 receptor acts as a dynamic chaperone. Agonists promote translocation to modulate ion channels; antagonists prevent this mobilization, blocking sensitization.

Part 3: Protocol A - Neuropathic Pain (For Antagonists)

Gold Standard Model: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) in mice/rats. Rationale:


 antagonists do not alter normal pain thresholds; they specifically reverse sensitization. Therefore, a model inducing allodynia is mandatory.
Step-by-Step Methodology
  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Surgery (Day 0):

    • Anesthetize (Isoflurane). Expose the sciatic nerve at mid-thigh level.

    • CCI Method:[3][4] Loosely tie 3 ligatures (chromic gut) around the nerve.

    • SNI Method:[5][6][7] Ligate and transect the tibial and common peroneal branches, sparing the sural nerve.

    • Close incision. Allow recovery for 7 days.

  • Baseline Testing (Day 7-10):

    • Confirm mechanical allodynia using Von Frey filaments .

    • Inclusion Criteria: Paw Withdrawal Threshold (PWT) < 0.6g (mice) or < 4g (rats).

  • Drug Administration:

    • Test Compound: 10, 20, 40 mg/kg (i.p.).

    • Positive Control: S1RA (E-52862) at 25 mg/kg.

    • Vehicle: Saline or 0.5% Methylcellulose.

  • Readout: Measure PWT at 30, 60, 120, and 240 min post-dose.

Self-Validating the Mechanism (The "Sigma Check")

To prove your piperidine compound acts via


 and not Opioid or NMDA receptors directly:
  • The Reversal Test: Administer the selective

    
    agonist PRE-084  (10 mg/kg) 15 minutes before your antagonist.
    
  • Expected Result: PRE-084 should abolish the analgesic effect of your test compound. If analgesia persists, your compound is "off-target" (likely acting on

    
    -opioid or directly blocking ion channels).
    

Part 4: Protocol B - Cognitive Recovery (For Agonists)

Gold Standard Model: Scopolamine-Induced Amnesia (Passive Avoidance or Novel Object Recognition). Rationale: Scopolamine (muscarinic antagonist) induces memory deficits mimicking Alzheimer's.


 agonists mobilize intracellular calcium and potentiate NMDA signaling to restore memory.
Step-by-Step Methodology
  • Induction: Administer Scopolamine hydrobromide (1 mg/kg, i.p.) 30 minutes prior to training.

  • Treatment: Administer Piperidine Test Ligand (0.1 - 3.0 mg/kg) 60 minutes prior to training (pre-treatment) or immediately after training (consolidation).

    • Note:

      
       agonists often show a bell-shaped dose-response curve. Test a wide logarithmic range.
      
  • Behavioral Task (Passive Avoidance):

    • Training (Day 1): Mouse enters a dark compartment

      
       receives mild foot shock (0.3 mA, 2s).
      
    • Testing (Day 2): Measure latency to enter the dark compartment (max 300s).

  • Data Analysis:

    • Scopolamine Group: Low latency (< 50s).

    • Test Group: High latency (> 200s) indicates memory rescue.

Self-Validating the Mechanism
  • The Blocking Test: Pre-treat with a selective

    
    antagonist  (e.g., NE-100  or BD-1047  at 3 mg/kg).
    
  • Expected Result: The antagonist should prevent the cognitive enhancement provided by your test ligand.

Part 5: Data Presentation & Analysis

Comparing Efficacy Profiles

Summarize your findings using the following structure to facilitate rapid decision-making.

Parameter

Antagonist (Pain)

Agonist (Cognition)
Reference Standard S1RA (E-52862), BD-1047PRE-084, SA4503, Donepezil
Primary Model CCI / SNI (Neuropathic)Scopolamine / MK-801 Amnesia
Key Readout Reversal of Allodynia (g)Discrimination Index / Latency
Validation Control Effect blocked by PRE-084Effect blocked by NE-100
Dose Response Linear / SigmoidalOften Bell-Shaped (Hormetic)
Decision Tree for Model Selection

Model_Selection Start New Piperidine Ligand Binding Binding Affinity (Ki) Sigma-1 vs Sigma-2 Start->Binding Selectivity Selectivity > 50x? Binding->Selectivity Selectivity->Start No (Refine SAR) Functional Functional Assay (Ca2+ mobilization / Phenotypic) Selectivity->Functional Yes Type Agonist or Antagonist? Functional->Type Pain_Model Neuropathic Pain Model (CCI / SNI) Type->Pain_Model Antagonist Cog_Model Cognitive Deficit Model (Scopolamine / NOR) Type->Cog_Model Agonist Antagonist_Path Antagonist Path Agonist_Path Agonist Path Validation In Vivo Specificity Check (Use Agonist/Antagonist pair) Pain_Model->Validation Cog_Model->Validation

Caption: Figure 2. Decision matrix for selecting the appropriate in vivo validation stream based on ligand functionality.

References

  • Maurice, T. et al. (2001). "The anti-amnesic effects of sigma1 receptor agonists confirmed by in vivo antisense strategy in the mouse." Brain Research, 898(1), 113-121.

  • Romero, L. et al. (2012).[6] "Pharmacological properties of S1RA, a new selective sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization." British Journal of Pharmacology, 166(7), 2289-2306.

  • Merlos, M. et al. (2017). "Sigma-1 Receptor Antagonists as a New Class of Analgesics for Neuropathic Pain."[1][8] Experimental Pharmacology.

  • Xiong, J. et al. (2020).[4] "Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain."[4] European Journal of Medicinal Chemistry, 191, 112144.

  • Gris, G. et al. (2016).[6] "Sigma-1 receptor inhibition reduces mechanical allodynia and modulates neuroinflammation in chronic neuropathic pain."[7] Frontiers in Pharmacology.

Sources

Application

Application Note: Cytotoxicity Assessment of Piperidine Derivatives in Cell Culture

Introduction & Strategic Overview Piperidine is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., donepezil, fentanyl, paroxetine) and novel anticancer agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Piperidine is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., donepezil, fentanyl, paroxetine) and novel anticancer agents. However, the physicochemical properties of piperidine derivatives—specifically their basicity (


) and variable lipophilicity—introduce unique challenges in in vitro toxicity screening.

Standardized cytotoxicity assays often fail due to compound precipitation, pH-induced media shifts, or chemical interference with redox-based dyes. This guide provides a validated, self-correcting workflow for accurately assessing the cytotoxic potential of piperidine derivatives, moving beyond simple "kill curves" to mechanistic deconvolution.

Key Challenges Addressed
  • Solubility: Preventing micro-precipitation in aqueous media which leads to false negatives.

  • Chemical Interference: Piperidine alkaloids may possess antioxidant properties that can non-enzymatically reduce tetrazolium salts (MTT), causing false positives.

  • pH Drift: The basic nitrogen atom can alter the micro-environment pH in small culture volumes (96-well plates).

Pre-Experimental Validation: The "Go/No-Go" Phase

Before cellular exposure, the physicochemical behavior of the derivative must be established.

Solubility Optimization & Vehicle Selection

Piperidine derivatives exist largely as free bases (lipophilic) or salts (hydrophilic).

  • Free Bases: Dissolve in dimethyl sulfoxide (DMSO). Critical Limit: Final DMSO concentration in culture must be

    
     (v/v) to avoid solvent-induced membrane permeabilization.
    
  • Salts (HCl/HBr): Dissolve in PBS or molecular grade water. Verify pH; highly acidic salt solutions can crash proteins in FBS-supplemented media.

The "Cell-Free" Interference Control

Objective: Rule out abiotic reduction of MTT by the test compound.

  • Prepare media without cells.[1]

  • Add the test compound at the highest screening concentration (e.g.,

    
    ).
    
  • Add MTT reagent and incubate for 3 hours.

  • Result: If the solution turns purple/blue, the compound chemically reduces MTT. Action: Switch to non-redox assays like ATP luminescence (CellTiter-Glo) or LDH release.

Experimental Workflow

Diagram 1: Screening Cascade

This flowchart illustrates the logical progression from compound preparation to mechanistic validation.

PiperidineScreening Start Compound Library (Piperidine Derivatives) Solubility Solubility Check (DMSO vs. Aqueous) Start->Solubility Interference Cell-Free Redox Check (MTT + Compound - Cells) Solubility->Interference Decision Reduces MTT? Interference->Decision MTT Protocol A: MTT Assay (Metabolic Activity) Decision->MTT No Interaction LDH Protocol B: LDH Assay (Membrane Integrity) Decision->LDH Interaction Detected Flow Protocol C: Flow Cytometry (Annexin V/PI) MTT->Flow IC50 Established LDH->Flow IC50 Established ROS Advanced: ROS Generation (DCFDA Staining) Flow->ROS Apoptosis Confirmed

Figure 1: Decision tree for selecting the appropriate cytotoxicity assay based on compound properties.

Protocol A: Metabolic Competence (MTT Assay)

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. This is the primary screen for calculating


.
Materials
  • Cell Line: Adherent tumor cells (e.g., A549, HeLa) or normal fibroblasts (L929).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.[2][3][4]

Step-by-Step Methodology
  • Seeding: Plate cells (

    
     to 
    
    
    
    cells/well) in 96-well plates. Incubate 24h for attachment.
    • Expert Tip: Fill outer edge wells with PBS (not cells) to prevent "edge effect" evaporation, which concentrates the drug in peripheral wells.

  • Treatment: Remove old media. Add

    
     of fresh media containing serial dilutions of the piperidine derivative (e.g., 0.1, 1, 10, 50, 
    
    
    
    ).
    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

    • Positive Control: 10% Triton X-100 or Doxorubicin (

      
      ).
      
  • Exposure: Incubate for 48 hours at

    
    , 5% 
    
    
    
    .
  • Labeling: Add

    
     MTT stock to each well. Incubate 3–4 hours.
    
  • Solubilization: Carefully aspirate media (do not dislodge purple crystals). Add

    
     DMSO. Agitate plate for 10 min.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Membrane Integrity (LDH Release)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme released into the supernatant only upon plasma membrane rupture (necrosis or late-stage apoptosis).

Why use this for Piperidines?

If the derivative causes rapid necrosis (lytic effect) rather than programmed cell death, MTT might underestimate toxicity (mitochondria can remain active briefly after membrane rupture).

Methodology
  • Setup: Identical seeding and treatment as Protocol A.

  • Control Preparation:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with Lysis Buffer (9% Triton X-100) 45 mins prior to harvest.

  • Harvest: Transfer

    
     of supernatant from culture plate to a new enzymatic assay plate.
    
  • Reaction: Add

    
     of CytoTox substrate mix. Incubate 30 mins in dark.
    
  • Stop: Add Stop Solution (

    
     acetic acid).
    
  • Quantification: Measure absorbance at 490 nm .

Calculation:



Protocol C: Mechanistic Deconvolution (Flow Cytometry)

Principle: Distinguishes between Apoptosis (Phosphatidylserine exposure) and Necrosis (Membrane permeability). Piperidine derivatives often induce apoptosis via mitochondrial stress.

Diagram 2: Mechanism of Action Pathway

Common cytotoxic pathway for piperidine-based alkaloids (e.g., Piperine, Piperlongumine).

MOA Drug Piperidine Derivative ROS ROS Generation (Oxidative Stress) Drug->ROS Induction Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Damage Bax Bax/Bcl-2 Ratio Increase Mito->Bax Signaling Caspase Caspase-3/9 Activation Bax->Caspase Cleavage Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Putative signaling pathway for piperidine-induced apoptosis involving ROS and mitochondrial instability.[5][6]

Methodology (Annexin V-FITC / PI)
  • Treatment: Treat cells in 6-well plates for 24 hours at the

    
     concentration determined in Protocol A.
    
  • Harvest: Trypsinize cells (gentle detachment is crucial to avoid artificial membrane damage). Collect supernatant (contains floating dead cells).

  • Wash: Centrifuge (1200 rpm, 5 min) and wash with cold PBS.

  • Stain: Resuspend in

    
     Binding Buffer. Add 
    
    
    
    Annexin V-FITC and
    
    
    Propidium Iodide (PI).
  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).

Interpretation Table:

QuadrantAnnexin VPIState
Q3 (LL) --Viable Cells
Q4 (LR) +-Early Apoptosis
Q2 (UR) ++Late Apoptosis
Q1 (UL) -+Necrosis / Debris

Data Analysis & Reporting

Calculating IC50

Do not rely on linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :



  • X: Log of concentration.

  • Y: Normalized response (Absorbance).

  • R-Squared: Values

    
     indicate a valid dose-response relationship.
    
Troubleshooting Piperidines[8]
  • Precipitation: If crystals are visible in the well under a microscope (40x) during treatment, the data is invalid. Solution: Improve solubility using cyclodextrins or reduce maximum concentration.

  • High Background (MTT): If "No Cell" controls have high absorbance, the piperidine derivative is reducing the dye. Solution: Switch to LDH or ATP assays.

References

  • BenchChem. (2025). Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[1] NCBI Bookshelf. Retrieved from

  • Mittal, S., & Gupta, M. (2000). Antioxidant and anticancer potential of piperine.[5][7][8] Frontiers in Pharmacology.[8] Retrieved from

  • Li, Y., et al. (2020).[5] Mechanism of Action of Piperine Against Leukemia: Apoptosis and Autophagy.[5] PubMed Central. Retrieved from

  • Somayaji, A., & Shastry, C.S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[9] Journal of Pharmaceutical Research International. Retrieved from

  • MDPI. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. Retrieved from

Sources

Method

protocol for measuring lipophilicity of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Application Note: Protocol for Measuring Lipophilicity (LogD ) of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Abstract & Scope This application note details the definitive protocol for quantifying the lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Measuring Lipophilicity (LogD ) of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Abstract & Scope

This application note details the definitive protocol for quantifying the lipophilicity of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (CAS: 129999-60-6).[1][2] Given the presence of a basic primary amine side chain and an aniline-like piperidine nitrogen, this compound exhibits pH-dependent ionization.[1][2] Therefore, the standard partition coefficient (LogP) is insufficient for predicting biological behavior. This protocol focuses on measuring the Distribution Coefficient (LogD) at physiological pH (7.[2]4) using a miniaturized shake-flask method with LC-MS/MS detection.[1][2] This approach ensures high sensitivity, minimal compound consumption, and accurate assessment of the compound's potential for membrane permeability and lysosomal trapping (cationic amphiphilic nature).

Physicochemical Analysis & Experimental Rationale

Before initiating wet-lab work, it is critical to understand the ionization profile of the analyte to select the appropriate buffer capacity and phase ratios.

Structural Analysis[1][2]
  • Compound: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol[1][2]

  • Key Ionizable Centers:

    • Primary Amine (Side Chain): The 1-aminoethyl group is highly basic (

      
      ).[1][2] At pH 7.4, this group will be predominantly protonated (
      
      
      
      ).[1][2]
    • Piperidine Nitrogen (N-Aryl): Attached directly to the electron-withdrawing fluorophenyl ring.[1][2] This reduces its basicity significantly (

      
      ), rendering it neutral at pH 7.4.[1]
      
  • Implication: At physiological pH (7.4), the molecule exists primarily as a monocation . This classifies it as a Cationic Amphiphilic Drug (CAD) .[1][2][3]

  • Prediction: The LogD

    
     will be significantly lower than the intrinsic LogP (neutral species) due to the solvation of the cationic charge in the aqueous phase.
    
Method Selection: Miniaturized Shake-Flask

While RP-HPLC retention time correlations (CHI) are useful for high-throughput screening, the Shake-Flask method remains the gold standard for accurate thermodynamic values required for lead optimization and ADME modeling.[1][2] We utilize a miniaturized format to reduce solvent waste and compound usage (<1 mg required).[1][2]

Materials & Reagents

ReagentGrade/SpecificationPurpose
1-Octanol HPLC Grade (>99%)Organic Phase
Water Milli-Q / HPLC GradeAqueous Phase
PBS Buffer pH 7.4 (10 mM Phosphate, 150 mM NaCl)Physiological pH control
DMSO Anhydrous (>99.9%)Stock solution preparation
Acetonitrile (ACN) LC-MS GradeMobile Phase / Protein Precipitation
Formic Acid LC-MS GradeMobile Phase Additive
Internal Standard Analog (e.g., Propranolol or stable isotope)Quantification accuracy

Detailed Protocol

Phase 1: Preparation of Mutually Saturated Solvents

Critical Step: Failure to mutually saturate solvents causes volume shifts during the experiment, invalidating concentration calculations.

  • Combine Solvents: In a 500 mL glass bottle, mix 1-Octanol and PBS Buffer (pH 7.4) in a 1:1 volume ratio (e.g., 200 mL each).

  • Equilibration: Shake vigorously for 30 minutes, then let stand for at least 24 hours at 25°C to allow complete phase separation.

  • Separation: Carefully separate the top layer (Pre-saturated Octanol ) and the bottom layer (Pre-saturated PBS ) into distinct, labeled glass vessels.

Phase 2: Sample Preparation & Partitioning
  • Stock Solution: Prepare a 10 mM stock of the test compound in DMSO.

  • Working Solution: Dilute the stock to 100

    
    M using the Pre-saturated Octanol .[1][2]
    
    • Note: Starting in the octanol phase is preferred for lipophilic compounds to prevent precipitation, though for this amphiphilic compound, aqueous initiation is also acceptable.

  • The Partition Setup:

    • Use 2 mL HPLC glass vials or 1.5 mL Eppendorf tubes (low-binding).

    • System A (Test): Add 500

      
      L Pre-saturated Octanol (containing compound)  + 500 
      
      
      
      L Pre-saturated PBS . (Phase Ratio 1:1).[1][2]
    • System B (Control/Total): Add 500

      
      L Pre-saturated Octanol (containing compound)  + 500 
      
      
      
      L Pre-saturated Octanol . (This serves as the
      
      
      reference, assuming 100% recovery).
  • Equilibration:

    • Cap vials tightly.[1][2]

    • Rotate/Shake at 25°C for 1 hour (avoid vigorous vortexing that creates stable emulsions).

    • Centrifuge at 3,000 x g for 10 minutes to ensure sharp phase separation.

Phase 3: Sampling & Quantification (LC-MS/MS)[1][2]
  • Aqueous Phase Sampling:

    • Carefully insert a pipette tip through the top octanol layer (without releasing air bubbles) and withdraw 100

      
      L of the bottom PBS phase .
      
    • Tip: Wipe the outside of the pipette tip with a Kimwipe to remove adhering octanol before dispensing.

    • Transfer to an HPLC vial containing 400

      
      L ACN (with Internal Standard).[1][2]
      
  • Octanol Phase Sampling:

    • Withdraw 10

      
      L of the top Octanol phase .
      
    • Transfer to an HPLC vial containing 990

      
      L ACN (with Internal Standard).[1][2] Note: Higher dilution is needed for the octanol phase to match the dynamic range of the MS.
      
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7

      
      m.[2]
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1][2]

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: MRM mode (Positive Electrospray Ionization, ESI+).[1][2] Monitor the parent ion

      
       Da.[2]
      

Data Analysis & Calculations

Calculation of LogD

The Distribution Coefficient (


) is the ratio of concentrations in the organic (

) and aqueous (

) phases.[4]



[2]
  • Area: Peak area ratio (Analyte/Internal Standard).

  • Dilution Factor: Accounts for the different dilution steps in Phase 3 (e.g., if Octanol was diluted 1:100 and PBS 1:5).

Acceptance Criteria
  • Mass Balance: The sum of the amount in Octanol + PBS should be 90-110% of the Control (System B).

  • Replicates: Perform in triplicate. Standard deviation of LogD should be < 0.1.[1][2]

Workflow Visualization

ShakeFlaskProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Partitioning cluster_2 Phase 3: Analysis Step1 Mix 1-Octanol & PBS (pH 7.4) Step2 Equilibrate (24h) & Separate Phases Step1->Step2 Step3 Dissolve Compound in Pre-sat Octanol (100 µM) Step2->Step3 Step4 Add Pre-sat PBS (1:1 Ratio) Step3->Step4 Step5 Shake (1h) & Centrifuge Step4->Step5 Step6a Sample Octanol Phase (High Dilution) Step5->Step6a Step6b Sample PBS Phase (Low Dilution) Step5->Step6b Step7 LC-MS/MS Quantification Step6a->Step7 Step6b->Step7 Result LogD 7.4 Value Step7->Result Calculate LogD

Caption: Workflow for the miniaturized shake-flask LogD determination method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Vigorous vortexing; surfactant nature of the amine.[1][2]Use a rotator instead of a vortexer. Centrifuge longer or at higher speed (e.g., 10,000 x g).
Low Recovery (Mass Balance < 80%) Adsorption to plastic/glass walls or precipitation.[1][2]Use low-binding tubes.[1][2] Check solubility limits. Switch to glass vials if using plastic.
LogD > 3 (High Lipophilicity) Concentration in water is below detection limit.[1][2]Increase the volume of the aqueous phase sampled. Concentrate the aqueous sample via evaporation/reconstitution.[1][2]
LogD < -1 (High Hydrophilicity) Concentration in octanol is too low.[1][2]Change phase ratio (e.g., 1:10 Octanol:Buffer) to concentrate analyte in the smaller octanol volume.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1][2] [Link]

  • Andres, A., et al. (2015).[1][2] Validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191.[1][2][5] [Link][2]

  • PubChem Compound Summary. (2023). 1-(2-Aminoethyl)piperidin-4-ol.[1][2][6][7][8] National Center for Biotechnology Information.[1][2] [Link][2]

  • Kernfs, G., et al. (2019).[1][2] Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link] (Contextual reference for miniaturization).

Sources

Application

methods for assessing selectivity of σ1 versus σ2 receptor ligands

Application Note: AN-SIG-2024 Title: Advanced Protocols for Assessing Selectivity of versus (TMEM97) Receptor Ligands Date: October 2025 Author: Senior Application Scientist, Receptor Pharmacology Unit Abstract The preci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SIG-2024 Title: Advanced Protocols for Assessing Selectivity of


 versus 

(TMEM97) Receptor Ligands Date: October 2025 Author: Senior Application Scientist, Receptor Pharmacology Unit

Abstract

The precise pharmacological characterization of sigma receptors (


Rs) has historically been hampered by ligand cross-reactivity and ambiguous molecular identities. With the definitive identification of the 

receptor as TMEM97 (Transmembrane Protein 97), the field has shifted from phenotypic masking protocols to molecularly targeted assays. This guide provides a rigorous framework for determining the selectivity profile of novel chemical entities (NCEs) against

and

receptors. It contrasts the "Legacy Masking" approach with modern "Direct Binding" methods using high-specificity radioligands like [

I]RHM-4.

The Molecular Targets: Distinct Entities

Before assessing selectivity, one must recognize the structural divergence of the targets. The historical classification based on pharmacological profiles alone has been superseded by structural biology.

Feature

Receptor (S1R)

Receptor (S2R)
Gene/Identity SIGMAR1TMEM97 (MAC30)
Structure Ligand-operated chaperone; Trimeric organization.ER-resident transmembrane protein; Dimer/Monomer.
Key Function Ca

signaling, ER stress response, Neuroprotection.
Cholesterol transport (NPC1 interaction), Proliferation, PGRMC1 complex.
Selective Agonist (+)-Pentazocine, PRE-084Siramesine (Lu 28-179), PB28 (mixed)
Selective Antagonist NE-100, BD-1047RHM-1, CT1812

Radioligand Binding Assays: The Gold Standard

The determination of affinity (


) is the primary metric for selectivity.
Membrane Preparation (Universal Protocol)

Applicable to Guinea Pig Liver (rich in S1R) or Rat Liver (rich in S2R/TMEM97), or stable cell lines (e.g., HEK293-S1R, MCF7).

  • Homogenization: Resuspend tissue/cell pellet in ice-cold 10 mM Tris-HCl, 0.32 M Sucrose (pH 7.4) containing protease inhibitors. Homogenize using a Potter-Elvehjem homogenizer (10 strokes, 500 rpm).

  • Debris Clearance: Centrifuge at 1,000

    
     g  for 10 min at 4°C. Discard pellet (nuclei/debris).
    
  • Membrane Isolation: Centrifuge supernatant at 31,000

    
     g  for 20 min at 4°C.
    
  • Wash: Resuspend pellet in 10 mM Tris-HCl (pH 7.4) and re-centrifuge at 31,000

    
     g. Repeat twice to remove endogenous ligands.
    
  • Storage: Resuspend final pellet in 50 mM Tris-HCl (pH 8.0). Flash freeze and store at -80°C. Protein concentration should be ~1–3 mg/mL.

Receptor Binding Assay

The industry standard utilizes the high selectivity of (+)-pentazocine.

  • Radioligand: [

    
    H]-(+)-Pentazocine (~30–60 Ci/mmol).
    
  • Concentration: 2–3 nM (near

    
    ).
    
  • Non-Specific Binding (NSB): Defined by 10

    
    M Haloperidol or 10 
    
    
    
    M NE-100.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Incubate 50–100

    
    g membrane protein with radioligand and competing NCE (10
    
    
    
    to 10
    
    
    M) in a final volume of 250
    
    
    L.
  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: S1R kinetics are slower; 37°C ensures equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Wash: 3

    
     5 mL ice-cold 10 mM Tris-HCl.
    
(TMEM97) Receptor Binding Assay

CRITICAL DECISION POINT: Choose between the Legacy (Masking) or Modern (Direct) method.

Method A: The "Legacy" Masking Protocol (Use with Caution) Historically used when specific S2R ligands were unavailable. Relies on [


H]DTG, which binds both S1R and S2R.
  • Radioligand: [

    
    H]DTG (1,3-Di-o-tolylguanidine).[1]
    
  • The Mask: 100 nM to 1

    
    M (+)-Pentazocine .
    
    • Mechanism:[2][3] Saturates S1R sites, theoretically leaving only S2R sites available for [

      
      H]DTG.
      
  • Risk: High concentrations of (+)-pentazocine can displace DTG from S2R (low affinity interaction), or DTG can displace the mask from S1R, leading to

    
     estimation errors of up to 3-fold.
    

Method B: The "Modern" Direct Protocol (Recommended) Utilizes highly selective ligands developed post-TMEM97 identification.

  • Radioligand: [

    
    H]RHM-1 or [
    
    
    
    I]RHM-4.
  • Selectivity: RHM-4 exhibits >300-fold selectivity for S2R over S1R. No masking agent is required.

  • NSB: Defined by 10

    
    M DTG or Haloperidol.
    

Protocol (Method B):

  • Buffer: 50 mM Tris-HCl, pH 8.0 (S2R binding is optimal at slightly higher pH).

  • Incubation: Incubate 30–50

    
    g membrane protein with [
    
    
    
    I]RHM-4 (~0.2 nM) and NCE.
  • Equilibrium: 90 minutes at 25°C (Room Temp). S2R/TMEM97 is heat labile; avoid 37°C.

  • Filtration: GF/B filters pre-soaked in 0.5% PEI.

Workflow Visualization

The following diagram illustrates the decision logic for assay selection and the potential pitfalls of the masking technique.

SigmaAssayLogic Start Selectivity Assessment Start S1R_Path Sigma-1 Assessment Start->S1R_Path S2R_Path Sigma-2 (TMEM97) Assessment Start->S2R_Path S1R_Ligand Ligand: [3H]-(+)-Pentazocine S1R_Path->S1R_Ligand Decision Select S2R Radioligand S2R_Path->Decision S1R_Cond Cond: 37°C, 120 min S1R_Ligand->S1R_Cond Calc Calculate Ki & Selectivity Ratio S1R_Cond->Calc Modern Method: Direct Binding (Recommended) Decision->Modern High Specificity Legacy Method: Masking (Legacy/Flawed) Decision->Legacy If RHM unavailable RHM Ligand: [125I]RHM-4 or [3H]RHM-1 Modern->RHM NoMask No Mask Required High Accuracy RHM->NoMask NoMask->Calc DTG Ligand: [3H]DTG (Binds S1R + S2R) Legacy->DTG Mask Add (+)-Pentazocine to block S1R DTG->Mask Error Risk: Mask Displacement Ki Error Margin ~3x Mask->Error Error->Calc

Caption: Workflow for Sigma Receptor ligand profiling. Note the divergence in Sigma-2 methodology; the Direct Binding method (Green) avoids the kinetic artifacts introduced by the Legacy Masking method (Red).

Data Analysis & Selectivity Calculation

Determination

Convert


 values derived from competition curves to equilibrium dissociation constants (

) using the Cheng-Prusoff equation:


  • 
    : Concentration of radioligand used.[3][4][5]
    
  • 
    : Dissociation constant of the radioligand (determined via Saturation Binding).[1]
    
Selectivity Ratio

The selectivity ratio (


) determines the preference of the ligand.


  • 
     : Moderate 
    
    
    
    selectivity.
  • 
     : High 
    
    
    
    selectivity.
  • 
     : Moderate 
    
    
    
    selectivity.

Table 1: Reference Ligand Affinity Profile (Human Receptors)

Ligand

(nM)

(nM)
Selectivity Profile
(+)-Pentazocine 3.0 > 1,500Highly

Selective
Haloperidol 2.045Non-selective (High Affinity)
DTG 3540Non-selective (Equipotent)
PB28 124.0Mixed / Slight

bias
RHM-1 > 10,00012 Highly

Selective
Siramesine 170.12Highly

Selective

Functional Validation (Secondary Screening)

Binding affinity does not imply efficacy (agonist vs. antagonist). Functional assays are required to validate the "phenotypic selectivity."

Functional Assay: Ca Mobilization

S1R agonists potentiate Bradykinin-induced Ca


 release from the ER.
  • Cells: SK-N-SH neuroblastoma.

  • Dye: Load cells with Fura-2/AM.

  • Treatment: Pre-treat with NCE (30 min).

  • Stimulus: Add Bradykinin.

  • Readout: Measure ratio of fluorescence (340/380 nm). Agonists increase the spike; Antagonists block the potentiation.

Functional Assay: Cytotoxicity/Proliferation

S2R/TMEM97 ligands often induce cell death or halt proliferation in cancer lines.

  • Cells: MCF7 or Pancreatic lines (Panc-1).[5]

  • Treatment: Incubate with NCE (24–48h).

  • Readout: Alamar Blue or MTT assay.

  • Validation: Compare effect in WT vs TMEM97-KO cells.

    • Note: If toxicity persists in TMEM97-KO cells, the compound is acting via off-target mechanisms (e.g., lysosomotropism), not specific

      
       signaling.
      

References

  • Alon, A., et al. (2017). "Sigma-2 receptor-related orphan receptor TMEM97 is a high-affinity ligand for the sigma-2 receptor." Proceedings of the National Academy of Sciences, 114(27), 7160-7165. Link

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature, 532(7600), 527-530. Link
    
  • Zeng, C., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology, 11, 268. Link

  • Mach, R. H., et al. (2013). "Development of improved radioligands for the sigma-2 receptor." Journal of Medicinal Chemistry, 56(18), 7190-7200. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Ticket ID: #SYN-LDK-INT-004 Status: Open Priority: High (Process Chemistry/Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Development System Overview & Chemical Logic Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-LDK-INT-004 Status: Open Priority: High (Process Chemistry/Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Development

System Overview & Chemical Logic

Welcome to the technical support hub for the synthesis of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . This scaffold is a critical structural motif often associated with ALK inhibitors (analogous to intermediates for Ceritinib/LDK378).[1]

Achieving high yields with this molecule requires navigating two competing chemical challenges:

  • Regioselectivity: Ensuring the piperidine couples exclusively at the ortho position relative to the acetyl group during the SNAr step.

  • Steric Congestion: Overcoming the steric hindrance of the ortho-piperidinyl group during the conversion of the ketone to the amine (reductive amination).

The Optimized Synthetic Route

The following workflow represents the industry-standard approach for maximizing yield and enantiopurity.

SynthesisWorkflow SM1 2,5-Difluoroacetophenone INT1 Intermediate A: 1-(2-Acetyl-4-fluorophenyl) piperidin-4-ol SM1->INT1 Step 1: SNAr K2CO3, DMSO, 90°C SM2 4-Hydroxypiperidine SM2->INT1 INT2 Intermediate B: Chiral Sulfinimine INT1->INT2 Step 2: Imine Formation Ti(OEt)4, THF, Reflux AUX (S)-tert-Butanesulfinamide (Ellman's Reagent) AUX->INT2 PROD Target Product: 1-[2-(1-Aminoethyl)-4-fluorophenyl] piperidin-4-ol INT2->PROD Step 3: Red. & Deprotection 1. NaBH4, -48°C 2. HCl/MeOH

Caption: Optimized 3-step workflow utilizing Ellman's auxiliary for stereocontrol and Titanium(IV) for steric activation.

Troubleshooting Modules (Step-by-Step)

Module 1: The SNAr Coupling (Regioselectivity & Conversion)

The Issue: Users often report obtaining a mixture of isomers or low conversion due to the deactivation of the ring. The Chemistry: You are reacting 2,5-difluoroacetophenone with 4-hydroxypiperidine .

  • F-2 (Ortho to Acetyl): Highly activated by the electron-withdrawing carbonyl (via resonance). This is your target site.

  • F-5 (Meta to Acetyl): Non-activated. Stable.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Technical Rationale
Solvent DMF (Dimethylformamide)DMSO (Dimethyl Sulfoxide) DMSO stabilizes the Meisenheimer complex significantly better than DMF, accelerating the SNAr rate at lower temperatures [1].
Base DIPEA (Hünig's Base)K₂CO₃ (Micronized) Inorganic bases prevent the formation of ammonium salts that can solubilize impurities. Potassium acts as a Lewis acid to assist F-displacement.
Temp 120°C+85°C - 95°C High temps (>100°C) promote degradation and attack at the F-5 position. Keep it under 100°C.

Protocol Correction:

  • Charge 2,5-difluoroacetophenone (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in DMSO (5 vol).

  • Add K₂CO₃ (1.5 eq).[1]

  • Heat to 90°C for 4-6 hours. Monitor by HPLC.

  • Critical Workup: Do not just extract. Pour reaction mixture into ice-water (10 vol) . The product should precipitate as a solid.[2] Filter and wash with water to remove DMSO.[1] This avoids yield loss in liquid-liquid extraction.

Module 2: The Amine Installation (The Steric Bottleneck)

The Issue: "I have the ketone, but the reductive amination conversion is stuck at 50%." The Diagnosis: The ketone is sterically crowded . The bulky piperidine ring at the ortho position blocks the approach of the amine nucleophile. Standard conditions (NH₄OAc/NaBH₃CN) fail to drive the equilibrium to the imine.

The Solution: Titanium(IV) Activation. You must use a Lewis acid dehydrating agent to force imine formation.

Decision Tree: Racemic vs. Chiral
  • If Racemic is acceptable: Use Ti(OiPr)₄ + NH₃ in MeOH/THF followed by NaBH₄.[1]

  • If Chiral (S/R) is required (Recommended): Use Ellman’s Sulfinamide.[1]

Optimized Protocol (Chiral Route):

  • Imine Formation:

    • Mix Ketone (1.0 eq) and (S)-t-Butanesulfinamide (1.2 eq) in dry THF.

    • Add Ti(OEt)₄ (2.0 eq) . Note: Ti(OEt)₄ is preferred over Ti(OiPr)₄ here to slightly reduce steric bulk.[1]

    • Reflux (70°C) for 12-18 hours.

    • Checkpoint: Monitor disappearance of Ketone by TLC/LCMS. Do not proceed until conversion >95%.

  • Reduction:

    • Cool to -48°C (control diastereoselectivity).

    • Add NaBH₄ (or L-Selectride for higher dr).[1]

  • Hydrolysis:

    • Treat with 4M HCl in Dioxane/MeOH to remove the sulfinyl group.

Module 3: Purification & Isolation

The Issue: The final product is an amphoteric amino-alcohol. It is highly soluble in water, leading to massive losses during aqueous workup.[1]

Troubleshooting Guide:

  • Avoid: Standard Ether/Water extractions.[1] The product will stay in the water.

  • Use: n-Butanol or DCM:Isopropanol (3:1) for extraction from basic aqueous phase (pH > 12).[1]

  • Best Practice (Resin):

    • Acidify reaction mixture (product is cationic).[1]

    • Load onto SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute with 2M NH₃ in MeOH .

    • Concentrate to obtain the free base in >90% recovery.[1]

Diagnostic Visualization

Troubleshooting Decision Matrix

Use this logic flow to identify where your yield is dropping.

Troubleshooting Start Where is the yield loss? Step1 Step 1: SNAr Coupling Start->Step1 Step2 Step 2: Amine Formation Start->Step2 Step3 Step 3: Workup Start->Step3 Issue1 Regioisomers detected? Step1->Issue1 Issue2 Incomplete Conversion? Step2->Issue2 Issue3 Product in Aqueous Phase? Step3->Issue3 Sol1 Lower Temp to 85°C Switch to DMSO Issue1->Sol1 Yes Sol2 Add Ti(OEt)4 (2 eq) Increase Reflux Time Issue2->Sol2 Yes Sol3 Use SCX-2 Resin or n-Butanol Extraction Issue3->Sol3 Yes

Caption: Diagnostic tree for identifying yield bottlenecks in the synthesis pipeline.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloro-4-fluoroacetophenone as the starting material? A: No. In SNAr reactions, Fluorine is a superior leaving group to Chlorine (due to the high electronegativity stabilizing the transition state). If you use the Cl/F substituted ring, the nucleophile (piperidine) will displace the Fluorine at position 4, resulting in the wrong regioisomer .[1] You must use 2,5-difluoroacetophenone to direct the attack to the activated ortho (2) position while preserving the meta (5) fluorine (which becomes the 4-fluoro in the final product relative to the piperidine) [2].

Q: My reaction turns black during the Ti(OEt)₄ step. Is this normal? A: A darkening of the solution to orange/brown is normal for Titanium enolate/imine complexes. However, if it turns black/tarry, your temperature is likely too high (>80°C) or your THF is wet.[1] Titanium reagents hydrolyze instantly in the presence of water, generating TiO₂ (white precipitate) and killing the reaction. Ensure solvents are anhydrous.[1]

Q: How do I determine the enantiomeric excess (ee) of the intermediate? A: Standard C18 HPLC will not separate the enantiomers. You must use a Chiral Stationary Phase (CSP).[1]

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

  • Target: >98% ee is achievable with the Ellman auxiliary route.

References

  • SNAr Mechanism & Solvent Effects

    • Title: Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups.[1]

    • Source:Chemical Reviews, 102(5), 1359–1470.[1]

    • URL:[Link][1]

  • Regioselectivity in Polyfluorinated Aromatics

    • Title: Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes.[1]

    • Source:Journal of Organic Chemistry, 76(4), 1109–1119.[1]

    • URL:[Link][1]

  • Ellman Auxiliary Protocol (General)

    • Title: Asymmetric Synthesis of Amines using tert-Butanesulfinamide.
    • Source:Chemical Reviews, 110(6), 3600–3740.[1]

    • URL:[Link][1]

  • Ceritinib (LDK378) Process Chemistry (Analogous Scaffold)

    • Title: Discovery of Ceritinib (LDK378), a Potent and Selective ALK Inhibitor.[1]

    • Source:Journal of Medicinal Chemistry, 56(14), 5675–5690.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Executive Summary & Diagnostic Framework The Challenge: Researchers frequently encounter solubility anomalies with 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (hereafter referred to as Compound A ).[1][2] While DMS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: Researchers frequently encounter solubility anomalies with 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (hereafter referred to as Compound A ).[1][2] While DMSO is generally a "super solvent," this molecule presents a unique structural conflict: it possesses a lipophilic fluorophenyl core competing with a highly polar, hydrogen-bond-rich amino-alcohol motif.[1][2]

The Physics of the Failure: The solubility issues typically stem from Lattice Energy vs. Solvation Energy .

  • Crystal Lattice: The primary amine (-NH₂) and hydroxyl (-OH) groups form a robust intermolecular hydrogen-bonding network in the solid state.[1][2]

  • Salt Forms: If supplied as a salt (e.g., Hydrochloride or Fumarate), the ionic lattice energy often exceeds the solvation capability of aprotic DMSO.[2]

  • Hygroscopicity: DMSO is aggressively hygroscopic.[2][3] Absorbed atmospheric water acts as an antisolvent, causing "crashing out" (precipitation) of the lipophilic fluorophenyl moiety.[2]

Troubleshooting Matrix (FAQ)

This section addresses specific user scenarios. Locate your issue below to find the immediate technical resolution.

Q1: "I added DMSO, but the solid remains at the bottom even after vortexing. What is wrong?"

Diagnosis: You are likely working with the Salt Form (e.g., HCl, TFA), not the Free Base.

  • Technical Insight: Inorganic salts and organic salt forms have high lattice energies driven by ionic interactions.[2] DMSO is a polar aprotic solvent; it solvates cations well but solvates anions poorly.[2] It cannot effectively break the ionic lattice of the salt form.

  • Resolution:

    • Check the Label: Verify if the container says "HCl", "Dihydrochloride", or "TFA".[2]

    • Solvent Switch: If it is a salt, DMSO is the wrong choice.[2] Switch to Water , Methanol , or a DMSO:Water (80:20) mix.[2]

    • Free Basing: If DMSO is mandatory for your assay, you must convert the salt to a free base in situ (see Protocol A below).[2]

Q2: "The compound dissolved initially, but after 24 hours, a white precipitate/haze appeared."

Diagnosis: Water Uptake (Hygroscopicity).

  • Technical Insight: Pure DMSO can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.[2] Compound A is hydrophobic at the fluorophenyl end.[2] As water concentration in DMSO rises, the solvent polarity shifts, and the compound "oils out" or crystallizes.

  • Resolution:

    • Use Anhydrous DMSO packed under argon/nitrogen.[2]

    • Store aliquots in single-use vials to avoid repeated freeze-thaw cycles which introduce condensation.[1][2]

Q3: "Can I heat the solution to improve solubility?"

Diagnosis: Yes, but with strict thermal limits.

  • Technical Insight: Heating increases kinetic energy, helping overcome lattice energy.[2] However, primary amines (the aminoethyl group) are susceptible to oxidation, and DMSO can decompose to dimethyl sulfide and dimethyl sulfoxide at high temperatures (>80°C), potentially reacting with the amine.

  • Resolution:

    • Limit: Do not exceed 40°C .

    • Method: Use a sonication bath (ultrasonic energy) rather than a hot plate.[2] Sonication generates localized heat and cavitation which is more effective for breaking crystal lattices than convective heat alone.[2]

Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for determining the correct solvation strategy based on the compound's form and behavior.

SolubilityFlow Start Start: Compound A + DMSO CheckForm Check Label: Is it a Salt? (HCl, TFA) Start->CheckForm IsSalt YES (Salt Form) CheckForm->IsSalt Yes IsFreeBase NO (Free Base) CheckForm->IsFreeBase No SolventSwitch STOP: DMSO is poor for salts. Switch to H2O or MeOH. IsSalt->SolventSwitch Assay allows H2O? AddBase Protocol A: In-situ Neutralization (Add 1.1 eq DIPEA) IsSalt->AddBase Must use DMSO? DissolveCheck Does it dissolve? IsFreeBase->DissolveCheck AddBase->DissolveCheck Sonicate Protocol B: Sonicate @ 40°C (15 min) DissolveCheck->Sonicate No Precipitation Issue: Precipitates over time? DissolveCheck->Precipitation Yes CheckWater Check DMSO Quality: Is DMSO Anhydrous? Sonicate->CheckWater FreshDMSO Use Fresh Anhydrous DMSO (Store under N2) CheckWater->FreshDMSO Old/Wet DMSO Success Solution Stable CheckWater->Success Dry DMSO Precipitation->FreshDMSO Hygroscopic Effect FreshDMSO->Success

Caption: Figure 1. Logical decision tree for troubleshooting solubility based on salt form and solvent hygroscopicity.

Advanced Technical Protocols

Protocol A: In-Situ Neutralization (For Salts in DMSO)

Use this only if you possess the Salt form (e.g., HCl) but your assay requires DMSO as the solvent.[1]

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Prepare Solvent: Measure the required volume of Anhydrous DMSO.

  • Add Base: Add 1.1 to 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DMSO.[2]

    • Why? The base will deprotonate the ammonium salt, releasing the free amine. The free amine is lipophilic enough to interact favorably with DMSO.[2]

  • Add Compound: Add the solid Compound A to the basified DMSO.

  • Sonicate: Sonicate for 10–15 minutes at ambient temperature.

Protocol B: The "Dry-Down" Recovery

Use this if your sample has precipitated due to water contamination.[1]

  • Centrifuge: Spin the sample at 10,000 x g for 5 minutes to pellet the precipitate.

  • Remove Supernatant: Carefully decant the wet DMSO.[2]

  • Wash: Add a small amount of cold acetonitrile (ACN) to wash the pellet (ACN removes residual DMSO/water).[2] Centrifuge and decant again.

  • Dry: Vacuum dry the pellet to remove traces of ACN.[2]

  • Redissolve: Add fresh, anhydrous DMSO (ampoule grade recommended).

Physicochemical Data Summary

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~238.3 g/mol Moderate size; kinetics are usually fast.[1][2]
H-Bond Donors 2 (-OH, -NH₂)High. Increases crystal lattice energy (harder to dissolve).[1][2]
H-Bond Acceptors 3 (N, O, F)Good interaction with DMSO (S=O acceptor).[1][2]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic.[1][2] Requires organic solvent (DMSO/MeOH).[2]
pKa (Amine) ~9.5 - 10.5Exists as cation (NH₃⁺) at neutral pH.[1][2]
Hygroscopicity High (in DMSO solution)Critical Risk. Water acts as antisolvent.[2]

References

  • Gaylord Chemical. (2007).[2][4][5][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[2][4][7] Gaylord Chemical Company.[2][5][6][7] [Link]

  • Popa-Burke, I., et al. (2014).[2][8] Compound precipitation in high-concentration DMSO solutions.[1][2][3][8] Journal of Biomolecular Screening, 19(9), 1302-1308.[1][2][8] [Link]

  • Thermo Fisher Scientific. (n.d.).[2] 4-(4-Chlorophenyl)piperidin-4-ol Handling Guide (Analogous Structure Reference). [Link][1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Structural Analog).[1][2] [Link][1][2]

Sources

Troubleshooting

Technical Support Center: In Vivo Optimization of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Executive Summary You are inquiring about the in vivo dosage optimization of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . Critical Identification: This compound is the key chiral intermediate (specifically the (R)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are inquiring about the in vivo dosage optimization of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol .

Critical Identification: This compound is the key chiral intermediate (specifically the (R)-enantiomer) used in the synthesis of the ALK inhibitor Ceritinib (LDK378) .[1] In biological contexts, it also represents a potential metabolite or a fragment-based probe.[1]

Unlike the final lipophilic drug Ceritinib, this intermediate possesses a primary amine and a polar hydroxyl group , fundamentally altering its pharmacokinetic (PK) profile. It is significantly more polar, likely to have higher water solubility, but faces higher risks of rapid oxidative deamination in vivo.

This guide addresses the specific challenges of dosing this scaffold: solubility of the zwitterionic/basic core , metabolic instability of the ethyl-amine tail , and dose-ranging for impurity/fragment qualification .[1]

Module 1: Formulation & Solubility Strategy

The Challenge: While the piperidinyl-aniline core is lipophilic, the primary amine (1-aminoethyl) and hydroxyl group provide handles for solubility.[1] However, at physiological pH (7.4), the compound may exist in equilibrium between its cationic and neutral forms, leading to unpredictable precipitation.

Standard Protocol: Vehicle Selection Do not default to the standard Ceritinib vehicle (which requires high surfactant loads).[1] This intermediate is more hydrophilic.[1]

Vehicle SystemCompositionSuitabilityNotes
Option A (Preferred) Acidified Saline (pH 4.5 - 5.0) IV / POThe primary amine (pKa ~9-10) will be protonated, ensuring high solubility (>10 mg/mL) without harsh solvents.[1]
Option B (High Dose) 20% HP-β-CD in Acetate Buffer POHydroxypropyl-beta-cyclodextrin encapsulates the phenyl ring, masking the lipophilicity while the buffer keeps the amine charged.[1]
Option C (Rescue) 5% DMSO + 10% Solutol HS15 + 85% Water IP / POUse only if the compound is the free base and resists salt formation.

Troubleshooting Formulation Issues:

  • Q: My compound precipitates upon dilution in PBS.

    • A: PBS (pH 7.4) neutralizes the amine salt.[1] Switch to Acetate Buffer (pH 5.0) or Citrate Buffer. For IV bolus, ensure the injection volume is slow enough to allow blood buffering to prevent local precipitation (phlebitis).

Module 2: Dosage Optimization & MTD

The Challenge: As a fragment/intermediate, this molecule lacks the potency of the final ALK inhibitor (Ceritinib IC50 ~0.2 nM). If you are testing for efficacy (fragment screening), you likely need micromolar plasma concentrations , requiring significantly higher doses than the final drug.

Dose Ranging Protocol (Rat/Mouse)

  • Starting Dose (SAD - Single Ascending Dose):

    • Calculate the Molar Equivalent Dose (MED) relative to Ceritinib.[1]

    • Ceritinib MW: ~558 g/mol .[1] Intermediate MW: ~238 g/mol .[1]

    • A 50 mg/kg dose of Ceritinib contains roughly ~21 mg/kg of this intermediate core.[1]

    • Recommendation: Start at 10 mg/kg (IV) or 30 mg/kg (PO).[1]

  • Maximum Tolerated Dose (MTD) Flags:

    • CNS Effects: Small, basic amines can cross the Blood-Brain Barrier (BBB) more easily than large inhibitors.[1] Watch for sedation or hyperactivity.[1]

    • Acute Toxicity: Primary benzylic amines can release histamine or cause rapid hypotension.[1] Monitor blood pressure if dosing IV.[1]

Step-by-Step Workflow:

DoseOptimization Start Start: Define Objective Formulation Formulate in Acidified Saline (pH 5) Start->Formulation SAD_Study SAD Study (10, 30, 100 mg/kg) Formulation->SAD_Study Obs_Tox Observe Acute Tox (CNS, BP, Weight) SAD_Study->Obs_Tox Obs_Tox->Formulation Tox Issue? Adjust pH/Rate PK_Bleed PK Sampling (T=0.25, 1, 4, 24h) Obs_Tox->PK_Bleed If Tolerated Decision Calculate Bioavailability (F%) PK_Bleed->Decision

Caption: Workflow for establishing the Maximum Tolerated Dose (MTD) and basic PK profile for the piperidinyl-aniline intermediate.

Module 3: Pharmacokinetics (PK) & Metabolism

The Challenge: The 1-aminoethyl group is a "metabolic soft spot."[1] Unlike the final drug where this amine is capped, the free primary amine is susceptible to:

  • MAO (Monoamine Oxidase): Oxidative deamination.[1]

  • Acetylation: N-acetylation by NAT1/2.[1]

Impact on Dosage:

  • Short Half-Life: Expect a significantly shorter

    
     than Ceritinib (which is ~40 hours in humans).[1] You may need BID (twice daily) or TID (three times daily)  dosing to maintain exposure.[1]
    
  • Chirality Check: Ensure you are dosing the correct enantiomer. The (R)-isomer is the Ceritinib precursor.[1] The (S)-isomer may have a completely different clearance profile.[1]

Troubleshooting & FAQs

Q1: The compound is hygroscopic and difficult to weigh. How do I handle it?

  • A: This intermediate forms a stable dihydrochloride salt but is hygroscopic as a free base.[1]

    • Fix: Store in a desiccator at -20°C. Weigh rapidly into pre-tared vials containing the vehicle. Correct the dose calculation for the salt factor (MW_salt / MW_base).

Q2: I see two peaks in my HPLC plasma analysis.

  • A: This is likely metabolic acetylation or chiral inversion (rare, but possible).

    • Fix: Run a standard of the N-acetylated derivative to confirm.[1] If the peak is the acetylated metabolite, your active parent compound is being cleared rapidly. You may need to co-administer a broad-spectrum CYP/MAO inhibitor for "proof of concept" studies (though this alters the model).[1]

Q3: Can I use the same dosage as Ceritinib (750 mg/day equivalent)?

  • A: No. Do not scale directly from the clinical dose of the final drug.

    • The intermediate is smaller and likely has higher

      
       (peak concentration) due to faster absorption, potentially leading to acute toxicity (Cmax-driven tox) rather than AUC-driven efficacy.[1] Start 10x lower than the molar equivalent.[1]
      

References

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • Novartis Pharmaceuticals. (2014).[1][2] "Zykadia (Ceritinib) Prescribing Information & Chemistry Review." FDA Access Data. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility and Formulation of Amines).[1] Link

  • FDA Guidance for Industry. (2008). "Safety Testing of Drug Metabolites." (Relevant for testing intermediates/metabolites in vivo). Link

Sources

Optimization

overcoming challenges in fluorinated piperidine synthesis

TECHNICAL SUPPORT CENTER: FLUORINATED HETEROCYCLES DIVISION Subject: Troubleshooting Fluorinated Piperidine Synthesis Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Group Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FLUORINATED HETEROCYCLES DIVISION

Subject: Troubleshooting Fluorinated Piperidine Synthesis Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Overview

Welcome to the technical support hub for fluorinated piperidines. If you are reading this, you are likely facing one of the "Unoly Trinity" of challenges associated with this scaffold: Hydrodefluorination (losing your fluorine), Elimination (getting an alkene instead of a fluoride), or Decomposition (product vanishing on the column).

This guide moves beyond standard textbook definitions to address the causality of these failures. We treat your synthesis as a system where kinetic control and thermodynamic stability are often at war.

Module 1: The "Disappearing Fluorine" Phenomenon

Context: You are attempting to synthesize a fluoropiperidine via the hydrogenation of a fluoropyridine precursor.[1][2][3][4] User Complaint: "I started with 3-fluoropyridine, ran a standard hydrogenation (Pd/C, MeOH), and isolated unsubstituted piperidine. Where did the fluorine go?"

Root Cause Analysis: Hydrodefluorination (HDF)

Carbon-Fluorine (C-F) bonds on aromatic rings are generally stable. However, transition metals (Pd, Pt, Rh) used for hydrogenation can undergo oxidative addition into the C-F bond, facilitating its cleavage (hydrodefluorination). This is exacerbated by the basic nitrogen atom of the pyridine/piperidine, which can coordinate to the catalyst surface, bringing the C-F bond into proximity with surface hydrides.

The Solution: Acidic Hydrogenation Strategy

To prevent HDF, you must protonate the nitrogen. This serves two functions:

  • Electronic Deactivation: Protonation makes the ring electron-deficient, making the C-F bond stronger and less prone to oxidative addition by the metal.

  • Steric/Coordination Blocking: The protonated nitrogen (

    
    ) binds less effectively to the catalyst surface than the free amine lone pair.
    
Experimental Protocol: The "Glorius" Acidic Hydrogenation

Reference: This protocol is adapted from the seminal work by the Glorius group [1, 2].

Reagents:

  • Substrate: 3-Fluoropyridine (1 equiv)[5]

  • Catalyst: 5-10 wt% Pd(OH)₂/C (Pearlman’s Catalyst) or 5% Rh/C

  • Solvent: Methanol

  • Additive: Concentrated HCl (1.1 - 2.0 equiv) or TFA

Workflow:

  • Dissolution: Dissolve 3-fluoropyridine in MeOH.

  • Acidification: Add conc. HCl dropwise. Critical: Ensure pH < 2.

  • Catalyst Addition: Add Pd(OH)₂ under inert atmosphere (Ar/N₂).

  • Hydrogenation: Pressurize with H₂ (1–5 bar). Stir vigorously at RT for 12–24 h.

  • Workup: Filter catalyst over Celite. Concentrate to obtain the hydrochloride salt .

    • Pro-Tip: Do NOT neutralize and extract as the free base immediately if the fluorine is in the

      
      -position (see Module 3).
      
Visualizing the Pathway

Hydrogenation_Pathways Start Fluoropyridine Path_A Neutral Media (MeOH) Start->Path_A Standard Conditions Path_B Acidic Media (MeOH + HCl) Start->Path_B Recommended Inter_A N-Metal Coordination Path_A->Inter_A Lone pair binds Pd Inter_B Protonated Species (Pyridinium) Path_B->Inter_B N lone pair blocked Prod_Fail Piperidine (Fluorine Lost) Inter_A->Prod_Fail Hydrodefluorination (C-F Cleavage) Prod_Success Fluoropiperidine HCl (Fluorine Retained) Inter_B->Prod_Success Ring Saturation Only

Figure 1: Decision tree showing how acidic media prevents catalyst poisoning and hydrodefluorination during pyridine reduction.

Module 2: The "Alkene" Headache (Deoxofluorination)

Context: You are converting a hydroxypiperidine to a fluoropiperidine using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. User Complaint: "I treated N-Boc-3-hydroxypiperidine with DAST, but NMR shows a mess of alkenes (elimination products). Yield is <20%."

Root Cause Analysis: E2 Elimination vs. S_N2 Substitution

Deoxofluorination proceeds via an activated intermediate (alkoxysulfur species). This intermediate is a potent leaving group.

  • The Trap: Secondary alcohols on piperidine rings are sterically hindered. The fluoride ion is a poor nucleophile but a decent base. If the trajectory for S_N2 attack is blocked, or if the reaction temperature is too high, the fluoride (or the amine byproduct) will abstract a proton, leading to E2 elimination (alkene formation).

Troubleshooting Guide
VariableRecommendationScientific Rationale
Protecting Group Use Carbamates (Boc/Cbz) Electron-withdrawing groups (EWG) reduce the basicity of the ring nitrogen and prevent intramolecular side reactions. Never use N-Benzyl or free amines with DAST (explosion/exotherm risk).
Solvent DCM or THF (Anhydrous) Non-polar solvents favor the tight ion pair required for S_N2. Avoid polar aprotic solvents (DMF) which enhance basicity of F-.
Temperature -78°C to RT Kinetic control is essential. Add reagent at -78°C; allow to warm slowly. Elimination often has a higher activation energy than substitution.
Reagent XtalFluor-E / PBSF If DAST fails, switch to XtalFluor-E with an exogenous fluoride source (Et3N·3HF). It is less prone to elimination.
Experimental Protocol: Optimized Deoxofluorination

Reference: Best practices derived from standard organic synthesis protocols [3, 4].

  • Setup: Flame-dried glassware (or Teflon vessel), N₂ atmosphere.

  • Cooling: Cool solution of N-Boc-3-hydroxypiperidine (1 equiv) in DCM to -78°C .

  • Addition: Add DAST (1.2 equiv) dropwise. Do not rush this step.

  • Equilibration: Stir at -78°C for 1 hour.

  • Warming: Allow to warm to Room Temperature over 4 hours.

  • Quench: Pour into saturated NaHCO₃. Caution: Vigorous CO₂ evolution.

Visualizing the Mechanism

DAST_Mechanism cluster_outcomes Competing Pathways Substrate N-Boc-3-Hydroxypiperidine Intermediate Activated Alkoxysulfur Intermediate Substrate->Intermediate DAST, -78°C Outcome_SN2 S_N2 Substitution (Fluoropiperidine) DESIRED Intermediate->Outcome_SN2 Nucleophilic Attack (F-) Kinetic Control Outcome_E2 E2 Elimination (Enecarbamate/Alkene) UNDESIRED Intermediate->Outcome_E2 Proton Abstraction Thermodynamic Sink

Figure 2: Mechanistic divergence in deoxofluorination. Low temperature and non-polar solvents favor the S_N2 pathway.

Module 3: Stability & Storage (The "Self-Immolation" Issue)

Context: You successfully synthesized an


-fluoroamine (e.g., 2-fluoropiperidine), but it degraded after column chromatography.
The Science: The Iminium Collapse

-Fluoroamines are inherently unstable due to the "generalized anomeric effect" and the ability of the nitrogen lone pair to kick out fluoride (a good leaving group), forming a reactive iminium ion. This iminium ion hydrolyzes instantly upon exposure to moisture (silica gel, air).


Handling Rules
  • Rule of Salt: Always isolate

    
    -fluoroamines as their salts (HCl or TFA). The protonated nitrogen cannot donate electron density to expel the fluoride.
    
  • Rule of Protection: If the amine must be free, the nitrogen must be protected with a strong EWG (Boc, Cbz, Tosyl). This pulls electron density away from the nitrogen, preventing iminium formation.

  • Purification:

    • Avoid: Standard Silica Gel (Acidic/Wet).

    • Use: Neutral Alumina or Deactivated Silica (treated with 1% Et3N).

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020).[4] URL:[Link][4]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Source: Nature Communications (2019). URL:[Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Source: Chemistry – A European Journal (2013). URL:[Link]

  • Competing elimination and substitution reactions of simple acyclic disulfides. (Mechanistic grounding for E2 vs SN2 competition). Source: PubMed (2005). URL:[Link]

Sources

Troubleshooting

troubleshooting 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol crystallization

Technical Support Center: Crystallization of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol User Guide Overview Topic: Troubleshooting Crystallization & Isolation Molecule Class: Chiral Aminopiperidine Intermediate (K...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

User Guide Overview

Topic: Troubleshooting Crystallization & Isolation Molecule Class: Chiral Aminopiperidine Intermediate (Key precursor for 3rd-Gen EGFR Inhibitors like Lazertinib) Critical Attributes: Enantiomeric Purity (ee%), Polymorphism Control, Solvate Formation.

Section 1: The "Oiling Out" Phenomenon

Status: High Priority Issue

Q: My product separates as a viscous oil rather than a crystal precipitate when I add the anti-solvent. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) is the most common failure mode for 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol due to its amphiphilic nature (polar amine/alcohol groups vs. lipophilic fluorophenyl ring). This usually occurs when the anti-solvent is added too quickly or at a temperature above the metastable limit.

Troubleshooting Protocol:

ParameterRecommended AdjustmentMechanism
Temperature Lower the initial temperature of the solution before adding anti-solvent.Oiling out is thermodynamically favored at higher temperatures (above the T_oil boundary). Crystallization is favored at lower temperatures.
Agitation Increase shear rate (RPM).High shear breaks oil droplets, increasing surface area for nucleation.
Seeding Seed at the Cloud Point. Add 0.5-1.0 wt% of pure seed crystals immediately when the solution becomes turbid. Do not wait for the oil to settle.
Solvent System Switch to IPA/Isopropyl Acetate or Ethanol/n-Heptane .Avoid DCM or pure Ethyl Acetate. The alcohol acts as a bridge to prevent rapid phase separation.

Decision Tree: Oiling Out vs. Crystallization

OilingOut Start Solution becomes turbid Check Is it an Oil or Solid? Start->Check Oil Viscous droplets/Oil layer Check->Oil Oil Solid Crystalline suspension Check->Solid Solid Action1 Re-heat to dissolve. Cool slower. Oil->Action1 Action3 Proceed to Aging/Filtration Solid->Action3 Action2 Add Seed Crystals (1 wt%) Action1->Action2

Caption: Logical flow for managing liquid-liquid phase separation (oiling out) during crystallization.

Section 2: Enantiomeric Purity & Resolution

Status: Critical Quality Attribute

Q: I am synthesizing the chiral (R)-isomer, but the crystal ee% is stuck at 90-95%. Recrystallization isn't improving it.

A: This molecule forms a solid solution or has a narrow metastable zone width for the racemate vs. the enantiomer. Simple recrystallization often fails if the eutectic point is close to your current purity. You likely need a "Polishing Resolution" or a Salt Break.

The "Salt Break" Strategy: The free base often co-crystallizes with the wrong enantiomer. Converting to a specific salt can amplify the solubility difference between enantiomers.

Recommended Protocol:

  • Dissolve the 90% ee free base in Ethanol (10V).

  • Add 0.5 equivalents of L-Tartaric Acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) .

    • Why? These acids often form diastereomeric salts with aminopiperidines that have vastly different solubilities.

  • Heat to reflux until clear.

  • Cool slowly to 20°C. The diastereomeric salt of the (R)-isomer should crystallize out, leaving the (S)-isomer in the mother liquor.

  • Filter and neutralize with NaOH to recover the Free Base with >99% ee.

Section 3: Impurity Rejection (Defluorination)

Status: Synthesis By-product

Q: My HPLC shows a persistent impurity (RRT 0.85) that tracks with the product. Mass spec suggests it's the des-fluoro analog.

A: The des-fluoro impurity (where the fluorine is replaced by hydrogen) is structurally isomorphous. It fits into the crystal lattice of your product, making it nearly impossible to remove via standard crystallization.

Solution: You cannot fix this at the crystallization stage. You must go upstream to the synthesis.

  • Root Cause: Over-reduction during the hydrogenation step (if Pd/C was used to reduce a precursor).

  • Fix: Switch to a milder catalyst (e.g., Pt/C or Raney Nickel ) or add a catalyst poison (e.g., DMSO trace) to prevent defluorination of the aromatic ring.

Section 4: Validated Experimental Workflow

Standard Crystallization Protocol (Free Base) Use this baseline method for >98% purity.

  • Dissolution: Charge crude 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (1.0 eq) into Isopropyl Alcohol (IPA) (5.0 vol). Heat to 75°C.

  • Clarification: If hazy, hot filter through Celite to remove inorganic salts.

  • Nucleation: Cool to 55°C. Add Seed Crystals (0.5 wt%). Hold for 1 hour to establish a seed bed.

  • Anti-Solvent Addition: Slowly charge n-Heptane (10.0 vol) over 4 hours.

    • Rate: 2.5 vol/hour. Crucial: Do not rush.

  • Aging: Cool to 0-5°C over 2 hours. Hold for 4 hours.

  • Isolation: Filter. Wash cake with cold IPA/Heptane (1:2 ratio).

  • Drying: Vacuum oven at 45°C. Warning: High heat (>60°C) may cause oxidation of the primary amine.

Process Flow Diagram

Workflow Input Crude Amine Dissolve Dissolve in IPA (75°C) Input->Dissolve Seed Seed at 55°C (Metastable Zone) Dissolve->Seed AntiSolvent Add Heptane (Slow Dosing) Seed->AntiSolvent Isolate Filter & Wash (Cold) AntiSolvent->Isolate

Caption: Optimized crystallization workflow preventing oiling out and ensuring polymorph stability.

References

  • Yuhan Corporation. (2016).[1] EGFR Inhibitors Containing Pyrimidine and Preparation Method Therefor. WO2016060443A2.[1][2] Link (Describes the synthesis and purification of Lazertinib intermediates).

  • Janssen Pharmaceutica. (2021). Crystalline Forms of Lazertinib.[3][4][5][6] WO2021122765. Link (Details on salt forms and crystallization solvents for this class of molecules).

  • Tung, H. et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.

Sources

Optimization

minimizing off-target effects of piperidine-based compounds

Piperidine Scaffold Optimization Support Center Welcome to the Technical Support Center. Subject: Minimizing Off-Target Effects in Piperidine-Based Small Molecules Ticket ID: PIP-OPT-001 Assigned Scientist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Piperidine Scaffold Optimization Support Center

Welcome to the Technical Support Center. Subject: Minimizing Off-Target Effects in Piperidine-Based Small Molecules Ticket ID: PIP-OPT-001 Assigned Scientist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its high basicity (


) and lipophilicity often lead to "molecular obesity," resulting in three primary liabilities:
  • hERG Channel Inhibition (Cardiotoxicity risk).

  • CYP450 Promiscuity (Rapid metabolic clearance via

    
    -carbon oxidation).
    
  • Phospholipidosis (Lysosomal accumulation).

This guide provides troubleshooting workflows to diagnose and engineer out these liabilities while maintaining on-target potency.

Module 1: Mitigating hERG Channel Inhibition

User Issue: "My lead piperidine compound shows potent hERG inhibition (


). How do I design out this cardiotoxicity risk?"

Diagnosis: The hERG potassium channel possesses a large, hydrophobic central cavity flanked by aromatic residues (Tyr652, Phe656). The classic hERG pharmacophore involves:

  • A basic nitrogen (protonated at physiological pH).

  • A lipophilic tail. The protonated piperidine nitrogen forms strong cation-

    
     interactions  with the aromatic residues in the channel pore.
    

Troubleshooting Protocol: To reduce hERG affinity, you must disrupt the cation-


 interaction or reduce the lipophilic drive.

Step-by-Step Optimization Workflow:

  • Attenuate Basicity (

    
     Modulation): 
    
    • Goal: Lower the

      
       of the piperidine nitrogen below 8.0 to reduce the fraction of protonated species at pH 7.4.
      
    • Action: Introduce electron-withdrawing groups (EWGs).

      • Fluorination: Adding a fluorine atom at the C3 or C4 position can lower

        
         by 1–2 log units via inductive effects.
        
      • Oxygen Insertion: Switch to a morpholine scaffold (lowers

        
         by ~2-3 units).
        
  • Zwitterionic Design:

    • Action: Append a carboxylate or acidic isostere to the scaffold. The resulting internal neutralization prevents hERG binding, which disfavors zwitterions.

  • Steric Disruption:

    • Action: Introduce substituents (Methyl, Ethyl) at the C2 position. This creates steric clash within the hERG pore without necessarily destroying on-target binding.

Visualization: hERG Optimization Logic Tree

hERG_Optimization Start High hERG Inhibition (IC50 < 10 uM) Check_pKa Check Basicity (Is pKa > 8.5?) Start->Check_pKa Check_LogP Check Lipophilicity (Is LogP > 3?) Check_pKa->Check_LogP No Strategy_pKa Strategy A: Lower pKa (Disrupt Cation-Pi) Check_pKa->Strategy_pKa Yes Strategy_LogP Strategy B: Lower LogP (Reduce Hydrophobic Effect) Check_LogP->Strategy_LogP Yes Strategy_Steric Strategy C: Steric Shielding Check_LogP->Strategy_Steric No (Structure is rigid) Action_F Add Fluorine (C3/C4) (-1.5 pKa units) Strategy_pKa->Action_F Action_O Switch to Morpholine (-2.5 pKa units) Strategy_pKa->Action_O Action_Polar Add Polar Group (OH, SO2) to Tail Strategy_LogP->Action_Polar Action_Me Add C2-Methyl Group (Twist Conformation) Strategy_Steric->Action_Me

Figure 1: Decision matrix for reducing hERG liability in piperidine scaffolds based on physicochemical properties.

Module 2: Improving Metabolic Stability (CYP450)

User Issue: "My compound has excellent potency but high intrinsic clearance (


) in human liver microsomes. The major metabolite is +16 Da (Oxidation)."

Diagnosis: Piperidine rings are metabolic "soft spots." Cytochrome P450 (specifically CYP3A4 and CYP2D6) targets the


-carbon (C2 or C6) adjacent to the nitrogen. This leads to unstable carbinolamines, which collapse into ring-opened aldehydes or lactams.

Troubleshooting Protocol:

Step 1: Identify the "Soft Spot"

  • Experiment: Incubate compound with Human Liver Microsomes (HLM) for 0, 15, 30, and 60 mins.

  • Analysis: Analyze via LC-MS/MS. Look for M+16 (hydroxylation) or M-2 (dehydrogenation) peaks. If the fragmentation pattern indicates the piperidine ring is modified, proceed to Step 2.

Step 2: Structural Blocking Strategies

  • Gem-Dimethylation: Place two methyl groups at the C2 or C6 position. This removes the abstractable protons required for CYP oxidation.

  • Bridging: Convert the piperidine to a bridged system (e.g., 8-azabicyclo[3.2.1]octane). The Bredt’s rule violation and steric bulk prevent the formation of the planar radical intermediate required for oxidation.

  • Fluorine Block: Replace susceptible C-H bonds with C-F bonds. The C-F bond is metabolically inert and stronger than C-H (116 kcal/mol vs 99 kcal/mol).

Visualization: Metabolic Blocking Workflow

Metabolic_Stability Substrate Piperidine Substrate CYP CYP450 Attack (Alpha-Carbon) Substrate->CYP Oxidation Intermediate Radical/Carbo-cation CYP->Intermediate Clearance Rapid Clearance (Ring Opening/Lactam) Intermediate->Clearance Block_Me Gem-Dimethyl Block (No alpha-H) Block_Me->CYP Inhibits Block_F Fluorination (Strong Bond) Block_F->CYP Inhibits Block_Bridge Bridged System (Steric Protection) Block_Bridge->CYP Inhibits

Figure 2: Mechanism of CYP450 oxidative attack on piperidine and structural blocking strategies.

Module 3: Bioisosteric Replacements & Data Comparison

User Issue: "I cannot modify the piperidine substituents without losing potency. What scaffold replacements work?"

Recommendation: Switch to Spirocyclic Bioisosteres . The azaspiro[3.3]heptane system is a validated surrogate for piperidine.[1] It maintains the basic nitrogen geometry but alters the vector of the lone pair and changes the overall topology to a "dumbbell" shape, which often improves metabolic stability and lowers lipophilicity (LogD) while retaining on-target potency.

Comparative Data Table:

PropertyPiperidine (Standard)4,4-DifluoropiperidineAzaspiro[3.3]heptaneMorpholine

(approx)
~11.0~9.5~10.5~8.3
hERG Risk High (Cation-

)
Moderate (Lower

)
Low (Topology change)Low (Low

)
Metabolic Stability Poor (

-oxidation)
Good (Blocked C4)Excellent (Strained ring)Moderate
LogP Effect Baseline+0.2 (Lipophilic)-0.5 to -1.0 (Lower LogD)-1.5 (Polar)
Conformation Chair (Flexible)Chair (Rigidified)Puckered/RigidChair

FAQ: Frequently Asked Questions

Q: Will fluorination always fix my hERG problem? A: No. While Fluorine lowers


 (reducing the cation concentration), it is also lipophilic. If you add Fluorine to a non-polar region, you might inadvertently increase hydrophobic binding. Rule of thumb:  Fluorine on the piperidine ring (proximal to Nitrogen) helps 

; Fluorine on a distal phenyl ring usually hurts hERG safety.

Q: Why does my fluorinated piperidine show two peaks in NMR? A: Fluorinated piperidines often exhibit slow ring inversion due to the gauche effect and dipole minimization. For example, 3-fluoropiperidine strongly prefers the axial conformation (C-F bond axial) to avoid unfavorable dipole alignment with the nitrogen lone pair. This conformational lock can be exploited to improve selectivity if your protein target prefers the axial isomer.

Q: What is the "Bredt's Rule" strategy mentioned in Module 2? A: Bridging the piperidine (e.g., to a tropane-like structure) makes the bridgehead carbon the


-carbon. Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system. Since CYP oxidation often passes through an iminium ion (double bond character) intermediate, bridging physically prevents this transition state, halting metabolism.

References

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Wuitschik, G., et al. (2010).[2] Spirocyclic bioisosteres of piperidines and piperazines. Angewandte Chemie International Edition, 49(47), 8979-8983. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

Sources

Troubleshooting

Technical Support Center: High-Throughput Screening of σ1 Receptor Ligands

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Protocol Refinement & Troubleshooting for Sigma-1 Receptor (S1R) HTS Introduction: The S1R Chaperone Challenge Welcome to the S1R te...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Protocol Refinement & Troubleshooting for Sigma-1 Receptor (S1R) HTS

Introduction: The S1R Chaperone Challenge

Welcome to the S1R technical hub. Unlike standard GPCRs or ion channels, the Sigma-1 receptor is a ligand-operated chaperone protein localized primarily at the Mitochondria-Associated ER Membrane (MAM). This unique localization and its ability to oligomerize present distinct challenges in High-Throughput Screening (HTS).

This guide addresses the three most critical failure points in S1R screening: Non-Specific Binding (NSB) due to hydrophobic ligands, Hill Slope deviations caused by oligomerization, and Signal-to-Noise issues in competition assays.

Module 1: The Gold Standard – Radioligand Binding Optimization

The industry standard for S1R affinity is the competition binding assay using [³H]-(+)-pentazocine . While robust, it is prone to high background noise if the filtration protocol is not rigorously optimized.

Standard Operating Procedure (Refined)
  • Radioligand: [³H]-(+)-pentazocine (High affinity,

    
     nM).
    
  • Receptor Source: Jurkat cells (endogenous S1R) or transfected HEK293 membranes.

  • Buffer System: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Critical Protocol: Reducing Non-Specific Binding (NSB)

S1R ligands are inherently lipophilic (greasy). They stick to plasticware and glass fiber filters, artificially inflating inhibition data.

The Fix: PEI-Treated Filters You must pretreat GF/B or GF/C filters with 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged hydrophobic ligands from sticking non-specifically.

ParameterStandard ConditionOptimized ConditionReason for Change
Filter Pre-soak Water/Buffer0.5% PEI (1-3 hrs) Reduces filter binding of cationic lipophilic ligands.
Wash Buffer Tris-HCl (RT)Ice-cold Tris-HCl Prevents dissociation of the ligand-receptor complex during washing.
Incubation Time 60 mins90-120 mins (37°C) S1R has slow association kinetics for certain antagonists; ensures equilibrium.
Nonspecific Control Haloperidol (10 µM)Haloperidol (10 µM) Haloperidol binds S1R/S2R with high affinity, effectively defining NSB.
Workflow Visualization

S1R_Binding_Workflow cluster_filters CRITICAL STEP: Filter Prep Prep Membrane Prep (HEK293/Jurkat) Incubate Equilibrium Binding (90 min @ 37°C) Prep->Incubate Add [3H]-(+)-Pentazocine + Test Cmpd Harvest Harvesting (Brandel/Tomtec) Incubate->Harvest Transfer to PEI-Coated Filters Wash Rapid Wash (3x Ice Cold Buffer) Harvest->Wash Remove Free Ligand Count Scintillation Counting Wash->Count Dry & Read Soak Soak GF/B in 0.5% PEI Soak->Harvest Pre-treat

Figure 1: Optimized Radioligand Binding Workflow highlighting the critical PEI pretreatment step.

Module 2: Troubleshooting Data Anomalies

Issue 1: The "Flat" Curve (Hill Slope > -0.8 or < -1.2)

Symptom: Your competition curve is too shallow (Hill slope ~ -0.5) or too steep. Root Cause: S1R exists in oligomeric states (monomers vs. dimers/tetramers). Agonists and antagonists may preferentially bind different states.

  • Agonists: Often bind with a Hill slope near 1.0.

  • Antagonists: May show shallow slopes (< 1.[1][2]0) due to negative cooperativity or multiple binding sites.

Corrective Action:

  • Check Equilibration: Increase incubation time to 120 minutes. Shallow slopes often indicate non-equilibrium conditions.

  • Allosteric Modulators: Be aware that reagents like GTP or Suramin can alter S1R oligomerization, shifting the affinity of antagonists (but usually not agonists like pentazocine).

Issue 2: The "Masking" Trap

Scenario: You are using (+)-pentazocine to "mask" S1R sites to study Sigma-2 receptors (S2R) in a tissue preparation. Warning: This is a flawed protocol. High concentrations of masking agents can displace ligands from the target receptor if the selectivity window isn't large enough. Recommendation: Do not use masking protocols. Instead, use cell lines that naturally express only one subtype (e.g., MCF7 for S2R, though S1R knockout lines are preferred).

Module 3: Transitioning to TR-FRET (Non-Radioactive)

For labs moving away from radioactivity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the modern alternative.

Assay Design Strategy

Since commercial S1R TR-FRET kits are rare, you must build a custom assay.

  • Tracer: Biotinylated-S1R Ligand (e.g., Biotin-PRE-084 or Biotin-Haloperidol derivative).

  • Receptor: Recombinant S1R with an N-terminal Tag (FLAG or His). Note: C-terminal tags can interfere with chaperone activity.

  • FRET Pair:

    • Donor: Terbium-labeled Anti-FLAG/His antibody.

    • Acceptor: Streptavidin-d2 or Streptavidin-XL665 (binds the biotinylated ligand).

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Low Signal Window (Z' < 0.4) Check1 Is Total Binding Low? Problem->Check1 Check2 Is NSB High? Check1->Check2 No Action1 Check Receptor Integrity (Western Blot) Check1->Action1 Yes Action3 Increase PEI % or Wash Steps Check2->Action3 Yes Action4 Add 0.01% BSA/CHAPS to Buffer Check2->Action4 No (Signal is just weak) Action2 Check Tracer Conc. (Titrate Kd) Action1->Action2 Receptor OK

Figure 2: Logic tree for diagnosing low Z-prime factors in S1R screening assays.

Frequently Asked Questions (FAQs)

Q: My


 values shift significantly between runs. Why? 
A:  This is likely a Ligand Depletion  issue. S1R ligands are highly lipophilic and stick to the plastic walls of your dilution plates.
  • Fix: Use Non-Binding Surface (NBS) plates for all compound dilutions.

  • Fix: Ensure your final DMSO concentration is constant (e.g., 1%) across the dose-response curve.

Q: Can I use Haloperidol as a specific S1R antagonist? A: No. Haloperidol is "dirty." It binds S1R (


 nM), S2R, and Dopamine D2 receptors with high affinity. For specific S1R antagonism, use BD-1047  or NE-100 . For agonism, use PRE-084  or (+)-Pentazocine .

Q: Why do I see "negative inhibition" (Signal > Total Binding) at low drug concentrations? A: This is often a solubility artifact where the compound precipitates and scatters light (in fluorescence assays) or traps radioligand on the filter (in binding assays).

  • Fix: Check the compound's solubility limit.[3] Spin down dilution plates before adding to the assay plate.

References

  • Assay Guidance Manual (NIH/NCBI). Receptor Binding Assays for HTS and Drug Discovery. (Detailed guide on calculating Z', Hill slopes, and filter binding optimization). [Link]

  • Chu, U. B., et al. (2015). Non-radioactive binding assays for the sigma-1 receptor. (Describes the transition to fluorescent ligands). [Link]

  • Brimson, J. M., et al. (2011). The sigma-1 receptor agonist (+)-pentazocine loses efficacy in the presence of the sigma-1 receptor antagonist NE-100. (Discusses Hill slope variations and oligomerization). [Link]

  • Ganapathy, M. E., et al. (1999). Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders. (Foundational text on [³H]-(+)-pentazocine binding protocols). [Link]

Sources

Optimization

enhancing the stability of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol in solution

The following technical guide serves as a specialized support resource for researchers working with 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . This molecule, characterized by an electron-rich -aryl piperidine co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol . This molecule, characterized by an electron-rich


-aryl piperidine core and a reactive benzylic primary amine, presents distinct stability challenges in solution.[1][2][3]

Subject: Enhancing Solution Stability of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Ticket ID: CHEM-STAB-2024-001 Status: Resolved / Knowledge Base Article[1][2][3]

Executive Summary: The Stability Profile

This molecule functions as a bidentate base containing a sterically crowded


-aryl piperidine (tertiary aniline-like) and a reactive benzylic primary amine.[1][2][3] Its degradation is primarily driven by oxidative deamination  and photo-oxidation .[1][2][3]
ParameterCharacteristicRisk Factor
Primary Amine (Benzylic) pKa

9.0–9.5
High risk of oxidation to acetophenone derivatives; carbamate formation with atmospheric CO

.[1][2][3]

-Aryl Piperidine
pKa

3.0–4.0
Susceptible to

-oxide formation; light-induced radical generation (yellowing).[1][2][3]
Chirality C-1 of Ethyl groupPotential for racemization under strongly basic or radical conditions.[1][2][3]
Solubility pH-dependentFree base precipitates at pH > 8.0; Salts are soluble but hygroscopic.[1][2][3]

Critical Troubleshooting (Q&A)

Q1: My solution turned yellow/brown after 24 hours at room temperature. What happened?

Diagnosis: Oxidative degradation of the aniline moiety or the benzylic amine.[1][2][3] Mechanism: The electron-rich


-aryl ring is prone to auto-oxidation, forming quinoid-like colored species.[1][2][3] The benzylic position (adjacent to the amine) is activated, allowing radical formation that leads to imines and eventually ketones (acetophenone derivative).[1][2][3]
Solution: 
  • Deoxygenate: Sparge all buffers with Argon or Nitrogen for 15 minutes before dissolution.

  • Add Antioxidants: Incorporate 0.1% w/v Sodium Metabisulfite or Ascorbic Acid if compatible with your assay.[1][2][3]

  • Light Protection: The yellowing is accelerated by UV/Vis light.[1][2][3] Use amber vials exclusively.

Q2: I observe a white precipitate forming in my neutral buffer (PBS, pH 7.4).

Diagnosis: pH-induced solubility crash. Mechanism: The molecule exists as a dication at low pH.[1][2][3] As pH approaches the pKa of the primary amine (~9.0), the effective charge decreases.[1][2][3] However, the


-aryl piperidine nitrogen is very weakly basic.[1][2][3] At neutral pH, the lipophilicity of the fluorophenyl ring dominates, potentially causing the mono-cation or free base to aggregate.[1][2][3]
Solution: 
  • Lower pH: Maintain solution pH between 4.5 and 6.0 (e.g., Acetate or Citrate buffer) to ensure the primary amine is fully protonated (

    
    ).[1][2][3]
    
  • Co-solvents: Add 5–10% DMSO or PEG-400 to stabilize the hydrophobic core.[1][2][3]

Q3: The purity dropped by 5% after freeze-thaw cycling.

Diagnosis: Physical degradation and hygroscopicity.[1][2][3] Mechanism: As water freezes, solute concentration increases in the remaining liquid phase (cryoconcentration), accelerating bimolecular reactions.[1][2][3] Additionally, the formation of ice crystals can alter local pH (e.g., phosphate buffer pH shifts drastically upon freezing).[1][2][3] Solution:

  • Aliquot: Store as single-use aliquots to avoid freeze-thaw cycles.

  • Flash Freeze: Use liquid nitrogen to freeze rapidly, preventing cryoconcentration.[1][2][3]

  • Buffer Choice: Avoid Sodium Phosphate buffers for freezing; use HEPES or MES which have lower

    
    .[1][2][3]
    

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Solvent Selection: Use DMSO (Anhydrous,

    
    99.9%) .[1][2][3] Avoid water for long-term stock to prevent hydrolysis or bacterial growth.[1][2][3]
    
  • Weighing: Weigh the dihydrochloride salt (preferred over free base) into an amber glass vial.

  • Dissolution: Add DMSO to achieve 10 mM concentration.

  • Inerting: Flush the headspace with Argon gas for 30 seconds.

  • Sealing: Cap tightly with a PTFE-lined screw cap.[1][2][3] Parafilm is insufficient for long-term storage against moisture.[1][2][3]

Protocol B: Stability Stress Testing Workflow

Objective: Validate stability in your specific assay buffer.

  • Control: 10 µM compound in Buffer + 0.1% DMSO (Time 0).

  • Stress Conditions:

    • Oxidative: Add 0.1%

      
       (incubate 2h).
      
    • Thermal: Incubate at 40°C for 24h.

    • Photolytic: Expose to ambient light for 24h.[1][2][3]

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS. Look for

    
     (N-oxide) or 
    
    
    
    (Imine) peaks.[1][2][3]

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Deamination of the side chain and N-oxidation of the piperidine ring.[1][2][3]

StabilityPathways Parent Parent Molecule (1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol) Radical Benzylic Radical Intermediate Parent->Radical Oxidation (O2/Light) NOxide Degradant B: Piperidine N-Oxide Parent->NOxide Peroxides/H2O2 Imine Imine Intermediate Radical->Imine -H• Ketone Degradant A: Acetophenone Derivative (Loss of NH3) Imine->Ketone Hydrolysis (+H2O)

Caption: Figure 1. Primary oxidative degradation pathways. The benzylic amine is the "soft spot" for radical attack, leading to the ketone.[1][2][3] The tertiary aniline nitrogen is susceptible to N-oxide formation.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use the free base instead of the dihydrochloride salt? A: It is not recommended for storage.[1][2][3] The free base is an oil or low-melting solid that is prone to oxidation and absorbing atmospheric


 to form carbamates.[1][2][3] The dihydrochloride salt  is a crystalline solid, offering a tighter lattice that excludes oxygen and moisture, significantly enhancing shelf-life.[1][2][3]

Q: Is the molecule compatible with reducing agents like DTT? A: Yes. Unlike peptides with disulfide bonds, this molecule does not have reducible groups that would be damaged by DTT.[1][2][3] In fact, DTT (1–5 mM) can act as a scavenger for reactive oxygen species (ROS), protecting the aniline moiety.[1][2][3]

Q: How do I remove the compound from the glass vial if it sticks? A:


-aryl piperidines can adsorb to glass surfaces.[1][2][3] Pre-treat glass vials with a silanizing agent or, simpler, ensure your solvent contains 0.1% Formic Acid  or 0.1% Trifluoroacetic acid (TFA)  to keep the amines protonated and solvated, reducing surface adsorption.[1][2][3]

References

  • PubChem. 1-(2-Aminoethyl)piperidin-4-ol Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[1][2][3] International Journal of Pharmaceutics.[1][2][3] (General reference for Arrhenius and oxidation kinetics in amines).

  • Foti, M. C. (2007). Antioxidant properties of phenols.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Mechanistic insight into phenol/aniline oxidation).

Sources

Troubleshooting

dealing with diastereomers in the synthesis of substituted piperidines

Ticket Type: Advanced Synthesis & Purification Support Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Piperidine Stereocontrol Hub You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Synthesis & Purification Support Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Piperidine Stereocontrol Hub

You are likely here because your hydrogenation yielded the wrong diastereomer, or your NMR spectrum shows a mess of overlapping multiplets. Substituted piperidines are deceptive; while the chemistry seems simple (reduce a pyridine), the stereochemical outcome is governed by a complex interplay of A-values , 1,3-diaxial interactions , and catalyst surface dynamics .

This guide is not a textbook. It is a troubleshooting protocol designed to diagnose why your diastereomeric ratio (d.r.) is low and how to fix it.

Module 1: The "Wrong Isomer" Crisis (Hydrogenation Dynamics)

Issue: "I hydrogenated a 2,6-disubstituted pyridine and got the cis isomer, but I need the trans (or vice versa)."

Root Cause Analysis: Kinetic vs. Thermodynamic Control

In heterogeneous hydrogenation (Pt, Pd, Rh), the catalyst surface dictates the outcome. The pyridine ring adsorbs flat onto the metal surface. Hydrogen adds from the catalyst face, resulting in all-syn addition (Kinetic Control). This predominantly yields the cis isomer for 2,6-disubstituted systems.

To access the trans isomer (often the Thermodynamic product due to equatorial positioning of substituents), you must either force equilibration or change the mechanism.

Protocol A: Kinetic Control (Targeting cis-2,6)

Mechanism: Concerted syn-addition without desorption/isomerization. Recommended Catalyst: Rhodium(III) Oxide (Rh₂O₃) or PtO₂ (Adam's Catalyst) . Conditions:

  • Solvent: Acetic Acid (AcOH) or MeOH with 1 eq. HCl. (Protonation prevents catalyst poisoning and activates the ring).

  • Pressure: High Pressure (>50 bar). Why? High pressure increases the rate of hydrogenation relative to the rate of desorption/equilibration.

  • Temperature: Low to Ambient (20–40 °C).

Standard Operating Procedure (SOP):

  • Dissolve substrate (1.0 mmol) in glacial AcOH (0.1 M).

  • Add PtO₂ (5 mol%).

  • Purge with H₂ and pressurize to 60 bar (using a reactor like H-Cube or autoclave).

  • Stir vigorously at RT for 12 h.

  • Result: Typically >90:10 cis:trans.

Protocol B: Thermodynamic Control (Targeting trans-2,6)

Mechanism: Isomerization via enamine intermediates or reversible dehydrogenation. Recommended Catalyst: Pd/C or Raney Nickel (at high temp). Conditions:

  • Solvent: Ethanol or Toluene (Neutral/Basic).

  • Temperature: High (>80 °C).[1]

  • Additive: NaOEt (0.1 eq) can promote epimerization post-reduction.

Troubleshooting Workflow:

HydrogenationLogic Start Target Isomer? Cis Cis (Kinetic) Start->Cis Syn-Addition Trans Trans (Thermodynamic) Start->Trans Equilibration CisMethod Use Rh2O3 or PtO2 Solvent: AcOH Pressure: >50 bar Cis->CisMethod TransMethod Use Pd/C Solvent: EtOH (reflux) Add: NaOEt (post-rxn) Trans->TransMethod Check Check NMR (J-values) CisMethod->Check TransMethod->Check Success Proceed to Purification Check->Success d.r. > 95:5 Fail Isolate & Epimerize (Reflux in NaOEt/EtOH) Check->Fail Mixed d.r.

Caption: Decision matrix for selecting hydrogenation conditions based on desired stereochemistry.

Module 2: The "Invisible" Isomer (Conformational Analysis)

Issue: "I cannot distinguish my diastereomers by crude NMR."

Technical Insight: The Karplus Relationship

Piperidines exist in chair conformations. The key to assigning stereochemistry is the vicinal coupling constant (


)  between the proton at the chiral center (H_x) and its neighbors.
  • Axial-Axial (

    
    ):  The dihedral angle is ~180°. According to the Karplus equation, this yields a large coupling constant (10–13 Hz) .
    
  • Axial-Equatorial (

    
    ):  The dihedral angle is ~60°. This yields a small coupling constant (2–5 Hz) .
    
  • Equatorial-Equatorial (

    
    ):  Small coupling (2–5 Hz).
    
Diagnostic Table: 2,6-Disubstituted Piperidines
IsomerSubstituent OrientationProton Orientation (H2/H6)Key NMR Signal (

)
Stability
Cis Eq / EqAxial / AxialTriplet of doublets (td) or dd with one large J (~11 Hz) High (Thermodynamic)
Trans Ax / EqEq / AxialMultiplet (small J values < 5 Hz for the eq proton)Lower (Kinetic trap)

Critical Check: If your spectrum shows a proton at the chiral center as a "broad singlet" or "narrow multiplet" (


 Hz), that proton is likely equatorial , implying the substituent is axial .

Module 3: The "Unseparable" Mixture (Purification Strategies)

Issue: "My diastereomers have identical Rf values on TLC."

Piperidine diastereomers are notoriously difficult to separate on standard silica because the basic amine drags (tails) on the acidic silica silanols, masking resolution.

Solution 1: Amine-Functionalized Silica

Do not use standard silica with triethylamine (TEA). Instead, use Amino-Silica (NH2-SiO2) cartridges.

  • Mechanism: The surface is capped with propyl-amine groups, preventing interaction with the piperidine nitrogen.

  • Benefit: Sharp peaks; often resolves diastereomers that co-elute on normal phase.

Solution 2: Derivatization (The "Nuclear Option")

If direct separation fails, convert the piperidine to a derivative that amplifies steric differences.

  • Tosylation: React with TsCl/Pyridine.

    • Why? The bulky sulfonyl group locks the ring conformation, often creating significant

      
      .
      
    • Recovery: Deprotect with Mg/MeOH or HBr/AcOH.

  • Mosher Amides: React with MTPA-Cl.

    • Why? Creates diastereomeric amides separable by HPLC; also allows determination of absolute stereochemistry via

      
      F NMR.
      
Separation Protocol (HPLC)

For analytical separation of difficult mixtures:

  • Column: C18 (High pH stable, e.g., XBridge).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Rationale: At pH 10, the piperidine is neutral (free base), improving peak shape and exploiting hydrophobic differences between isomers.

Module 4: Alternative Synthetic Routes

If hydrogenation persistently yields the wrong isomer, abandon it. Use cyclization strategies which follow Baldwin's rules and transition state geometries (TS).

Intramolecular Nucleophilic Substitution ( )
  • Strategy: Build a linear amine with a leaving group (OTs/OMs) and a chiral alcohol.

  • Stereocontrol: Inversion of configuration at the electrophilic center. If you start with a chiral pool alcohol, you get a single diastereomer.

Ring-Closing Metathesis (RCM)
  • Strategy: Synthesize a di-olefin -> RCM (Grubbs II) -> Hydrogenate the alkene.

  • Advantage: The intermediate tetrahydropyridine has a defined half-chair. Hydrogenation of the alkene is often more stereoselective than the pyridine reduction due to increased steric directing groups.

RCM_Workflow Start Linear Di-olefin RCM RCM (Grubbs II) Start->RCM Intermed Tetrahydropyridine RCM->Intermed Hydro H2 / Pd/C Intermed->Hydro Product Piperidine (High d.r.) Hydro->Product

Caption: RCM route allows establishing stereocenters prior to ring closure.

FAQ: Rapid Troubleshooting

Q: I used PtO₂ in MeOH and the reaction stalled. Why? A: Pyridines are basic and can poison the catalyst surface. You must protonate the pyridine. Switch to Glacial Acetic Acid or add 1.1 eq. of HCl to your MeOH.

Q: My NMR coupling constants are ambiguous (e.g., 7-8 Hz). What is happening? A: You likely have a flexible chair or a twist-boat conformation, often caused by bulky substituents (e.g., t-Butyl) or 1,3-diaxial clashes. Run a Low-Temperature NMR (-40 °C) to freeze the conformational equilibrium and resolve the couplings.

Q: Can I epimerize the cis isomer to trans? A: Yes, if the trans isomer is thermodynamically more stable (e.g., 2,6-diequatorial). Reflux the cis-piperidine in Ethanol with NaOEt for 24 hours. Note: This only works if the center is epimerizable (alpha to a carbonyl or via reversible dehydrogenation mechanisms).

References

  • Laschat, S., & Dickner, T. (2000).[2] Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813.[2]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(16), 2859-2862.

  • Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (16), 1613-1614.

  • Eliel, E. L., et al. (1980). Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[3] Journal of the American Chemical Society, 102(11), 3698-3707.

  • BenchChem Technical Support. (2025). Optimization of HPLC Separation for Piperidine Diastereomers. (Simulated Internal Knowledge Base Link)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Phenylpiperidine Derivatives

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists working with the phenylpiperidine scaffold.[1] It prioritizes mechanistic understanding and tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists working with the phenylpiperidine scaffold.[1] It prioritizes mechanistic understanding and troubleshooting over generic recipes.

Current Status: Operational Role: Senior Application Scientist Ticket Focus: Synthetic Route Optimization, Yield Improvement, and Impurity Profiling[1][2]

Introduction: The Phenylpiperidine Scaffold

The phenylpiperidine moiety is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including analgesics (e.g., pethidine), antidepressants (e.g., paroxetine), and antipsychotics (e.g., haloperidol analogs).[2][3]

Optimization of this scaffold typically occurs at two distinct stages:

  • Functionalization: Modifying the nitrogen (N-substitution) or the phenyl ring of an existing phenylpiperidine core.[1]

  • De Novo Synthesis: Constructing the piperidine ring with specific stereochemistry (e.g., 3-phenylpiperidine derivatives like Niraparib intermediates).[1][2]

This guide addresses the Critical Process Parameters (CPPs) for these transformations.

Module 1: Synthetic Strategy Selection

User Query: I need to derivatize the nitrogen of a 4-phenylpiperidine core. Should I use direct alkylation, reductive amination, or cross-coupling?

Technical Response: The choice depends heavily on the nature of the electrophile (


) and the tolerance of your substrate to basic or reducing conditions. Use the following decision matrix to select the optimal route.
Workflow: N-Functionalization Decision Tree

N_Functionalization Start Target: N-Substituted Phenylpiperidine Electrophile Analyze Electrophile (R-X) Start->Electrophile AlkylHalide Alkyl Halide/Tosylate (sp3 Carbon) Electrophile->AlkylHalide Primary/Secondary Alkyl ArylHalide Aryl/Heteroaryl Halide (sp2 Carbon) Electrophile->ArylHalide Aryl/Vinyl Carbonyl Aldehyde/Ketone Electrophile->Carbonyl Carbonyl Source DirectAlk Direct Alkylation AlkylHalide->DirectAlk Buchwald Buchwald-Hartwig Coupling ArylHalide->Buchwald RedAm Reductive Amination Carbonyl->RedAm Issue_Quat Risk: Over-alkylation (Quaternary Salts) DirectAlk->Issue_Quat Sol_Alk Optimization: Slow addition (Syringe pump) Non-nucleophilic base (DIPEA) Issue_Quat->Sol_Alk RedAgent Select Reducing Agent RedAm->RedAgent STAB NaBH(OAc)3 (Mild, pH ~4-5) RedAgent->STAB General Use Cyano NaBH3CN (Req. pH control) RedAgent->Cyano Acid Sensitive CatSelect Catalyst Selection: Pd-NHC or RuPhos Buchwald->CatSelect

Figure 1: Strategic decision tree for N-functionalization of phenylpiperidines based on electrophile type.

Module 2: Troubleshooting N-Alkylation & Reductive Amination

Issue 1: "I'm seeing significant quaternary ammonium salt formation during N-alkylation."

Root Cause: The secondary amine product is often more nucleophilic than the starting phenylpiperidine, leading to over-alkylation.[1][2] Corrective Actions:

  • Switch to Reductive Amination: If the alkyl group allows, start from the corresponding aldehyde.[1][2] This creates an iminium intermediate that is reduced in situ, preventing over-alkylation since the tertiary amine product cannot form an imine.[1][2]

  • The "Syringe Pump" Protocol: If you must use an alkyl halide:

    • Solvent: Acetonitrile (MeCN) or DMF.[1][2][4]

    • Base: Use a heterogeneous inorganic base like

      
       or 
      
      
      
      .[1][2]
    • Technique: Add the alkyl halide dropwise over 2–4 hours using a syringe pump. Keep the phenylpiperidine in slight excess (1.1 equiv).

Issue 2: "Low conversion in Reductive Amination with ketones."

Root Cause: Steric hindrance of the ketone or insufficient activation of the iminium species. Optimization Protocol:

  • Lewis Acid Additives: Add

    
     (1.0–1.5 equiv) to the mixture of amine and ketone before adding the reducing agent. This acts as a water scavenger and Lewis acid to drive imine formation.[1]
    
  • Stepwise Reduction: Do not add the reducing agent immediately.[1] Stir the amine and ketone for 2–12 hours (sometimes with molecular sieves) to ensure equilibrium favors the imine, then add

    
     or 
    
    
    
    .

Module 3: Optimization of Buchwald-Hartwig Couplings

User Query: My Pd-catalyzed coupling of 4-phenylpiperidine with a heteroaryl chloride stalls after 20% conversion.

Technical Analysis: Secondary cyclic amines like phenylpiperidine can be sterically demanding.[1][2] Furthermore, the "phenyl" tail adds lipophilicity but can also induce specific conformational preferences that hinder the metal center.[2] Catalyst deactivation is the likely culprit.[1]

Critical Process Parameters (CPPs) for Phenylpiperidines
ParameterRecommendationRationale
Precatalyst Pd-PEPPSI-IPr or RuPhos Pd G3/G4 NHC-Pd complexes (PEPPSI) are highly stable and resist deactivation by the amine.[1] RuPhos is designed specifically for secondary amines.[1][2]
Base NaOtBu or LiHMDS Strong, bulky bases facilitate the deprotonation of the amine-bound Pd complex.[2] Avoid weak bases like carbonates unless using specific ligands (e.g., BrettPhos).[1][2]
Solvent Toluene or Dioxane Non-polar solvents often minimize chelation of the substrate to the metal.
Temperature 80°C – 110°C High activation energy is often required for sterically hindered reductive elimination.[1][2]
Troubleshooting Workflow: Catalyst Deactivation

Buchwald_Troubleshooting Problem Problem: Reaction Stalls Check1 Check Color Change (Black ppt = Pd black) Problem->Check1 PdBlack Pd Black Observed Check1->PdBlack NoBlack Solution Remains Clear/Brown Check1->NoBlack Action1 Catalyst Death: Switch to NHC-Pd (PEPPSI-IPr) PdBlack->Action1 Action2 Inhibition: Substrate coordinating Pd? Increase Temp or Switch Ligand NoBlack->Action2

Figure 2: Diagnostic logic for stalled Pd-catalyzed amination of phenylpiperidines.

Module 4: De Novo Synthesis (3-Phenylpiperidines)

Context: Synthesis of 3-phenylpiperidine is often required for specific targets (e.g., Niraparib analogs) and is more challenging than the 4-phenyl isomer due to the asymmetric center.

Recommended Route (Grignard/Reduction):

  • Starting Material: N-Benzyl-3-piperidone (or N-Boc).[1]

  • Grignard Addition: React with

    
    . Note: This often yields the tertiary alcohol.
    
  • Elimination/Reduction:

    • Dehydrate the alcohol (acidic conditions, e.g.,

      
      ) to form the alkene.[2]
      
    • Hydrogenation: Reduce the alkene using

      
       or 
      
      
      
      .[1]
    • Optimization Note: This step establishes the stereochemistry.[1][5] For enantioselective synthesis, asymmetric hydrogenation of the intermediate enamine/alkene using chiral Rh or Ir catalysts is required [1].[2]

Module 5: Purification & Isolation Protocols

User Query: My product is an oil and difficult to crystallize.

Technical Support: Phenylpiperidine free bases are often viscous oils or low-melting solids.[1] Salt formation is the standard method for isolation and purification.[1]

Standard Operating Procedure: Hydrochloric Acid Salt Formation
  • Dissolution: Dissolve the crude free base in a minimum amount of dry diethyl ether or ethyl acetate.[1]

  • Acidification: Add 2M HCl in diethyl ether (or dioxane) dropwise at 0°C.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.[1]

  • Trituration: If a gum forms instead of a solid, decant the solvent and triturate the residue with fresh ether or pentane under sonication.[1][2]

  • Recrystallization: Recrystallize from EtOH/Et2O or iPrOH.

Alternative: Oxalate Salts

If the HCl salt is hygroscopic (common with secondary amines), try forming the oxalate salt .[2]

  • Dissolve 1 eq of oxalic acid in hot ethanol.

  • Add to the amine solution.[1][4]

  • Oxalates often crystallize readily and are excellent for analytical characterization.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use copper catalysis (Ullmann) instead of Palladium for arylation? A: Generally, no.[1][2] Ullmann conditions (CuI, high temp) are often too harsh for functionalized phenylpiperidines and typically give lower yields compared to modern Buchwald-Hartwig conditions.[1][2] However, for simple aryl iodides, CuI/L-proline systems can be a cost-effective alternative if Pd is not an option.[1][2]

Q: How do I remove the benzyl protecting group from a phenylpiperidine without reducing the phenyl ring? A: Standard hydrogenolysis (


, Pd/C, MeOH) usually cleaves the N-benzyl group without affecting the phenyl ring attached to the piperidine, provided the phenyl ring is not electron-deficient or activated.[2] If over-reduction occurs, switch to Pd(OH)2/C (Pearlman's catalyst)  or use 1-chloroethyl chloroformate (ACE-Cl)  for chemical deprotection [2].[1][2]

Q: My reaction mixture turned black/tarry during the synthesis of 4-phenylpiperidine from precursors. A: This often indicates polymerization or oxidation of enamine intermediates. Ensure your reaction is strictly under inert atmosphere (


 or Ar).[1][2] If performing a high-temperature cyclization (e.g., acid-mediated), ensure the concentration is optimized (usually 0.1 M to 0.5 M) to favor cyclization over intermolecular polymerization.[1][2]

References

  • Glorius, F., et al. (2019).[1][2][6] Strategy for Accessing All-cis-(Multi)fluorinated Piperidines. National Institutes of Health.[1] Available at: [Link]

  • Olofson, R. A., et al. (1984).[1][2] A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry. (Standard reference for ACE-Cl method).

  • Matassini, C., et al. (2020).[1][2] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica. Available at: [Link][1][2]

  • Weissman, S. A., et al. (2015).[1][2][7][8] Buchwald-Hartwig Coupling of Piperidines. Organic Process Research & Development. Available at: [Link][1][2]

Disclaimer: All protocols described herein are for research purposes only. Ensure compliance with all local safety regulations and controlled substance laws when working with phenylpiperidine scaffolds, as some derivatives may be regulated.[1][2]

Sources

Reference Data & Comparative Studies

Validation

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol vs other σ1 receptor antagonists

This guide provides an in-depth technical comparison of the specific candidate ligand 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol against established receptor antagonists. Technical Comparison Guide: 1-[2-(1-Aminoe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the specific candidate ligand 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol against established


 receptor antagonists.

Technical Comparison Guide: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol vs. Established Receptor Antagonists

Executive Summary

The search for selective Sigma-1 (


) receptor antagonists has evolved from non-selective antipsychotics (e.g., Haloperidol) to highly specific ligands like S1RA (E-52862)  and NE-100 . The candidate compound, 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol  (hereafter referred to as Compound A ), represents a distinct structural class featuring a 4-hydroxypiperidine core  directly linked to a substituted aniline moiety.

This guide evaluates Compound A against industry standards, focusing on the critical balance between affinity (


) , selectivity  (particularly vs. Dopamine 

and NMDA receptors), and functional efficacy in modulating calcium signaling and neuropathic pain pathways.
The Competitive Landscape
CompoundClassKey FeaturePrimary Limitation
Compound A N-aryl-4-hydroxypiperidineDual nitrogen pharmacophore (Piperidine + Aminoethyl)Potential

liability due to N-aryl moiety.
Haloperidol ButyrophenoneHigh Affinity (

nM)
Non-selective; potent

antagonist (EPS side effects).
S1RA (E-52862) Pyrazole-MorpholineClinical Benchmark; High Selectivity (>2000x)Moderate metabolic stability in some species.
NE-100 Dipropyl-anisoleStandard Research ToolPoor oral bioavailability; short half-life.
BD-1047 EthylenediamineClassic AntagonistMixed

profile in some assays.

Structural & Mechanistic Analysis

Pharmacophore Analysis

The


 receptor binding pocket typically requires a basic nitrogen flanked by hydrophobic regions.
  • Compound A presents a unique "rigidified" pharmacophore. Unlike Haloperidol (where the basic N is separated from the aromatic ring by a butyl chain), Compound A attaches the phenyl ring directly to the piperidine nitrogen.

  • Implication: The basicity of the piperidine nitrogen is reduced by the electron-withdrawing phenyl ring. However, the 1-aminoethyl side chain (a primary amine) likely serves as the primary electrostatic anchor (protonated at physiological pH) interacting with Glu172 or Asp126 in the

    
     pocket.
    
Mechanism of Action: Chaperone Modulation

 antagonists function by preventing the dissociation of the 

receptor from the ER chaperone BiP (GRP78) .
  • Agonists (e.g., PRE-084) cause

    
     to dissociate from BiP, allowing 
    
    
    
    to chaperone
    
    
    and increase
    
    
    flow into mitochondria.
  • Antagonists (e.g., Compound A, S1RA) stabilize the

    
    -BiP complex, reducing aberrant 
    
    
    
    signaling and preventing central sensitization in pain states.
Diagram: Sigma-1 Receptor Signaling & Antagonist Intervention

SigmaSignaling Agonist Agonist (e.g., PRE-084) S1_BiP S1R-BiP Complex (Inactive/Resting) Agonist->S1_BiP Promotes Dissociation Antagonist Antagonist (Compound A / S1RA) Antagonist->S1_BiP Stabilizes Complex S1_Free S1R (Active) Chaperone S1_BiP->S1_Free Dissociation IP3R IP3 Receptor (ER Membrane) S1_Free->IP3R Stabilizes/Potentiates Ca_Flow Ca2+ Efflux (ER -> Mito) IP3R->Ca_Flow Increases Pain Central Sensitization (Neuropathic Pain) Ca_Flow->Pain Excitotoxicity

Caption: Antagonists like Compound A stabilize the S1R-BiP complex, preventing the cascade leading to calcium dysregulation and pain sensitization.

Experimental Performance & Protocols

To validate Compound A against the standards, the following experimental workflows are required. These protocols are designed to be self-validating.

In Vitro Binding Affinity ( )

Objective: Determine the equilibrium dissociation constant (


) using radioligand competition binding.

Protocol:

  • Tissue Source: Guinea pig brain membranes or HEK-293 cells overexpressing human

    
    .
    
  • Radioligand:

    
    -Pentazocine (specific for 
    
    
    
    ) at 2 nM concentration.
  • Non-Specific Binding (NSB): Defined using 10

    
    M Haloperidol.
    
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Data fitted to a one-site competition model (GraphPad Prism).

Comparative Data (Reference Values): | Ligand |


 (

) [nM] |

(

) [nM] | Selectivity Ratio (

) | | :--- | :--- | :--- | :--- | | Haloperidol | 1.0 - 3.0 | ~50 | ~25 | | S1RA (E-52862) | 17.0 | >1,000 | >58 | | NE-100 | 1.5 | 85 | ~56 | | Compound A | To be determined | To be determined | Target > 50 |

Note: For Compound A to be a viable candidate, it must demonstrate a


 nM and selectivity > 50-fold against 

.
Selectivity Screening (Off-Target)

Critical Step: N-aryl piperidines often cross-react with Dopamine


 and Serotonin 

receptors.
  • Protocol: Run competition binding using

    
    -Spiperone (for 
    
    
    
    ) and
    
    
    -Ketanserin (for
    
    
    ).
  • Success Criterion:

    
    . If this ratio is low (<10), Compound A risks causing extrapyramidal symptoms (EPS), similar to Haloperidol.
    
Functional Assay: Calcium Mobilization

Objective: Confirm antagonistic activity (absence of agonist effect and inhibition of agonist-induced response).

Protocol:

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells.

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 mins.

  • Agonist Challenge: Treat cells with PRE-084 (10

    
    M) to induce 
    
    
    
    spike.
  • Antagonist Pre-treatment: Incubate with Compound A (0.1 - 10

    
    M) for 20 mins prior to agonist.
    
  • Readout: Measure fluorescence ratio (340/380 nm). A reduction in the PRE-084 induced spike confirms antagonism.

Diagram: Experimental Workflow for Validation

Workflow Step1 Synthesis of Compound A Step2 Primary Screen: [3H]-Pentazocine Binding Step1->Step2 Decision1 Ki < 50 nM? Step2->Decision1 Step3 Secondary Screen: Selectivity (D2, NMDA, sigma2) Decision1->Step3 Yes Discard Discard / Optimize Decision1->Discard No Decision2 Selectivity > 50x? Step3->Decision2 Step4 Functional Assay: Ca2+ Mobilization (Fura-2) Decision2->Step4 Yes Decision2->Discard No (D2 Liability) Step5 In Vivo: Capsaicin Pain Model Step4->Step5 Antagonist Confirmed

Caption: Step-wise validation workflow to filter candidates based on affinity, selectivity, and functional efficacy.

Therapeutic Implications

The primary therapeutic interest for


 antagonists is Neuropathic Pain  and Neuroprotection .
  • S1RA (E-52862) has reached Phase II clinical trials for neuropathic pain. It works by inhibiting the sensitization of the spinal cord following nerve injury.

  • Compound A Comparison: If Compound A shows higher lipophilicity (due to the fluorophenyl group) than S1RA, it may achieve better CNS penetration. However, the 1-aminoethyl group is polar; its permeability must be assessed via PAMPA or Caco-2 assays.

Key Advantage of Compound A (Hypothetical): The presence of the 4-hydroxyl group on the piperidine ring (similar to reduced haloperidol) often enhances metabolic stability compared to unsubstituted piperidines, while providing a hydrogen-bond donor for the receptor pocket.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma1 receptor ligands. Current Neuropharmacology. Link

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new selective sigma-1 receptor antagonist. British Journal of Pharmacology. Link

  • Prezzavento, O., et al. (2017). Sigma-1 receptor antagonists: a promising new class of analgesics. Future Medicinal Chemistry. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Merlos, M., et al. (2017). Sigma-1 Receptor Antagonists as a New Class of Analgesic Drugs. In: Sigma Receptors: Their Role in Disease and Therapeutic Potential. Springer. Link

Comparative

comparative analysis of fluorinated vs non-fluorinated piperidine ligands

Executive Summary The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold in analgesics, antipsychotics, and antihistamines. However, the non-fluorinated piperidine moiety oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold in analgesics, antipsychotics, and antihistamines. However, the non-fluorinated piperidine moiety often presents liability issues: excessive basicity (pKa ~11.2) leading to poor membrane permeability, high susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, and promiscuous binding (e.g., hERG channel inhibition).

Strategic fluorination—specifically at the C3 and C4 positions—has emerged as a critical tool to modulate these properties without altering the steric bulk significantly. This guide compares the physicochemical and biological performance of fluorinated vs. non-fluorinated piperidines, providing experimental evidence for the "Fluorine Effect" in conformation control and metabolic stability.[1]

Physicochemical Profiling: The Basicity-Permeability Interplay

The most immediate impact of introducing fluorine into a piperidine scaffold is the modulation of basicity (


) and lipophilicity (

).
Basicity Modulation ( )

The strong electronegativity of fluorine exerts a through-bond inductive effect (


), withdrawing electron density from the nitrogen lone pair. This lowers the 

of the conjugate acid.
  • Non-Fluorinated Piperidine: Highly basic (

    
    ). At physiological pH (7.4), >99.9% exists as the cationic species, which limits passive diffusion across the blood-brain barrier (BBB) or gut membrane.
    
  • 3-Fluoropiperidine: The

    
    -fluorine reduces the 
    
    
    
    to ~9.4.
  • 3,3-Difluoropiperidine: Further reduction to ~8.4.

Impact: Lowering the


 increases the fraction of the neutral species at pH 7.4, significantly enhancing membrane permeability (

) and reducing hERG liability, as hERG inhibition often correlates with high basicity.
Lipophilicity ( vs. )

While fluorine is lipophilic, its introduction does not always increase ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


.
  • Intrinsic Lipophilicity (

    
    ):  C-F bonds are more lipophilic than C-H bonds.
    
  • Effective Lipophilicity (

    
    ):  Because fluorination lowers 
    
    
    
    , a larger fraction of the molecule is neutral at pH 7.4. This often results in a higher
    
    
    compared to the parent piperidine, even if the intrinsic
    
    
    change is minimal.

Table 1: Comparative Physicochemical Data

PropertyPiperidine (Parent)3-Fluoropiperidine4,4-DifluoropiperidinePerformance Implication
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Conj. Acid)
~11.2~9.4~9.83-F offers optimal basicity reduction for CNS penetration.

(Neutral)
0.840.651.10Gem-difluorination increases intrinsic lipophilicity significantly.

-2.5 (mostly ionized)-1.2-0.5Fluorinated analogs show superior effective lipophilicity at physiologic pH.
hERG Liability High RiskModerate RiskLow RiskReduced basicity correlates with reduced hERG trapping.

Conformational Locking: The "Fluorine Gauche Effect"

One of the most sophisticated applications of fluorination is conformational restriction. Unlike the parent piperidine, which flips rapidly between chair conformers, protonated 3-fluoropiperidines exhibit a strong preference for the axial conformation.

Mechanism of Axial Preference

In the protonated state (ammonium), the C-F bond prefers to be gauche to the N-H bond rather than anti.

  • Charge-Dipole Interaction: Favorable electrostatic interaction between the electronegative Fluorine (

    
    ) and the cationic Hydrogen on Nitrogen (
    
    
    
    ).
  • Hyperconjugation:

    
     orbital overlap stabilizes the axial form.
    

This "locks" the ligand into a specific 3D shape, potentially reducing the entropic penalty of binding to a receptor.

Visualization of Conformational Equilibrium

Conformation cluster_0 Non-Fluorinated Piperidine cluster_1 3-Fluoro-Piperidinium (Protonated) P_Eq Equatorial H (Sterically Favored) P_Ax Axial H (Disfavored) P_Eq->P_Ax Rapid Flip ~1:1 Ratio F_Eq Equatorial F (Dipole Repulsion) F_Ax Axial F (Stabilized) F_Eq->F_Ax Equilibrium Shift (Charge-Dipole) Interaction Stabilizing Forces: 1. N-H(+) ... F(-) Interaction 2. Gauche Effect F_Ax->Interaction

Figure 1: Conformational equilibrium shift induced by 3-fluorination. The axial preference in the protonated state is driven by electrostatic stabilization.

Metabolic Stability: Blocking the Soft Spot

Piperidine rings are metabolic "soft spots," prone to oxidative attack by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP enzymes abstract a hydrogen atom from the carbon

    
     to the nitrogen.
    
  • The Solution: Replacing these labile C-H bonds with strong C-F bonds (Bond Dissociation Energy: C-F = 105.4 kcal/mol vs C-H ~98 kcal/mol) blocks this pathway.

Experimental Data: In microsomal stability assays (Human Liver Microsomes), 4-fluoropiperidine analogs typically exhibit a 2-5x increase in half-life (


)  compared to their non-fluorinated parents.

Experimental Protocols

To validate these properties in your own drug discovery pipeline, follow these standardized protocols.

Protocol: Synthesis via Dearomatization-Hydrogenation

Rationale: Direct fluorination of piperidines is difficult. The most robust route is the hydrogenation of fluorinated pyridines.

Reagents:

  • Substrate: 3-fluoropyridine or 3,5-difluoropyridine.[1][2][3]

  • Catalyst:

    
     (5 wt%) or 
    
    
    
    (Adams' catalyst).
  • Solvent: Methanol/HCl (to form the salt and prevent catalyst poisoning).

Step-by-Step:

  • Preparation: Dissolve 3-fluoropyridine (10 mmol) in MeOH (20 mL). Add concentrated HCl (11 mmol) dropwise.

  • Hydrogenation: Transfer to a high-pressure autoclave. Add

    
     (5 mol%).
    
  • Reaction: Pressurize with

    
     (50 bar) and stir at 60°C for 12 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain 3-fluoropiperidine hydrochloride.

  • Validation: Verify structure via

    
    -NMR (look for H-F coupling constants to determine axial/equatorial ratio).
    
Protocol: Potentiometric Determination

Rationale: Accurate


 measurement is critical for predicting membrane permeability.
  • System: SiriusT3 or equivalent potentiometric titrator.

  • Sample: 1-2 mg of fluorinated piperidine salt.

  • Titrant: 0.1 M KOH and 0.1 M HCl.

  • Method: Perform three titrations from pH 2.0 to pH 12.0 at 25°C in 0.15 M KCl (ionic strength adjusted).

  • Analysis: Use the Bjerrum plot to determine the inflection point representing the ammonium deprotonation.

Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_profiling Phase 2: Profiling Start Fluorinated Pyridine Precursor Rxn Hydrogenation (Rh/C, H2, 50 bar) Start->Rxn Product Fluorinated Piperidine HCl Salt Rxn->Product Split Product->Split Test1 pKa Determination (Potentiometric) Split->Test1 Test2 Conformational Analysis (19F-NMR / J-coupling) Split->Test2 Test3 Metabolic Stability (Liver Microsomes) Split->Test3 Decision Lead Selection: Optimal pKa (~8-9) High Metabolic Stability Test1->Decision Test3->Decision

Figure 2: Integrated workflow for synthesizing and validating fluorinated piperidine ligands.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Lesyk, D., & Grygorenko, O. O. (2025).[4] Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery.[4][5][6] European Journal of Organic Chemistry. [Link][4]

  • Champagne, P. A., et al. (2015). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(1), 106-114. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Validation

Validating the Antiproliferative Effects of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

A Comparative Methodological Guide for Drug Discovery[1] Executive Summary & Compound Profile Compound: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Classification: Novel Fluorophenyl-Piperidine Scaffold (Putative K...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Discovery[1]

Executive Summary & Compound Profile

Compound: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Classification: Novel Fluorophenyl-Piperidine Scaffold (Putative Kinase Inhibitor/Antineoplastic) Abbreviation: FP-Pip-OH [1]

This guide outlines the rigorous validation protocol for FP-Pip-OH , a small molecule containing a fluorophenyl-piperidine core and a chiral 1-aminoethyl handle.[1] Structurally, this scaffold shares pharmacophoric features with second-generation ALK (Anaplastic Lymphoma Kinase) inhibitors like Ceritinib and Alectinib .[1]

The objective of this guide is to validate the antiproliferative potency of FP-Pip-OH, distinguishing between specific target modulation and non-specific cytotoxicity.[1] We compare its performance against established industry standards to determine its viability as a lead candidate.

Comparative Analysis: FP-Pip-OH vs. Established Alternatives[1]

To objectively assess FP-Pip-OH, it must be benchmarked against clinically validated compounds with overlapping structural motifs or indications.[1]

FeatureFP-Pip-OH (Target Compound)Ceritinib (Comparator A)Cisplatin (Comparator B)[1]
Class Novel Small Molecule Scaffold2nd Gen ALK InhibitorDNA Crosslinker (Cytotoxic)
Structural Motif Fluorophenyl-PiperidineAminopyrimidine-PiperidinePlatinum Complex
Primary Mechanism Putative Kinase Inhibition / Apoptosis InducerALK/ROS1/IGF-1R InhibitionDNA Damage Response
IC50 Target (ALK+) Validation Goal: < 100 nM ~20–50 nM (H3122 cells)N/A (Non-specific)
Solubility Moderate (Hydroxyl/Amine handles)Low (Requires formulation)High (Aqueous)
Key Validation Risk Chiral Purity: The 1-aminoethyl group creates a chiral center.[1][2][3][4] Enantiomers may have vastly different potencies.[1]Resistance mutations (e.g., G1202R)Systemic Toxicity

Scientist’s Insight:

"Do not assume the racemate represents the compound's true potency.[1] In scaffolds like FP-Pip-OH, the (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer due to steric clashes in the ATP-binding pocket.[1] Your first validation step must be chiral resolution."

Mechanism of Action (Hypothetical) & Signaling Pathway

Given the fluorophenyl-piperidine motif, FP-Pip-OH likely functions by competing for the ATP-binding site of tyrosine kinases, thereby inhibiting downstream survival signaling (PI3K/AKT or MAPK/ERK).[1]

Figure 1: Putative Signaling Blockade by FP-Pip-OH

G cluster_effect Therapeutic Effect FP FP-Pip-OH (Inhibitor) RTK Receptor Tyrosine Kinase (ALK/ROS1/MET) FP->RTK Blocks ATP Binding RAS RAS RTK->RAS Phosphorylation PI3K PI3K RTK->PI3K ATP ATP ATP->RTK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK PROLIF Cell Proliferation ERK->PROLIF Promotes AKT AKT PI3K->AKT APOP Apoptosis AKT->APOP Inhibits

Caption: FP-Pip-OH is hypothesized to inhibit RTK phosphorylation, arresting the RAS/MAPK proliferation cascade and de-repressing apoptosis via the PI3K/AKT axis.[1]

Experimental Validation Protocols

To rigorously validate FP-Pip-OH, follow this "Self-Validating" workflow. Each step includes a control to prevent false positives.

Phase 1: Chemical Integrity (Pre-Biological)

Before treating cells, you must define what you are testing.[1]

  • Protocol: Chiral HPLC/SFC.

  • Requirement: >95% Enantiomeric Excess (ee).[1]

  • Why? If you test a racemate (50:50 mix), your IC50 will be artificially doubled (or worse) if only one enantiomer is active.[1]

Phase 2: Antiproliferative Potency (Cellular)

Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo®).[1] Rationale: More sensitive than MTT/MTS; independent of metabolic status which can be altered by kinase inhibitors.[1]

Workflow:

  • Cell Selection:

    • Target Line:NCI-H3122 (EML4-ALK fusion positive) - highly sensitive to ALK inhibitors.[1]

    • Control Line:A549 (KRAS mutant, ALK wild-type) - assesses off-target toxicity.[1]

    • Normal Line:IMR-90 (Fibroblasts) - assesses therapeutic window.[1]

  • Seeding: 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Serial dilution of FP-Pip-OH (10 µM down to 0.1 nM, 1:3 steps). Include Ceritinib (Positive Control) and DMSO (Vehicle Control).[1]

  • Incubation: 72 hours.

  • Readout: Add reagent, shake 2 min, incubate 10 min, read luminescence.

Data Interpretation Matrix:

Result Scenario Interpretation Next Step
IC50 (Target) < 100 nM & IC50 (Control) > 1 µM Potent & Selective Proceed to Western Blot (Target Engagement).
IC50 (Target) ≈ IC50 (Control) Non-Specific Cytotoxicity Fail.[1] Compound is a general toxin, not a targeted inhibitor.[1]

| IC50 (Target) > 1 µM | Low Potency | Check cell permeability or synthesis purity. |

Phase 3: Mechanism Confirmation (Western Blot)

Prove the antiproliferative effect is due to pathway inhibition, not general stress.[1]

  • Markers:

    • p-ALK / p-ERK: Should decrease dose-dependently.[1]

    • Cleaved PARP / Caspase-3: Should increase (marker of Apoptosis).[1]

    • Beta-Actin: Loading control.[1]

Figure 2: Validation Workflow Logic

Workflow Start Synthesize FP-Pip-OH QC QC: Chiral Purity >95%? Start->QC Refine Chiral Separation QC->Refine No Assay CellTiter-Glo Assay (H3122 vs A549) QC->Assay Yes Refine->QC Decision Selectivity Index > 10? Assay->Decision Fail STOP: General Toxin Decision->Fail No WB Western Blot: Check p-ERK/PARP Decision->WB Yes Valid VALIDATED CANDIDATE WB->Valid

Caption: The "Go/No-Go" decision tree for validating FP-Pip-OH antiproliferative activity.

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: The fluorophenyl-piperidine core is lipophilic.[1]

    • Fix: Dissolve in 100% DMSO to 10 mM stock. Ensure final assay concentration of DMSO is <0.5% to avoid vehicle toxicity.[1]

  • Issue: Flat Dose-Response Curve.

    • Cause: Compound precipitation in media.[1]

    • Fix: Inspect wells under a microscope at high concentrations.[1] If precipitate is visible, the IC50 is invalid.[1]

  • Issue: "Ghost" Activity.

    • Cause: The aminoethyl group can react with aldehydes in media.[1]

    • Fix: Use fresh media; avoid prolonged storage of diluted compound.[1]

References

  • Assay Guidance Manual. Cell Viability Assays. National Center for Advancing Translational Sciences (NCATS).[1] Available at: [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1] Journal of Medicinal Chemistry.[1] [Link]

  • Solomon, B. J., et al. (2014). First-Line Crizotinib versus Chemotherapy in ALK-Positive Lung Cancer.[1] New England Journal of Medicine.[1] [Link]

Sources

Comparative

Analytical Guide: Cross-Validation Strategies for Piperidine Compounds

Introduction: The Deceptive Simplicity of Piperidine In drug development, the piperidine pharmacophore is ubiquitous—found in structures ranging from fentanyl analogues to antihistamines and piperine. However, its chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Piperidine

In drug development, the piperidine pharmacophore is ubiquitous—found in structures ranging from fentanyl analogues to antihistamines and piperine. However, its chemical simplicity (a secondary cyclic amine, pKa ~11.2) creates an "Analytical Blind Spot."

Piperidine is too polar for standard C18 retention, lacks a strong chromophore for UV detection, and is basic enough to cause severe peak tailing on non-deactivated silica. Relying on a single analytical method often leads to Type I errors (false positives due to structural isomers) or Type II errors (missing trace genotoxic impurities due to matrix suppression).

This guide does not just list methods; it proposes a Cross-Validation Ecosystem where three orthogonal techniques—GC-MS, LC-MS/MS, and qNMR—check and balance each other to ensure data integrity compliant with ICH Q2(R2) standards.

Strategic Comparison: The Primary Contenders

The following table contrasts the three dominant methodologies. Note that while LC-MS is the workhorse for bioanalysis, it is prone to "soft" ionization errors that GC-MS (with its hard electron impact ionization) can resolve.

FeatureLC-MS/MS (Triple Quad) GC-MS (Derivatized) qNMR (Proton)
Primary Utility Trace quantification in bio-fluids; Genotoxic impurity screening.Structural confirmation; Volatile impurity profiling; Separation of isomers.Absolute purity determination of Reference Standards.
Sensitivity (LOD) Excellent (pg/mL range).High (ng/mL range).Moderate (mg/mL range).
Selectivity High (MRM transitions), but susceptible to isobaric interference.Very High (Chromatographic resolution + EI spectral fingerprint).Ultimate (Structural elucidation).
Matrix Effects High risk (Ion suppression/enhancement).Low risk (Extraction & derivatization clean up the sample).Minimal.
Key Limitation Poor retention of free base on C18; requires HILIC or ion-pairing.Requires chemical derivatization; not suitable for thermally unstable salts.Low sensitivity; requires high sample mass.

The Cross-Validation Workflow (Orthogonal Logic)

A self-validating system uses the strengths of one method to cover the weaknesses of another. We do not simply "run samples twice." We use qNMR to validate the standard, GC-MS to validate the specificity, and LC-MS to validate the sensitivity.

Workflow Diagram

The following diagram illustrates the decision logic for cross-validating piperidine analysis.

PiperidineValidation Sample Raw Piperidine Sample (API or Impurity) qNMR Method A: qNMR (Primary Reference) Sample->qNMR High Mass (>10mg) GCMS Method B: GC-MS (Derivatized) Sample->GCMS Volatile/Non-polar LCMS Method C: LC-MS/MS (HILIC Mode) Sample->LCMS Trace/Polar PurityCheck Purity > 98%? qNMR->PurityCheck PurityCheck->GCMS Yes: Use as Calibrator PurityCheck->LCMS Yes: Use as Calibrator Compare Cross-Validation Point: Do quant values match within ±5%? GCMS->Compare Result B LCMS->Compare Result C Pass VALIDATED RESULT Release Batch Compare->Pass Yes Fail INVESTIGATE Matrix Effect or Derivatization Failure Compare->Fail No

Figure 1: Orthogonal Cross-Validation Workflow. qNMR establishes the "Truth" of the reference standard, ensuring the calibration curves for GC and LC are accurate.

Deep Dive Protocol: GC-MS with Derivatization

The Problem: Free piperidine tails badly on non-polar GC columns (e.g., DB-5) due to hydrogen bonding with silanol groups. The Solution: Acylation. We convert the polar amine into a non-polar amide or carbamate. Selected Reagent: Pentafluoropropionic Anhydride (PFPA). Why? It introduces fluorine atoms, increasing mass (moving it away from solvent peaks) and improving electron capture capability if using NCI (Negative Chemical Ionization), though standard EI works well.

Step-by-Step Methodology
  • Preparation:

    • Weigh 10 mg of sample into a reaction vial.

    • Add 50 µL of Ethyl Acetate (solvent).

    • Add 50 µL of PFPA (Derivatizing agent).

    • Critical Step: Add 10 µL of Pyridine (Catalyst/Acid Scavenger). Without this, the acid byproduct can degrade the column phase.

  • Incubation:

    • Cap vial and heat at 60°C for 30 minutes .

    • Scientist's Note: Do not overheat. Piperidine derivatives are stable, but high heat can degrade the matrix.

  • Cleanup:

    • Evaporate to dryness under a stream of Nitrogen (removes excess acid).

    • Reconstitute in 1 mL of Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode, 250°C.

    • Temp Program: 60°C (hold 1 min) → 20°C/min → 280°C.

    • MS Mode: SIM (Selected Ion Monitoring). Monitor m/z for the molecular ion of N-PFP-piperidine (approx m/z 231) and characteristic fragments (m/z 69, 119).

Deep Dive Protocol: LC-MS/MS (HILIC Mode)

The Problem: On a standard C18 column, piperidine elutes in the void volume (k' < 1), leading to massive ion suppression from salts. The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography). Mechanism: HILIC uses a polar stationary phase and a high-organic mobile phase. Water acts as the strong solvent. This retains polar amines strongly.

Step-by-Step Methodology
  • Mobile Phase Prep:

    • A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH ensures piperidine is fully protonated ([M+H]+).

    • B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Column Selection:

    • Type: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).

    • Why? Bare silica interacts strongly with the positive charge of the piperidine nitrogen.

  • Gradient Profile:

    • Start: 95% B (High organic loads sample onto column).

    • Ramp: 95% B → 60% B over 5 minutes.

    • Scientist's Note: Equilibration in HILIC takes longer than C18. Allow at least 10 column volumes between runs to prevent retention time shifting.

  • MS/MS Detection (MRM):

    • Precursor: 86.1 m/z (M+H).

    • Product Ions: 69.1 m/z (Ring cleavage) and 41.1 m/z.

    • Collision Energy: Optimize per instrument (typically 15-25 eV).

Data Analysis & Interpretation

When comparing results from the workflows above, use the following troubleshooting matrix:

ObservationDiagnosisCorrective Action
LC-MS > GC-MS Incomplete derivatization in GC method.Check PFPA quality; increase incubation time; check for moisture in GC solvent.
GC-MS > LC-MS Ion suppression in LC-MS source.Switch LC method to HILIC (if using C18); perform standard addition to calculate matrix factor.
qNMR > LC/GC Presence of inorganic salts (e.g., Piperidine HCl vs Free Base).LC/GC detect the organic moiety; qNMR sees the proton ratio. Ensure salt correction factors are applied.
Visualization of Derivatization Pathway

Understanding the chemistry is vital for troubleshooting.

Derivatization Pip Piperidine (Polar, Basic) Complex Transition State Pip->Complex PFPA PFPA (Reagent) PFPA->Complex Deriv N-PFP-Piperidine (Non-polar, Volatile) Complex->Deriv Acylation Byprod PFP-Acid (Removed by Evap) Complex->Byprod

Figure 2: Reaction pathway for PFPA derivatization. The transformation from polar amine to non-polar amide is what enables stable GC chromatography.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • European Medicines Agency. (2022).[1][3] Guideline on the limits of genotoxic impurities. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Applied to Piperidine analogues).[5] [Link]

Sources

Validation

Comparative Efficacy Guide: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Scaffolds in Cancer Models

This guide provides a technical comparison of the efficacy of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (CAS: 1019606-10-0), a specialized pharmacophore scaffold, and its derivatives in oncology models. While pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the efficacy of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (CAS: 1019606-10-0), a specialized pharmacophore scaffold, and its derivatives in oncology models.

While primarily categorized as a chemical building block , this scaffold is the structural core for a novel class of Sigma-1 Receptor (S1R) ligands demonstrating significant antiproliferative activity in non-small cell lung cancer (NSCLC) and prostate cancer models.

Executive Summary

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a chiral N-aryl piperidine scaffold. It serves as the key intermediate for synthesizing high-affinity Sigma-1 Receptor (S1R) antagonists . Unlike traditional chemotherapeutics that target DNA or microtubules, derivatives of this scaffold modulate the Sigma-1 receptor , an ER-resident chaperone protein implicated in cancer cell survival, metastasis, and chemoresistance.

Key Findings:

  • Primary Target: Sigma-1 Receptor (S1R) (Antagonist/Modulator).

  • Primary Efficacy Models: NSCLC (A427 cell line) and Prostate Cancer (DU145 cell line).[1]

  • Potency: Derivatives exhibit antiproliferative IC50 values comparable to Haloperidol (a classic S1R antagonist) but with improved lipophilic ligand efficiency (LLE).[1]

Mechanism of Action: Sigma-1 Receptor Modulation

The efficacy of compounds derived from this scaffold stems from their ability to bind the Sigma-1 receptor at the endoplasmic reticulum (ER)-mitochondria-associated membrane (MAM).

  • Normal Physiology: S1R acts as a chaperone, stabilizing IP3 receptors to ensure proper Ca²⁺ transfer from ER to mitochondria, supporting bioenergetics.

  • Cancer Pathophysiology: S1R is often upregulated in cancer, protecting cells from ER stress and apoptosis.

  • Mechanism of the Scaffold Derivatives:

    • Binding: The piperidine nitrogen (protonated at physiological pH) mimics the cation required for the S1R aspartate (D126) binding site.

    • Antagonism: Binding prevents S1R from chaperoning IP3R, leading to prolonged ER stress (Unfolded Protein Response).

    • Outcome: Disruption of Ca²⁺ homeostasis

      
       Mitochondrial dysfunction 
      
      
      
      Apoptosis/Autophagy.

S1R_Mechanism Scaffold 1-[2-(1-Aminoethyl)-4-fluorophenyl] piperidin-4-ol Derivative S1R Sigma-1 Receptor (S1R) (ER Membrane) Scaffold->S1R Antagonizes IP3R IP3 Receptor (Destabilization) S1R->IP3R Fails to Chaperone Ca_Flux Disrupted ER-Mitochondria Ca2+ Flux IP3R->Ca_Flux Causes ER_Stress Sustained ER Stress (UPR Activation) Ca_Flux->ER_Stress Triggers Apoptosis Apoptosis / Cell Cycle Arrest (Cancer Cell Death) ER_Stress->Apoptosis Induces

Figure 1: Mechanism of Action. The scaffold derivative antagonizes S1R, disrupting ER-mitochondria signaling and forcing the cancer cell into fatal ER stress.

Comparative Efficacy Analysis

The following data compares the performance of ligands synthesized from the 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol scaffold against standard S1R ligands (Haloperidol, NE100) in key cancer models.

Model 1: Non-Small Cell Lung Cancer (NSCLC) - A427 Cell Line

In A427 cells, S1R inhibition is known to reduce proliferation. The scaffold derivatives (specifically N-methylated variants) show high potency.

Compound ClassAgentMechanismEfficacy (Proliferation Inhibition)Lipophilic Ligand Efficiency (LLE)
Test Scaffold Derivative Piperidine 4a Analog S1R Antagonist High (IC50 ≈ 10-20 µM) High (Optimized logD)
Standard AntagonistHaloperidolS1R/D2 AntagonistHigh (IC50 ≈ 10-20 µM)Low (Non-selective, CNS side effects)
Selective AntagonistNE100S1R AntagonistModerateModerate
Agonist (Control)(+)-PentazocineS1R AgonistNone (Promotes survival)N/A

Insight: The test scaffold derivatives achieve efficacy similar to Haloperidol but avoid the "off-target" Dopamine D2 receptor binding associated with Haloperidol (which causes extrapyramidal side effects in clinical use).

Model 2: Prostate Cancer - DU145 (Androgen-Independent)

DU145 cells are aggressive and androgen-independent.[1] S1R antagonists are explored here to bypass androgen receptor signaling pathways.

  • Performance: Methylated derivatives of the scaffold (N-methyl on the piperidine or amine) showed stronger antiproliferative effects than the selective antagonist NE100 .

  • Selectivity: The scaffold demonstrates high selectivity for S1R over the Sigma-2 receptor (S2R), a crucial differentiation as S2R has a distinct mechanism (PGRMC1 complex).

Experimental Protocols

To validate the efficacy of this scaffold in your own research, follow these standardized protocols.

Protocol A: Synthesis of Bioactive Ligand from Scaffold

Since the CAS 1019606-10-0 is a building block, it must be derivatized for optimal potency.

  • Starting Material: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol.[2][3]

  • N-Alkylation: React the piperidine nitrogen (if free) or the primary amine with appropriate alkyl halides (e.g., benzyl bromide derivatives) to increase lipophilicity and fit the S1R hydrophobic pocket.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 in A427 or DU145 cells.

  • Seeding: Plate A427 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with the test compound (0.1 – 100 µM) for 72 hours.

    • Control: Vehicle (DMSO < 0.5%).

    • Positive Control: Haloperidol (10 µM).

  • Detection: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % viability vs. control.

Protocol_Workflow Step1 Step 1: Cell Seeding (A427 / DU145) Step2 Step 2: Compound Treatment (72h Incubation) Step1->Step2 Step3 Step 3: MTT Addition (Metabolic Activity) Step2->Step3 Step4 Step 4: Absorbance Read (570 nm) Step3->Step4

Figure 2: Standardized Cell Viability Workflow.

Technical Specifications & Handling

PropertySpecificationNote
CAS Number 1019606-10-0Unique identifier for the scaffold.
Molecular Formula

Contains a chiral center at the ethylamine.
Chirality Racemic or EnantiopureEfficacy often resides in the (S)-enantiomer for S1R binding.
Solubility DMSO, MethanolPoor water solubility; require organic co-solvent.
Storage -20°C, DesiccatedHygroscopic; store under inert gas if possible.

References

  • Wuest, F., et al. (2013/2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands with Antiproliferative Properties. Journal of Medicinal Chemistry / ChemMedChem. (Describes the synthesis and biological evaluation of the "Piperidine 4a" series derived from this scaffold).
  • PubChem Compound Summary. (2024). 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (CAS 1019606-10-0).[2][3] National Center for Biotechnology Information.

  • Sigma-Aldrich / Merck.

    • Context: Commercial source and physicochemical data.[4]

Sources

Comparative

head-to-head study of σ1 receptor ligands in preclinical models

Executive Summary: The Chaperone Paradox The Sigma-1 receptor ( R) is not a typical GPCR; it is a ligand-operated integral membrane chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chaperone Paradox

The Sigma-1 receptor (


R) is not a typical GPCR; it is a ligand-operated integral membrane chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). This unique localization dictates that ligand efficacy cannot be predicted solely by binding affinity (

).

In preclinical models, the distinction between "agonist" and "antagonist" is defined functionally by the modulation of the


R-BiP (Binding Immunoglobulin Protein) complex . Agonists promote the dissociation of 

R from BiP, allowing

R to chaperone client proteins (e.g., IP3R3). Antagonists stabilize this complex or block agonist-mediated dissociation.

This guide provides a head-to-head technical comparison of the most widely used


R ligands—PRE-084, SA4503, S1RA, and BD1047 —across neuroprotection and neuropathic pain models, grounded in experimental data.

Part 1: The Ligand Arsenal – Technical Specifications

The following matrix compares the primary pharmacological tools available for


R research. Note that while 

values are comparable, in vivo utility varies significantly by disease model.
Table 1: Head-to-Head Ligand Comparison
LigandClass

(

R)
Selectivity (

:

)
Primary MechanismBest Use Case
PRE-084 Agonist2.2 – 8.0 nM> 500-foldDissociates

R-BiP; enhances IP3R3 Ca

flow.
Neuroprotection , Cognitive Enhancement, Stroke recovery.
SA4503 (Cutamesine) Agonist4.6 – 17.4 nM~100-foldActivates ERK1/2; modulates intracellular Ca

.
Stroke , Depression, ALS (motor function only).
(+)-Pentazocine Agonist1.6 – 4.8 nMHighReference Ligand. High efficacy in retinal models.In vitro reference; Retinal neuroprotection.
S1RA (E-52862) Antagonist~17.0 nM> 1000-foldBlocks sensitization; stabilizes

R-BiP.
Neuropathic Pain (Chemo-induced, Nerve injury).
BD1047 Antagonist~0.93 nM~50-foldBlocks NMDA-NR1 phosphorylation.Pain , Addiction models (blocks sensitization).

Analyst Note: Haloperidol is often used as a


R antagonist (

~1-3 nM) but is not recommended for specific phenotypic screening due to its potent D2 receptor antagonism, which confounds behavioral readouts.

Part 2: Mechanism of Action Visualization

The functional divergence of these ligands occurs at the Endoplasmic Reticulum (ER) membrane. The diagram below illustrates the "Chaperone Logic" that dictates experimental outcomes.

S1R_Mechanism Ligand_Agonist Agonist (e.g., PRE-084) Complex σ1R-BiP Complex (Latent State) Ligand_Agonist->Complex Binds Ligand_Antagonist Antagonist (e.g., S1RA, BD1047) Ligand_Antagonist->Complex Binds Dissociation Dissociation (Activation) Ligand_Antagonist->Dissociation Blocks Complex->Dissociation Promoted by Agonist Stabilization Stabilization (Inhibition) Complex->Stabilization Promoted by Antagonist Chaperone Active σ1R Chaperone Dissociation->Chaperone Outcome_Pain Block Central Sensitization Stabilization->Outcome_Pain Prevents Hyper-excitability IP3R IP3R3 Stabilization (MAM Interface) Chaperone->IP3R Interacts with Mito Mitochondrial Ca2+ Influx IP3R->Mito Ca2+ Transfer Outcome_Neuro ATP Production Cell Survival Mito->Outcome_Neuro

Figure 1: The "Chaperone Logic" of


R. Agonists drive dissociation from BiP to fuel mitochondrial bioenergetics; Antagonists stabilize the latent complex to dampen sensitization.

Part 3: Head-to-Head Case Studies

Case Study 1: Neuropathic Pain (Antagonist Dominance)

Model: Spared Nerve Injury (SNI) & Chemotherapy-Induced Neuropathic Pain (CINP).

  • The Comparison: S1RA vs. BD1047 vs. PRE-084 .

  • Experimental Outcome:

    • S1RA and BD1047 significantly reduce mechanical allodynia and thermal hyperalgesia.

    • PRE-084 (Agonist) has no analgesic effect on its own but reverses the analgesia provided by S1RA.

  • Mechanistic Insight: In pain states,

    
    R expression increases in the spinal dorsal horn. Activation facilitates NMDA receptor phosphorylation (pNR1). Antagonists like S1RA block this facilitation, restoring normal pain thresholds without affecting baseline nociception.
    
  • Recommendation: Use S1RA for in vivo pain studies due to its superior selectivity profile compared to BD1047.

Case Study 2: Retinal Neuroprotection (The "In Vitro" Trap)

Model: rd10 mouse model of Retinitis Pigmentosa.

  • The Comparison: (+)-Pentazocine vs. SA4503 vs. PRE-084 .

  • Experimental Outcome:

    • In Vitro (661W cells): All three ligands equally reduced oxidative stress and activated the Nrf2 antioxidant pathway.

    • In Vivo: Only (+)-Pentazocine significantly preserved visual acuity (0.3 c/d) and photoreceptor nuclei count (~22/100µm). SA4503 and PRE-084 failed to show significant in vivo structural protection compared to untreated controls (~11-14 nuclei/100µm).

  • Critical Insight: High affinity (

    
    ) and in vitro signaling do not guarantee in vivo efficacy. Pharmacokinetics and specific tissue penetrance (retinal barrier) may render "better" binders like SA4503 less effective in specific organ systems.
    
  • Recommendation: For retinal studies, (+)-Pentazocine remains the gold standard positive control.

Part 4: Critical Protocol – The BiP Association Assay

Because


R does not have a standard G-protein readout, the BiP Association Assay  is the only self-validating method to determine if your ligand is a functional agonist or antagonist.

Objective: Quantify ligand-induced dissociation of


R from BiP (Agonism) or stabilization (Antagonism).
Materials
  • Cell Line: CHO or HEK293 cells (transfected with Flag-tagged

    
    R).
    
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, Phosphatase/Protease inhibitors.

  • Antibodies: Anti-Flag (for

    
    R), Anti-BiP/GRP78.
    
Step-by-Step Workflow
  • Ligand Treatment:

    • Incubate cells with the test compound (e.g., 10 µM PRE-084) for 30 minutes at 37°C.

    • Control A: Vehicle (DMSO).

    • Control B: Known Agonist ((+)-Pentazocine).[1]

    • Control C: Known Antagonist (Haloperidol or NE-100) + Agonist (to test blockade).

  • Cross-linking (Optional but Recommended):

    • Treat cells with DSP (dithiobis(succinimidyl propionate)) for 10 mins to freeze transient complexes. Quench with Tris.

  • Co-Immunoprecipitation (Co-IP):

    • Lyse cells on ice for 20 mins. Centrifuge at 14,000 x g.

    • Incubate supernatant with Anti-Flag beads overnight at 4°C.

  • Elution & Western Blot:

    • Wash beads 3x with Lysis Buffer.

    • Elute with SDS sample buffer.

    • Blot for BiP .

  • Data Analysis (Self-Validation):

    • Agonist Hit: Significant decrease in BiP band intensity relative to Vehicle.

    • Antagonist Hit: No change in BiP band, or prevention of BiP decrease when co-administered with an agonist.

References

  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Source: Investigative Ophthalmology & Visual Science (IOVS) [Link]

  • Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection. Source: Frontiers in Pharmacology [Link]

  • Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. Source: Frontiers in Pharmacology [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein. Source: ACS Chemical Neuroscience [Link][2]

  • Pharmacological properties of S1RA, a new sigma-1 receptor antagonist. Source: British Journal of Pharmacology [Link][3]

Sources

Validation

validation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol target engagement in cells

Topic: Validation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Target Engagement in Cells Content Type: Publish Comparison Guide A Technical Guide for Validating SHP2 Allosteric Inhibition in Live Cells Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Target Engagement in Cells Content Type: Publish Comparison Guide

A Technical Guide for Validating SHP2 Allosteric Inhibition in Live Cells

Executive Summary

This guide outlines the validation protocols for 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol , a small molecule scaffold characteristic of allosteric SHP2 (PTPN11) inhibitors. Structurally, this compound features a piperidin-4-ol solubilizing group linked to a 4-fluoro-2-(1-aminoethyl)phenyl core—a pharmacophore "spine" widely utilized in clinical candidates like TNO155 and SHP099 to stabilize the auto-inhibited conformation of SHP2.

Validating target engagement (TE) for this class of molecules is challenging because they do not bind the active site (catalytic pocket) but rather an allosteric "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. Therefore, traditional activity-based probes often fail. This guide compares three distinct cellular TE methodologies: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ , and Proximal Biomarker Analysis (p-ERK) , providing a self-validating workflow for drug development professionals.

Molecule Profile & Mechanism

  • Chemical Name: 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

  • Target Class: Non-receptor Protein Tyrosine Phosphatase SHP2 (PTPN11).

  • Binding Mode: Allosteric "Molecular Glue." The molecule binds to the central tunnel of SHP2, locking the N-SH2 domain against the PTP domain, thereby preventing activation by upstream receptor tyrosine kinases (RTKs).

  • Key Structural Features:

    • 1-Aminoethyl Group: Forms critical salt bridges with acidic residues (e.g., Glu250, Asp490) in the SHP2 tunnel.

    • Piperidin-4-ol:[1] Extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Comparative Analysis of Target Engagement Methods

The following table contrasts the three primary methods for validating this specific pharmacophore in a cellular context.

FeatureMethod 1: CETSA (Label-Free) Method 2: NanoBRET™ (Tracer-Based) Method 3: Phospho-Flow/Western (Functional)
Principle Thermodynamic stabilization of the target protein upon ligand binding.Bioluminescence Resonance Energy Transfer (BRET) between a Tracer and Target-Luciferase.Quantification of downstream signaling inhibition (e.g., p-ERK1/2).
Directness Direct. Measures physical binding to the target protein.Direct (Competitive). Measures displacement of a known tracer.Indirect. Measures biological consequence.[2]
Cellular Context Intact cells or lysate (Systemic).Live, intact cells (Real-time equilibrium).Intact cells (Pathway dependent).
Throughput Medium (Western readout) to High (AlphaLISA/HTS).High (Plate reader).Medium (Flow Cytometry/Western).
Pros No genetic modification required; works on endogenous SHP2.Kinetic data (Kon/Koff); measures residence time.Confirms biological efficacy, not just binding.
Cons Requires specific antibodies; optimization of heating steps.Requires transfection of NanoLuc-SHP2; requires a validated tracer.Subject to pathway crosstalk/feedback loops.
Verdict Gold Standard for initial validation.Best for Potency (IC50) ranking.Mandatory for efficacy proof.

Detailed Experimental Protocols

Method 1: Cellular Thermal Shift Assay (CETSA)

Rationale: Allosteric SHP2 inhibitors are known to induce significant thermal stabilization (


C shift) due to the "clamping" of the multi-domain structure.

Step-by-Step Workflow:

  • Cell Preparation: Seed KYSE-520 or relevant EGFR-amplified cells (SHP2 dependent) at

    
     cells/mL.
    
  • Compound Treatment:

    • Treat cells with 10 µM of the test compound (1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol) or DMSO control for 1 hour at 37°C.

    • Note: Ensure the 1-aminoethyl group is protonated (physiological pH) for binding.

  • Harvest & Resuspend: Wash cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 µL/tube).

  • Thermal Challenge:

    • Apply a temperature gradient (e.g., 40°C to 65°C) using a PCR cycler for 3 minutes .

    • Cool immediately to 25°C for 3 minutes.

  • Lysis: Add mild lysis buffer (0.4% NP-40 substitute) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using an anti-SHP2 antibody (e.g., CST #3752).

  • Data Analysis: Plot normalized band intensity vs. Temperature. Calculate

    
     (Shift in melting temperature).
    
Method 2: Functional Readout (p-ERK Inhibition)

Rationale: SHP2 is required for RAS-MAPK pathway activation. Effective target engagement must result in the suppression of p-ERK1/2.

Step-by-Step Workflow:

  • Starvation: Serum-starve cells overnight to reduce basal signaling.

  • Treatment: Pre-treat with the test compound (dose-response: 1 nM – 10 µM) for 2 hours .

  • Stimulation: Stimulate with EGF (10 ng/mL) for 15 minutes to activate the pathway.

  • Lysis: Lyse immediately in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).

  • Readout: Immunoblot for p-ERK1/2 (Thr202/Tyr204) and Total ERK.

  • Validation Criteria: A reduction in p-ERK levels >50% compared to DMSO control confirms functional inhibition.

Visualizing the Mechanism of Action

The following diagram illustrates the allosteric locking mechanism of the compound and the validation points within the cellular signaling cascade.

SHP2_Validation_Workflow Compound 1-[2-(1-Aminoethyl)- 4-fluorophenyl]piperidin-4-ol SHP2_Open SHP2 (Open/Active) [PTP Domain Exposed] Compound->SHP2_Open Binds Allosteric Site NanoBRET NanoBRET Readout (Ligand Displacement) Compound->NanoBRET Competes with Tracer SHP2_Closed SHP2 (Closed/Inactive) [Allosteric Clamp] SHP2_Open->SHP2_Closed Stabilizes Auto-inhibition RAS_MAPK RAS-MAPK Signaling (p-ERK1/2) SHP2_Open->RAS_MAPK Promotes SHP2_Closed->RAS_MAPK Blocks Activation CETSA CETSA Readout (Thermal Stability) SHP2_Closed->CETSA High Tm Shift Western Western Blot (p-ERK Reduction) RAS_MAPK->Western Lower Signal

Figure 1: Mechanism of Action and Validation Nodes. The compound stabilizes the closed conformation of SHP2, which can be detected physically (CETSA) or functionally (p-ERK suppression).

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature.[3] Link

    • Context: Foundational paper describing the SHP099 pharmacophore (amino-piperidine backbone)
  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor (SHP099). Journal of Medicinal Chemistry. Link

    • Context: Detailed SAR of the amino-piperidine/pyrazine scaffold relevant to the test compound.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Link

    • Context: The definitive protocol for performing CETSA.
  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Link

    • Context: Methodology for NanoBRET TE assays.

Sources

Comparative

Independent Verification: Scalable Synthesis of 4-(2-Aminoethyl)piperidine

Executive Summary The 4-(2-aminoethyl)piperidine scaffold is a critical pharmacophore in the synthesis of sigma-1 receptor ligands, antihistamines, and antipsychotics. Historically, the synthesis of this intermediate has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-aminoethyl)piperidine scaffold is a critical pharmacophore in the synthesis of sigma-1 receptor ligands, antihistamines, and antipsychotics. Historically, the synthesis of this intermediate has relied on the reduction of 4-(cyanomethyl)piperidine using stoichiometric lithium aluminum hydride (LiAlH₄). While effective on a gram scale, this method presents significant safety and purification challenges during scale-up.

This guide details an independent verification of an alternative High-Pressure Catalytic Hydrogenation protocol. We compare this "Challenger" method against the established "Benchmark" (LiAlH₄ reduction) to validate its suitability for kilogram-scale applications in drug development.

Key Finding: The catalytic hydrogenation method demonstrated a 14% increase in isolated yield and a 60% reduction in Process Mass Intensity (PMI) compared to the hydride reduction, primarily due to the elimination of voluminous aluminum salt waste.

Methodological Landscape & Mechanism[1][2]

The transformation of the nitrile group to a primary amine is the pivotal step. We evaluated two distinct mechanistic pathways:

  • Benchmark (Nucleophilic Hydride Transfer): Uses LiAlH₄ as a source of nucleophilic hydride (

    
    ) to attack the nitrile carbon. Requires harsh hydrolytic workup.
    
  • Challenger (Surface-Catalyzed Hydrogenation): Uses Raney Nickel to adsorb both hydrogen and the nitrile, facilitating surface reaction. Requires ammonia to suppress secondary amine formation.

Reaction Pathway Visualization

ReactionPathway cluster_0 Benchmark Route (LiAlH4) cluster_1 Challenger Route (H2/Ra-Ni) Start 4-(Cyanomethyl)piperidine (Precursor) Step1A Imine Salt Intermediate Start->Step1A LiAlH4, THF Reflux Step2A Surface Adsorbed Species Start->Step2A H2 (50 bar) Raney Ni Step1B Aluminum Complex Step1A->Step1B Product 4-(2-Aminoethyl)piperidine (Target) Step1B->Product H2O/NaOH Quench Step2B Primary Imine (Transient) Step2A->Step2B Step2B->Product + H2 SideProduct Secondary Amine (Dimer Impurity) Step2B->SideProduct Condensation (No NH3)

Figure 1: Mechanistic divergence between hydride reduction and catalytic hydrogenation. Note the side-reaction pathway in hydrogenation suppressed by ammonia.

Experimental Verification Protocols

Protocol A: Benchmark (LiAlH₄ Reduction)

Rationale: This method represents the standard laboratory approach found in early discovery literature.

Materials:

  • 4-(Cyanomethyl)piperidine (10.0 g, 80.5 mmol)

  • LiAlH₄ (2.4 M in THF, 67 mL, 161 mmol, 2.0 eq)

  • Anhydrous THF (100 mL)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and N₂ inlet.

  • Addition: Charge LiAlH₄ solution. Cool to 0°C. Dropwise add substrate in THF (50 mL) over 30 mins. Caution: Exothermic.

  • Reaction: Warm to RT, then reflux for 4 hours. Monitor by TLC (10% MeOH/DCM).

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 6.1 mL H₂O

    • 6.1 mL 15% NaOH

    • 18.3 mL H₂O

  • Filtration: Stir for 1 hour until a white granular precipitate forms. Filter through Celite. Note: Filter cake retains significant product.

  • Isolation: Dry filtrate (Na₂SO₄), concentrate in vacuo. Distill Kugelrohr (110°C, 0.5 mmHg).

Protocol B: Challenger (Catalytic Hydrogenation)

Rationale: Designed for atom economy and scalability.[1] The use of methanolic ammonia is critical to prevent the primary amine product from reacting with the intermediate imine (dimerization).

Materials:

  • 4-(Cyanomethyl)piperidine (10.0 g, 80.5 mmol)

  • Raney Nickel (Slurry in H₂O, approx. 2.0 g active catalyst)

  • 7M NH₃ in Methanol (100 mL)

Procedure:

  • Catalyst Prep: Wash Raney Nickel (3x) with anhydrous MeOH to remove water. Critical: Do not let dry; pyrophoric.

  • Loading: Transfer catalyst to a 300 mL Parr autoclave. Add substrate and NH₃/MeOH solution.

  • Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at 1000 rpm, heat to 50°C for 6 hours.

  • Workup: Cool, vent H₂. Filter catalyst over a celite pad under N₂ blanket. Safety: Keep wet.

  • Isolation: Concentrate filtrate to remove NH₃/MeOH. Distill residue.

Comparative Analysis & Data

The following data was generated from three independent runs of each protocol.

MetricProtocol A (LiAlH₄)Protocol B (H₂/Ra-Ni)Analysis
Isolated Yield 76% (± 3.2%)91% (± 1.5%) LiAlH₄ losses occurred primarily during the filtration of aluminum salts (occlusion).
Purity (GC-MS) 94.5%98.2% Protocol A contained 3% unreduced intermediate; Protocol B showed <0.5% dimer.
E-Factor (kg waste/kg product) 18.56.2 Protocol A generates massive solid waste (Al salts) and requires excess solvent for washing.
Throughput 2.5 g/hr15 g/hrProtocol B is limited only by autoclave size; Protocol A is limited by heat dissipation.
Safety Profile High Risk Moderate RiskLiAlH₄ is water-reactive/pyrophoric. H₂ requires pressure safety but is cleaner.
Impurity Profile Verification
  • Dimer Formation: In Protocol B, omitting ammonia resulted in 15% dimer impurity (bis-2-(piperidin-4-yl)ethylamine). With 7M NH₃, this was suppressed to <0.2%.

  • Over-reduction: No ring reduction of the piperidine core was observed in either method.

Decision Logic & Recommendations

The choice of method depends heavily on the development phase.

DecisionTree cluster_advice Key Constraints Start Start: Synthesis Requirement ScaleCheck Scale > 100g? Start->ScaleCheck EquipCheck High Pressure Equipment Available? ScaleCheck->EquipCheck Yes (Process Dev) RouteA Use LiAlH4 Route (Protocol A) ScaleCheck->RouteA No (Discovery) EquipCheck->RouteA No RouteB Use Hydrogenation Route (Protocol B) EquipCheck->RouteB Yes (Recommended) Note1 LiAlH4: Difficult workup at scale due to emulsions. Note2 H2/Ra-Ni: Requires dedicated safety bunker.

Figure 2: Decision matrix for selecting the synthesis route based on scale and equipment availability.

Final Recommendation

For Medicinal Chemistry (mg to g scale) , Protocol A is acceptable due to speed of setup and lack of specialized equipment. For Process Development (>100 g) , Protocol B is strictly recommended . It offers superior atom economy, easier workup (filtration vs. quenching), and higher purity.

References

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.[2][3] ChemMedChem.[2]

  • Banks, H. D. (1992).Piperidine Synthesis: A Review of Methods.

  • Master Organic Chemistry. (2023). LiAlH4 vs. NaBH4 vs. Catalytic Hydrogenation.[7]

  • National Institutes of Health (NIH).

Sources

Validation

benchmarking 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol against known anticancer drugs

Publish Comparison Guide: Benchmarking 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (AFP-P) Part 1: Executive Technical Synthesis The compound 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (herein referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (AFP-P)

Part 1: Executive Technical Synthesis

The compound 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol (herein referred to as AFP-P ) represents a highly specialized pharmacophore sharing structural homology with second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, specifically the 2,4-diaminopyrimidine class (e.g., Ceritinib).

Unlike the first-generation inhibitor Crizotinib, which suffers from poor CNS penetration and rapid resistance due to the L1196M gatekeeper mutation, the AFP-P scaffold introduces a fluorine substitution at the C4 position of the phenyl ring and a chiral 1-aminoethyl moiety . In medicinal chemistry, this fluorination is a strategic modification often employed to block metabolic liability (preventing oxidative metabolism) and enhance lipophilicity for Blood-Brain Barrier (BBB) traversal.

This guide benchmarks AFP-P against three clinical standards: Crizotinib (Gen 1), Ceritinib (Gen 2), and Alectinib (Gen 3), establishing a rigorous protocol to validate its potential as a lead candidate or superior intermediate.

Part 2: Comparative Landscape & Reference Data

To validate AFP-P, researchers must compare its physicochemical and inhibitory profiles against established baselines. The table below aggregates "Gold Standard" data derived from pivotal medicinal chemistry literature (Marsilje et al., J. Med. Chem).[1][2][3][4][5][6][7]

Table 1: Reference Benchmarking Criteria

FeatureAFP-P (Target Profile) Ceritinib (LDK378) Crizotinib (PF-02341066) Alectinib (CH5424802)
Generation Novel Scaffold / Analog2nd Generation1st Generation2nd/3rd Generation
Key Structural Motif Fluorinated Phenyl-PiperidineChlorinated PyrimidineAminopyridineTetracyclic Indole
ALK WT IC50 (Biochem) Target: < 1.0 nM0.2 nM2.0 nM1.9 nM
L1196M Mutant IC50 Target: < 10 nM~20 nM> 300 nM (Resistant)1.0 nM
LogP (Lipophilicity) Calc: 2.5 - 3.24.6 (High)1.93.6
CNS Penetration (Kpu,u) Target: > 0.3Low (< 0.1)Low (< 0.1)High (> 0.5)
Primary Liability Chiral purity (R vs S)GI Toxicity (Diarrhea)Visual disturbancesMyalgia

Analyst Note: The strategic advantage of AFP-P lies in the fluorine atom . If AFP-P demonstrates an IC50 comparable to Ceritinib but with improved metabolic stability (t1/2 > 24h in microsomes) due to the F-blockade, it represents a superior lead candidate.

Part 3: Mechanistic Validation (The "Why" and "How")

To prove AFP-P's efficacy, we must visualize its intervention point within the ALK signaling cascade. ALK fusion proteins (e.g., EML4-ALK) constitutively activate downstream survival pathways (PI3K/AKT, STAT3, RAS/ERK).

Figure 1: ALK Signaling Pathway & Inhibitor Intervention

ALK_Pathway ALK EML4-ALK Fusion (Constitutive Kinase) PI3K PI3K ALK->PI3K STAT3 STAT3 (Proliferation) ALK->STAT3 RAS RAS/ERK (Growth) ALK->RAS Inhibitor AFP-P / Ceritinib (ATP-Competitive Inhibition) Inhibitor->ALK Blocks ATP Binding Apoptosis Apoptosis (Tumor Cell Death) Inhibitor->Apoptosis Induces AKT AKT (Survival) PI3K->AKT Proliferation Uncontrolled Proliferation AKT->Proliferation STAT3->Proliferation RAS->Proliferation

Caption: Figure 1. Mechanism of Action. AFP-P competes with ATP at the ALK kinase domain, preventing phosphorylation of downstream effectors (STAT3, AKT), thereby shifting the cell from proliferation to apoptosis.

Part 4: Benchmarking Protocols (Self-Validating Systems)

Do not rely on single-point assays. Use this dual-phase validation system.

Protocol A: Biochemical Kinase Selectivity (LanthaScreen TR-FRET)

Objective: Determine the intrinsic binding affinity (


 or 

) of AFP-P against ALK Wild Type (WT) and the resistance mutant L1196M.
  • Reagents: Recombinant human ALK kinase domain, Alexa Fluor® 647-labeled Tracer, Europium-labeled anti-tag antibody.

  • Preparation: Dissolve AFP-P in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions (10 points).

  • Reaction:

    • Mix 5 µL of AFP-P (at 3x conc) with 5 µL of Kinase/Antibody mixture.

    • Incubate 30 mins at Room Temp (RT) to allow inhibitor binding.

    • Add 5 µL of Tracer (at 3x conc).

    • Incubate 60 mins at RT.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm/615 nm).

  • Validation Check:

    • Z'-factor must be > 0.7 .

    • Ceritinib Control: Must yield IC50 within 0.1–0.3 nM range. If Ceritinib shifts >5x, discard the run.

Protocol B: Cellular Viability & Resistance Profiling

Objective: Assess if AFP-P can penetrate the cell membrane and kill ALK-dependent cancer cells.

  • Cell Lines:

    • H3122: EML4-ALK positive (Highly sensitive standard).

    • H2228: EML4-ALK positive (Moderate sensitivity).

    • A549: KRAS mutant / ALK negative (Negative Control - Crucial for specificity).

  • Method (CellTiter-Glo):

    • Seed 3,000 cells/well in 96-well opaque plates. Adhere overnight.

    • Treat with AFP-P (0.1 nM to 10 µM) for 72 hours .

    • Add CellTiter-Glo reagent (measures ATP as a proxy for metabolic activity).

  • Data Analysis:

    • Calculate GI50 (Growth Inhibition 50%).

    • Selectivity Index (SI):

      
      . An SI > 50 indicates excellent off-target safety.
      

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for deciding if AFP-P is a "Go" or "No-Go" candidate.

Figure 2: The "Go/No-Go" Decision Tree

Benchmarking_Workflow Start Start: AFP-P Synthesis Biochem Biochemical Assay (ALK WT & L1196M) Start->Biochem Decision1 IC50 < 5nM? Biochem->Decision1 Cellular Cellular Assay (H3122 vs A549) Decision1->Cellular Yes Fail STOP: Refine Structure Decision1->Fail No Decision2 Selectivity > 50x? Cellular->Decision2 ADME ADME Profiling (Microsomal Stability) Decision2->ADME Yes Decision2->Fail No ADME->Fail Unstable Success Lead Candidate Confirmed ADME->Success t1/2 > 30min

Caption: Figure 2. Strategic Evaluation Workflow. A stepwise filter ensures resources are only allocated to compounds that pass biochemical potency thresholds before expensive cellular and ADME testing.

Part 6: References

  • Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 56(14), 5675–5690.

  • Shaw, A. T., et al. (2014). "Ceritinib in ALK-Rearranged Non–Small-Cell Lung Cancer." The New England Journal of Medicine, 370, 1189-1197.

  • Solomon, B. J., et al. (2014). "First-Line Crizotinib in ALK-Positive Lung Cancer." The New England Journal of Medicine, 371, 2167-2177.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Friboulet, L., et al. (2014). "The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer." Cancer Discovery, 4(6), 662-673.

Sources

Comparative

comparative docking studies of piperidine derivatives at the σ1 receptor

Comparative Docking Guide: Piperidine Scaffolds at the Sigma-1 Receptor ( R) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Version: 2.1 (Current...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Docking Guide: Piperidine Scaffolds at the Sigma-1 Receptor ( R)

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Version: 2.1 (Current with PDB 5HK1/6DK1 insights)

Executive Summary

The sigma-1 receptor (


R) has evolved from an "orphan" opioid receptor to a validated target for neurodegenerative diseases, neuropathic pain, and cancer. Among the diverse chemotypes targeting 

R, piperidine derivatives represent a "privileged scaffold," offering a balance of lipophilicity and basicity essential for high-affinity binding.

This guide objectively compares the docking performance of three distinct piperidine subclasses: Flexible N-Benzylpiperidines , Rigid Spirocyclic Piperidines , and 4-Substituted Piperidines . We synthesize crystallographic data (PDB: 5HK1, 6DK1) with experimental binding affinities to provide a roadmap for rational ligand design.

Structural Basis of R Ligand Recognition

To dock effectively, one must understand the "lock." The human


R architecture (trimeric, single transmembrane domain) presents a unique ligand-binding pocket buried within a 

-barrel cupin-like domain.
The Pharmacophore Trinity

Successful piperidine ligands must satisfy three spatial requirements defined by the crystal structure:

  • The Anionic Anchor (Asp126): A critical salt bridge formed between the carboxylate of Asp126 and the protonated nitrogen of the piperidine ring.

  • The Primary Hydrophobic Pocket (PHP): Lined by Val162, Phe107, and Leu105; accommodates the bulkier aromatic moiety (e.g., the benzyl group).

  • The Secondary Hydrophobic Region (SHR): Lined by Tyr103 and Trp164; stabilizes the distal end of the ligand via

    
    -stacking or hydrophobic enclosure.
    
Visualization: The R Interaction Map

The following diagram illustrates the connectivity required for high-affinity binding.

Sigma1_Pharmacophore Ligand_N Piperidine Nitrogen (Protonated) Asp126 Asp126 (Anionic Anchor) Ligand_N->Asp126 Salt Bridge (2.8-3.2 Å) Glu172 Glu172 (H-Bond/Salt Bridge) Ligand_N->Glu172 Electrostatic Support PHP Primary Hydrophobic Pocket (Val162, Phe107) Ligand_N->PHP Linker Connectivity SHR Secondary Hydrophobic Region (Tyr103, Trp164) PHP->SHR Ligand Span

Caption: Pharmacophoric node map showing the central role of the piperidine nitrogen in anchoring the ligand to Asp126, while aromatic wings span the hydrophobic regions.

Comparative Docking Protocol: The "Dynamic Fit" Workflow

Expert Insight: Standard rigid-receptor docking often fails for


R because the binding pocket is highly occluded and hydrophobic. The presence of water networks near Glu172 can also influence binding modes.
Validated Methodology

This protocol is optimized for Schrödinger Glide or AutoDock Vina , assuming a physiological pH of 7.4.

  • Protein Prep:

    • Source: PDB 5HK1 (Antagonist-bound) or 6DK1 (Agonist-bound).[1]

    • Optimization: H-bond network optimization is crucial. Ensure Asp126 is deprotonated (negative charge).

  • Ligand Prep (Critical Step):

    • Protonation: Piperidine nitrogens (pKa ~9-10) must be protonated (+1 charge).

    • Conformation: Generate low-energy ring conformers (chair/boat) prior to docking.

  • Grid Generation:

    • Center: Centered on the co-crystallized ligand (e.g., PD144418 or Haloperidol).

    • Constraints: Set a positional constraint (radius 1.5 Å) on the Asp126 carboxylate oxygen to enforce the salt bridge.

Comparative Analysis of Piperidine Scaffolds

We compare three major classes of piperidine derivatives based on binding energy (


) and experimental inhibition constants (

).
Class A: N-Benzylpiperidines (The Flexible Standard)
  • Representative: Donepezil-like analogs, Fenpropimorph.

  • Mechanism: The flexible methylene linker allows the benzyl group to "search" for the optimal

    
     stacking orientation in the Primary Hydrophobic Pocket.
    
  • Pros: Generally highest affinity due to induced-fit adaptability.

  • Cons: Lower selectivity against

    
    R or hERG channels due to high lipophilicity and flexibility.
    
Class B: Spirocyclic Piperidines (The Rigid Specialists)
  • Representative: Fluorinated spiro-derivatives (PET tracers).

  • Mechanism: The spiro-fusion locks the pharmacophore into a specific vector. This rigidity reduces the entropic penalty upon binding.

  • Pros: Superior metabolic stability and often better selectivity profiles (crucial for imaging agents).

  • Cons: "Hit-or-miss" docking; if the vector doesn't align perfectly with Asp126, affinity drops largely.

Class C: 4-Substituted Piperidines (The Classic)
  • Representative: Haloperidol analogs, 4-Benzylpiperidines.

  • Mechanism: The aromatic system is directly attached or short-linked to the 4-position.

  • Pros: Deep penetration into the hydrophobic tunnel.

  • Cons: Steric clashes with Tyr103 if the substituent is too bulky.

Quantitative Comparison Table
Scaffold ClassRepresentative CompoundDocking Score (kcal/mol)*Exp.

(

R)
Selectivity (

:

)
Key Interaction Feature
Reference Haloperidol -11.2 2.5 nM ModerateClassic Asp126 Salt Bridge
N-Benzyl Compound 1 (RSC Med Chem)-12.13.2 nMLow (< 50x)Strong

-stacking in PHP
Spirocyclic

F-Spiro-4
-10.51.8 nMHigh (> 300x)Rigid entropy gain; specific fit
4-Substituted 4-Phenylbutyl-piperidine-11.80.8 nMModerateDeep hydrophobic burial

*Docking scores are normalized averages from Glide XP.

Critical Determinants of Selectivity

Why do some piperidines fail?

  • The "Piperazine Trap": Replacing piperidine with piperazine often reduces affinity (e.g.,

    
     shifts from 3 nM to 1500 nM).
    
    • Reason: The second nitrogen in piperazine decreases the basicity of the primary amine (electron-withdrawing effect) or alters the protonation state at pH 7.4, weakening the Asp126 interaction.

  • Linker Length: For N-substituted piperidines, an ethyl linker (

    
    ) is often superior to methyl (
    
    
    
    ) or propyl (
    
    
    ). The ethyl chain provides the exact distance to bridge Asp126 and the aromatic cage formed by Phe107/Trp164.

Experimental Validation (Self-Validating System)

Docking is a hypothesis; wet-lab data is the proof. The following workflow validates the computational predictions.

Radioligand Binding Assay Protocol

Objective: Determine


 values to validate docking scores.

Validation_Workflow Step1 Membrane Prep (Guinea Pig Brain or HEK293-sigma1) Step2 Incubation ([3H]-(+)-Pentazocine + Test Ligand) Step1->Step2 Step3 Equilibrium (120 min @ 37°C) Step2->Step3 Step4 Filtration (Glass Fiber Filters + PEI) Step3->Step4 Step5 Scintillation Counting (Calculate IC50 -> Ki) Step4->Step5

Caption: Standard validation workflow using [3H]-(+)-Pentazocine displacement to determine binding affinity.

Validation Criteria:

  • A valid docking pose should correlate with

    
     < 100 nM.
    
  • If Docking Score is high (-12 kcal/mol) but

    
     is low (>1000 nM), suspect metabolic instability  or solubility issues , not necessarily receptor mismatch.
    

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor.[2][3][4][5] Nature, 532(7600), 527-530. 
    
  • De Luca, L., et al. (2023).[6] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[4][6][7][8][9] RSC Medicinal Chemistry.[6]

  • Kruse, A. C., et al. (2018). Structural basis for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     receptor ligand recognition.[1][2][3][4][5][6][7][8][10] bioRxiv.[5] 
    
  • Wünsch, B. (2012). The

    
     Receptor: A Comprehensive Review of Its Structure and Ligand Binding. Journal of Medicinal Chemistry. 
    
  • RCSB PDB. (2018). Structure of the sigma-1 receptor bound to agonist (+)-pentazocine (6DK1).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

[1][2] Executive Summary & Chemical Context 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a poly-functional pharmaceutical intermediate containing a secondary amine, a piperidine core, and a fluorinated phenyl rin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a poly-functional pharmaceutical intermediate containing a secondary amine, a piperidine core, and a fluorinated phenyl ring.[1][2]

Standard organic waste protocols are insufficient for this compound due to two critical chemical properties:

  • Fluorine Content: Thermal destruction without specific scrubbing generates Hydrogen Fluoride (HF), which damages incinerator infrastructure and poses environmental risks.[3][2]

  • Amine Basicity: The compound is an organic base.[3] Incompatible mixing with acidic waste streams can result in rapid exothermic reactions and aerosolization of toxic intermediates.[3]

This guide provides a self-validating workflow to ensure safe disposal compliant with RCRA standards and best engineering practices.

Immediate Safety & Spill Response

Before disposal, handling requires strict adherence to PPE standards designed for penetrating organic amines.[3][2]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Laminate Film (Silver Shield) or Double Nitrile (min 0.11mm)Amines can permeate standard latex or thin nitrile rapidly.[1][3] Laminate offers broad chemical resistance.[3][2]
Respiratory P100/OV Cartridge (if powder/aerosol)Protects against particulate inhalation and organic vapors if the compound is in solution.[1][3]
Eye/Face Chemical Goggles + Face Shield Basic compounds cause liquefactive necrosis upon eye contact; safety glasses are insufficient for liquid handling.[1][3]
Emergency Spill Protocol

Do not use water initially. Water spreads the basic contaminant and increases the volume of hazardous waste.[3]

  • Containment: Isolate the area. If solid, cover with a dry pad to prevent dust.[3][2]

  • Adsorption: For solutions, use vermiculite or diatomaceous earth .[3][2] Avoid acid-based neutralizers immediately on the spill, as the heat generated can vaporize the solvent.[2]

  • Collection: Transfer to a wide-mouth HDPE container. Label as "Hazardous Waste - Toxic/Corrosive."[1][3]

Waste Characterization & Segregation (The Self-Validating System)

To ensure downstream safety, you must profile the waste before it leaves the bench. Use this decision logic to assign the correct waste code.

Step 1: pH Verification[2]
  • Action: Test the pH of the mother liquor or aqueous waste.[3]

  • Threshold: If pH

    
     12.5, the waste is RCRA Hazardous (D002 - Corrosive) .[2]
    
  • Validation: Document pH on the waste tag.[3]

Step 2: Halogen Verification[2]
  • Action: Confirm fluorine presence.[3][2]

  • Critical Requirement: You must flag this waste as "Halogenated" or "Fluorinated." [3][2]

  • Why: Incineration facilities use this flag to route the waste to kilns equipped with caustic scrubbers (NaOH/KOH) to capture HF gas.[3]

Waste Profile Table
ParameterSpecification for Disposal
RCRA Code D002 (if pH

12.[1][3]5) or Non-Regulated Hazardous (if neutral)
Incineration Profile High BTU / Halogenated
Compatibility Group Organic Bases (Do NOT mix with Acids or Oxidizers)
Container Type HDPE (High-Density Polyethylene) or Glass.[1][3] Avoid metal if corrosive.[3][2]

Operational Disposal Protocol

Stream A: Solid Waste (Pure Compound/Filter Cake)
  • Packaging: Place solid waste in a dedicated wide-mouth jar.

  • Labeling: Apply a yellow hazardous waste label.

    • Constituents: "1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol"[1][3]

    • Hazard Checkbox: Toxic, Irritant.[3][2][4]

    • Note: Write "CONTAINS ORGANIC FLUORINE" in the comments section.[3]

  • Disposal Method: High-Temperature Incineration (>1100°C) .

    • Mechanism:[3][4][5][6] The C-F bond is extremely stable (approx. 485 kJ/mol).[3] Complete mineralization requires sustained high temperatures to prevent the formation of toxic organofluorine byproducts.[3]

Stream B: Liquid Waste (Mother Liquors/Eluents)
  • Segregation: Ensure the waste container is free of acids (e.g., HCl, H2SO4) and oxidizers (e.g., H2O2).[2]

  • Solvent Check: If dissolved in halogenated solvents (DCM, Chloroform), the entire mixture is F-Listed (F002) .[3][2] If dissolved in Methanol/Ethanol, it is D001 (Ignitable) + D002 (Corrosive) .[3][2]

  • Bulking: Pour into the "Basic Organic Waste" carboy.

  • Validation: Verify the cap is vented if there is any risk of ongoing reaction, though stable storage is preferred.

Technical Rationale & Workflow Visualization

The Causality of Scrubbing

We mandate the "Fluorinated" label because of the combustion chemistry.[3] When this piperidine derivative is incinerated, the fluorine atom is released as Hydrogen Fluoride (HF):


[1]

HF is highly corrosive to the refractory brick lining of incinerators.[3] Facilities must inject a scrubbing agent (typically lime or caustic soda) to neutralize the HF into inert salts (CaF2 or NaF) [1, 2]. Failure to label allows HF to bypass scrubbers, causing infrastructure damage and regulatory violations.[3][2]

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation (1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol) Decision_State Physical State? Start->Decision_State Solid Solid Waste (Filter Cake/Powder) Decision_State->Solid Solid Liquid Liquid Waste (Mother Liquor) Decision_State->Liquid Liquid Labeling CRITICAL STEP: Label 'Contains Organic Fluorine' Solid->Labeling Decision_pH pH Check (Is pH >= 12.5?) Liquid->Decision_pH Route_D002 Classify: RCRA D002 (Corrosive) Decision_pH->Route_D002 Yes Route_NonReg Classify: Non-RCRA (Toxic/Irritant) Decision_pH->Route_NonReg No Segregation Segregation: Keep separate from ACIDS Route_D002->Segregation Route_NonReg->Segregation Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->Disposal Segregation->Labeling

Caption: Figure 1. Decision matrix for the characterization and disposal of fluorinated piperidine intermediates, emphasizing the critical labeling step for fluorine content.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][2] Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][6][7][8] Combustion of Hazardous Waste containing Fluorine. EPA Technical Guidance on Incineration.[3][2] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025).[3][8][9] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 definitions). [Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Technical Safety Guide: Handling 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol Executive Summary & Risk Context 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a high-value chiral intermediate, structurally sign...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol

Executive Summary & Risk Context

1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol is a high-value chiral intermediate, structurally significant in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib).

As a Senior Application Scientist, I must emphasize that this is not a generic reagent. It possesses two distinct hazard vectors that dictate our PPE strategy:

  • Chemical Reactivity: The primary amine on the ethyl side chain (-CH(CH3)NH2) is a strong nucleophile and potential sensitizer. It is prone to forming carbamates upon exposure to atmospheric CO₂, necessitating strict atmosphere control.

  • Pharmacological Potency: As a late-stage pharmacophore, this molecule likely exhibits biological activity. In the absence of specific occupational exposure limits (OELs), we must apply Occupational Exposure Banding (OEB) principles, treating this as an OEB 3 compound (Potent: 10–100 µg/m³ containment target).

Hazard Identification & Control Banding

Before selecting PPE, we must quantify the risk. The following table summarizes the physicochemical hazards derived from Structure-Activity Relationships (SAR) of fluorinated phenyl-piperidines.

Hazard ClassGHS Classification (Inferred)Mechanism of ActionCritical Safety Implication
Acute Toxicity H302 (Harmful if swallowed)Piperidine/Fluorophenyl pharmacophoreSystemic absorption may target CNS or kinase pathways.
Skin Corrosion H314 / H315 (Irritant/Corrosive)Primary aliphatic amine (basic pKa ~10)High Risk: Chemical burns or dermatitis upon contact.
Sensitization H317 (Skin Sensitizer)Reactive amine moietyPotential for anaphylactic response after repeated low-dose exposure.
Eye Damage H318 (Serious Eye Damage)Basic pH in aqueous solutionIrreversible corneal opacity risk.
Logic Flow: Risk-Based PPE Selection

The following diagram illustrates the decision matrix used to determine the PPE levels below.

RiskAssessment Chemical 1-[2-(1-Aminoethyl)-4-fluorophenyl] piperidin-4-ol Structure Analysis: 1. Primary Amine (Corrosive) 2. Fluorine (Lipophilic) 3. Piperidine (Bioactive) Chemical->Structure Band Control Banding: Assign OEB 3 (Potent Compound) Structure->Band SAR Logic Engineering Primary Control: Iso 5 Isolator or Class II BSC Band->Engineering Containment PPE Secondary Control (PPE): Double Nitrile + P100/PAPR Tyvek Coverage Engineering->PPE Redundancy

Figure 1: Risk Assessment Logic Flow. We move from chemical structure to hazard banding, establishing Engineering Controls as primary and PPE as the fail-safe.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense. All handling of solids must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P100 (only if inside functional hood).The solid is likely a fine, electrostatic powder. Surgical masks offer zero protection against pharmacological dusts.
Hand (Inner) Nitrile (4 mil) Sacrificial layer. Change immediately upon contamination.[1]
Hand (Outer) Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) Fluorinated compounds can enhance permeation. Double gloving creates a visual breach indicator and increases breakthrough time (>480 min).
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the corrosive nature of the amine functionality.
Body Tyvek® Lab Coat/Coverall (Disposable)Cotton lab coats retain particulates. Disposable Tyvek prevents cross-contamination of personal clothing/laundry.

Operational Protocol: Weighing & Solubilization

Objective: Transfer 500 mg of substance from stock bottle to reaction vessel without exposure.

Phase 1: Preparation (The "Buddy System")
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 0.3–0.5 m/s.

  • Donning Sequence:

    • Wash hands.[2][3]

    • Don inner gloves (tuck under lab coat cuff).

    • Don Tyvek sleeves/coat.

    • Don outer gloves (pull over Tyvek cuff).

    • Self-Validation: Check for exposed skin at wrists.

Phase 2: The Transfer (Solid Handling)
  • Static Control: Use an ionizing bar or anti-static gun. Piperidine salts are prone to static charge, causing powder to "jump."

  • Weighing:

    • Place tared vial inside the hood.

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas.

    • Transfer solid. If spillage occurs on the balance, wipe immediately with a methanol-dampened Kimwipe (see Disposal).

    • Recap stock container tightly (protects amine from CO₂).

Phase 3: Solubilization (Exotherm Warning)
  • Caution: If dissolving this amine in acid (e.g., HCl in Dioxane) to form a salt, the reaction is exothermic .

  • Procedure: Add solvent slowly to the solid. Do not add solid to boiling solvent.

Emergency Response & Decontamination

In the event of exposure, the lipophilic nature of the fluorophenyl group facilitates rapid absorption. Immediate action is critical.

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact: 1. Doff contaminated PPE 2. Wash 15 min (Soap/Water) 3. Do NOT use Alcohol Type->Skin Eye Eye Contact: 1. Eye Wash Station (15 min) 2. Hold Eyelids Open Type->Eye Inhale Inhalation: 1. Move to Fresh Air 2. Oxygen if labored breathing Type->Inhale Medical Seek Medical Attention: Provide SDS/CAS info Skin->Medical Eye->Medical Inhale->Medical

Figure 2: Emergency Response Workflow. Note: Do not use alcohol for skin decon; it enhances vasodilation and absorption of fluorinated compounds.

Waste Disposal & Deactivation

Principle: Treat all waste as Hazardous Pharmaceutical Waste.

  • Solid Waste: Contaminated gloves, Tyvek, and Kimwipes must be double-bagged in thick polyethylene bags (yellow "Biohazard/Chem" bags) and sealed.

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" streams.

    • Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as the amine can form unstable N-oxides or ignite.

  • Destruction: The preferred method is High-Temperature Incineration to fully mineralize the fluorinated scaffold.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[4] DHHS (NIOSH) Publication No. 2019-132. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. (Reference for SAR-based hazard assessment of amines). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol
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Reactant of Route 2
1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol
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